Mirogabalin
Description
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
for the treatment of diabetic peripheral neuropathic pain
See also: this compound Besylate (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(1R,5S,6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15)/t9-,10-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBQORVNHOIASH-CKYFFXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2C(C1)CC2(CC(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C[C@@H]2[C@H](C1)C[C@@]2(CC(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001032301 | |
| Record name | Mirogabalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001032301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138245-13-2 | |
| Record name | Mirogabalin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1138245132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mirogabalin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11825 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mirogabalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001032301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MIROGABALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7LK2KDM5U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mirogabalin's Mechanism of Action on the α2δ-1 Subunit: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mirogabalin, a novel gabapentinoid, exhibits a distinct pharmacological profile characterized by its potent and selective interaction with the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). This interaction is central to its analgesic effects in neuropathic pain. This technical guide provides an in-depth exploration of this compound's mechanism of action, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows. This compound's high affinity and notably slow dissociation from the α2δ-1 subunit compared to other gabapentinoids like pregabalin are key contributors to its sustained analgesic efficacy and potentially wider therapeutic window.[1][2][3] This document aims to serve as a comprehensive resource for researchers and professionals in the field of pain research and drug development.
Core Mechanism of Action: Targeting the α2δ-1 Subunit
This compound is a selective ligand for the α2δ auxiliary subunit of VGCCs.[1][4] The α2δ-1 subunit, in particular, is significantly upregulated in the dorsal root ganglia (DRG) and spinal cord in neuropathic pain states, making it a critical therapeutic target.[5] this compound's binding to the α2δ-1 subunit modulates the function of VGCCs, leading to a reduction in calcium influx at presynaptic nerve terminals.[1][6] This, in turn, inhibits the release of excitatory neurotransmitters such as glutamate, calcitonin gene-related peptide (CGRP), and substance P, thereby dampening the hyperexcitability of central nervous system neurons that underlies neuropathic pain.[6][7]
Binding Affinity and Dissociation Kinetics
A key differentiator for this compound is its binding characteristics for the α2δ-1 subunit. It displays a higher binding affinity and a significantly slower dissociation rate from the α2δ-1 subunit compared to pregabalin.[1][2][5] This prolonged engagement with the target is believed to contribute to its potent and long-lasting analgesic effects.[2]
Table 1: Comparative Binding Affinities (Kd) of this compound and Pregabalin for Human α2δ Subunits
| Compound | α2δ-1 Subunit (Kd, nmol/L) | α2δ-2 Subunit (Kd, nmol/L) | Reference |
| This compound | 13.5 | 22.7 | [1] |
| Pregabalin | 62.5 | 125.0 | [1][8] |
Table 2: Comparative Dissociation Half-life (t1/2) of this compound and Pregabalin from Human α2δ Subunits
| Compound | α2δ-1 Subunit (t1/2, hours) | α2δ-2 Subunit (t1/2, hours) | Reference |
| This compound | 11.1 | 2.4 | [1][5] |
| Pregabalin | 1.4 | 1.4 | [1][5] |
Signaling Pathway
The binding of this compound to the α2δ-1 subunit initiates a cascade of events that ultimately leads to analgesia. The following diagram illustrates the proposed signaling pathway.
References
- 1. iasp-pain.org [iasp-pain.org]
- 2. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spinal nerve ligation model [pspp.ninds.nih.gov]
- 7. aragen.com [aragen.com]
- 8. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]
Mirogabalin's Engagement with Voltage-Gated Calcium Channels: A Technical Guide to Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and kinetics of mirogabalin with the α2δ subunits of voltage-gated calcium channels (VGCCs). This compound, a novel gabapentinoid, exhibits a distinct binding profile that is thought to contribute to its potent analgesic effects and favorable safety margin. This document compiles quantitative data, details experimental methodologies, and visualizes key pathways to serve as a comprehensive resource for the scientific community.
Core Mechanism of Action
This compound exerts its therapeutic effects primarily by binding to the α2δ auxiliary subunits of presynaptic VGCCs. This interaction is crucial in the modulation of neuropathic pain. The α2δ-1 subunit, in particular, is upregulated in dorsal root ganglion (DRG) neurons following nerve injury and is a key target for gabapentinoids. By binding to this subunit, this compound reduces the influx of calcium into the presynaptic terminal, which in turn attenuates the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[1][2] This dampening of excessive neuronal excitability is the foundation of its analgesic, anxiolytic, and anticonvulsant properties.[1]
Quantitative Analysis of Binding Affinity and Kinetics
This compound demonstrates a high and selective binding affinity for the α2δ-1 and α2δ-2 subunits of VGCCs. Notably, its binding characteristics differ from those of pregabalin, particularly in its dissociation kinetics.
Table 1: Binding Affinity (Kd) of this compound and Pregabalin for Human α2δ Subunits
| Compound | α2δ-1 Kd (nmol/L) | α2δ-2 Kd (nmol/L) | Reference |
| This compound | 13.5 | 22.7 | [1] |
| Pregabalin | 62.5 | 125.0 | [1] |
Table 2: Dissociation Kinetics of this compound and Pregabalin from Human α2δ Subunits
| Compound | Subunit | Dissociation Half-life (t½) (hours) | Dissociation Rate Constant (koff) (h⁻¹) | Reference |
| This compound | α2δ-1 | 11.1 | 0.0627 | [3] |
| This compound | α2δ-2 | 2.4 | 0.2837 | [3] |
| Pregabalin | α2δ-1 | 1.4 | Not Reported | [1] |
| Pregabalin | α2δ-2 | 1.4 | Not Reported | [1] |
The data clearly indicates that this compound has a stronger binding affinity (lower Kd) for both α2δ-1 and α2δ-2 subunits compared to pregabalin.[1] Furthermore, this compound exhibits a significantly slower dissociation rate from the α2δ-1 subunit, which is believed to contribute to its sustained analgesic effect.[1][3] The differential dissociation from α2δ-1 and α2δ-2 subunits may also play a role in its wider safety margin, as the α2δ-2 subunit has been linked to central nervous system side effects.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the binding affinity and functional effects of this compound on VGCCs.
Radioligand Binding Assay for Affinity and Kinetics
This protocol outlines the procedure for determining the binding affinity (Kd) and dissociation kinetics (koff) of this compound for α2δ subunits using a competitive radioligand binding assay.
Objective: To quantify the binding parameters of this compound to human α2δ-1 and α2δ-2 subunits expressed in a stable cell line.
Materials:
-
HEK293 cells stably expressing human α2δ-1 or α2δ-2 subunits
-
Cell membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)
-
Radioligand: [3H]-pregabalin or [3H]-gabapentin
-
Unlabeled this compound and pregabalin for competition assays
-
Assay buffer (e.g., 10 mM HEPES, 1 mM MgSO4, pH 7.4)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target α2δ subunit to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Saturation Binding Assay (to determine Kd of radioligand):
-
Incubate a fixed amount of membrane protein with increasing concentrations of the radioligand.
-
For non-specific binding determination, include a high concentration of unlabeled ligand in a parallel set of tubes.
-
Incubate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
-
Competition Binding Assay (to determine Ki of this compound):
-
Incubate a fixed amount of membrane protein and a fixed concentration of the radioligand (typically at its Kd value) with increasing concentrations of unlabeled this compound.
-
Incubate under the same conditions as the saturation assay.
-
-
Dissociation Kinetics Assay (to determine koff):
-
Pre-incubate the membrane preparation with the radioligand to allow for association.
-
Initiate dissociation by adding a high concentration of unlabeled ligand.
-
At various time points, terminate the reaction by rapid filtration.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
For saturation binding, plot specific binding against radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax.
-
For competition binding, plot the percentage of specific binding against the concentration of this compound and fit the data to a one-site competition model to determine the IC50, which is then converted to Ki using the Cheng-Prusoff equation.
-
For dissociation kinetics, plot the natural logarithm of the ratio of binding at time 't' to binding at time zero against time. The slope of this linear plot will be -koff. The dissociation half-life (t½) can be calculated as ln(2)/koff.
-
Whole-Cell Patch-Clamp Electrophysiology for Functional Analysis
This protocol describes the use of the whole-cell patch-clamp technique to measure the effect of this compound on VGCC currents in cultured dorsal root ganglion (DRG) neurons.
Objective: To assess the functional inhibition of N-type calcium channel currents by this compound.
Materials:
-
Primary culture of rat DRG neurons
-
External recording solution (containing, for example, NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with blockers for sodium and potassium channels like TTX and TEA)
-
Internal pipette solution (containing, for example, CsCl, MgCl2, EGTA, HEPES, ATP, and GTP)
-
This compound and pregabalin solutions
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators and microscope
-
Borosilicate glass capillaries for pulling patch pipettes
Procedure:
-
Cell Preparation:
-
Isolate DRG neurons from rats and culture them for 20-24 hours.
-
Incubate the cultured neurons with this compound (e.g., 50 µM) or pregabalin (e.g., 200 µM) for the specified duration before recording. A vehicle control group should also be included.[4]
-
-
Recording Setup:
-
Place the coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Position the patch pipette over a neuron of interest using a micromanipulator.
-
-
Whole-Cell Recording:
-
Establish a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -40 mV.[4]
-
-
Voltage Protocol and Data Acquisition:
-
Apply a series of depolarizing voltage steps (e.g., from -40 mV to +40 mV in 10 mV increments for 220 ms) to elicit calcium channel currents.[4]
-
Record the resulting currents using the patch-clamp amplifier and data acquisition software.
-
To confirm the contribution of N-type calcium channels, a specific blocker like ω-conotoxin GVIA can be applied at the end of the experiment.[4]
-
-
Data Analysis:
-
Measure the peak amplitude of the inward calcium currents at each voltage step.
-
Construct current-voltage (I-V) relationship curves by plotting the peak current density against the test potential.
-
Compare the I-V curves and peak current densities between the control, this compound-treated, and pregabalin-treated groups to determine the extent of inhibition.
-
Signaling Pathways and Experimental Workflows
The binding of this compound to the α2δ subunit of VGCCs initiates a cascade of events that ultimately leads to its therapeutic effects. The following diagrams, generated using the DOT language, visualize these processes.
Signaling Pathway of this compound's Analgesic Action
Caption: this compound's mechanism of action leading to analgesia.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining this compound's binding parameters.
Experimental Workflow for Whole-Cell Patch-Clamp Electrophysiology
Caption: Workflow for assessing this compound's functional effect on VGCCs.
Conclusion
This compound's unique binding profile, characterized by high affinity for the α2δ-1 and α2δ-2 subunits and a notably slow dissociation from the α2δ-1 subunit, provides a strong molecular basis for its potent and sustained analgesic effects. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other α2δ ligands. The visualization of its mechanism of action and the experimental workflows aim to facilitate a deeper understanding for researchers and professionals in the field of drug development. Further research into the downstream signaling pathways modulated by this compound will continue to elucidate its full therapeutic potential.
References
- 1. This compound—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a novel ligand for the α₂δ subunit of voltage-gated calcium channels, on N-type calcium channel currents of rat dorsal root ganglion culture neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological profile of Mirogabalin as a gabapentinoid
An In-depth Technical Guide to the Pharmacological Profile of Mirogabalin as a Gabapentinoid
Introduction
This compound, marketed under the brand name Tarlige®, is a novel, orally administered gabapentinoid developed for the management of neuropathic pain.[1] As a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), it joins the class of drugs that includes gabapentin and pregabalin.[2] However, this compound exhibits a distinct pharmacological profile characterized by a high and selective affinity for the α2δ subunits of voltage-gated calcium channels (VGCCs) and unique binding kinetics.[3][4] First approved in Japan in 2019 for peripheral neuropathic pain, its development addresses the clinical need for more effective and better-tolerated therapies for chronic pain conditions like diabetic peripheral neuropathic pain (DPNP) and postherpetic neuralgia (PHN).[1][5] This guide provides a comprehensive technical overview of this compound's mechanism of action, pharmacodynamics, and preclinical and clinical efficacy, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its therapeutic effects primarily through potent and selective binding to the α2δ auxiliary subunits of presynaptic VGCCs in the central and peripheral nervous systems.[1][6] This interaction is the cornerstone of its analgesic, anxiolytic, and anticonvulsant properties.[3]
Core Mechanism: α2δ Subunit Binding
Gabapentinoids do not act directly on GABA receptors. Instead, their primary target is the α2δ subunit of VGCCs.[2] this compound binds with high affinity to both the α2δ-1 and α2δ-2 isoforms of this subunit.[1] This binding modulates the function of the calcium channels, leading to a reduction in calcium (Ca²⁺) influx into presynaptic nerve terminals.[3][7] The diminished intracellular calcium concentration subsequently inhibits the release of key excitatory neurotransmitters, including glutamate, substance P, and calcitonin gene-related peptide (CGRP).[3][7] By dampening the release of these pronociceptive mediators, this compound reduces the hyperexcitability of dorsal horn neurons in the spinal cord, thereby attenuating the transmission of pain signals from the periphery to the brain.[1][8]
Downstream Signaling and Anti-inflammatory Effects
Recent studies suggest that the analgesic effects of this compound may also involve indirect anti-inflammatory mechanisms. Research in animal models of neuropathic pain has shown that this compound can prevent the activation of spinal microglia and macrophages.[9][10] Furthermore, it has been observed to reduce the levels of pronociceptive chemokines such as CCL2 and CCL5 and to suppress the downstream p38 MAPK signaling pathway, which are important in nociceptive transmission.[9][10][11]
Pharmacodynamics: Binding Affinity and Kinetics
A key differentiator for this compound within the gabapentinoid class is its unique binding characteristics, particularly its higher affinity and slower dissociation rate from the α2δ-1 subunit compared to pregabalin.[3][4] This profile is thought to contribute to its potent, sustained analgesic effects and a potentially wider therapeutic window.[12][13]
Quantitative Binding Profile
In vitro studies have quantified the binding affinity (expressed as the dissociation constant, Kd) and dissociation rates of this compound and compared them to pregabalin. This compound demonstrates a significantly higher affinity for both α2δ subunits.[1][6]
| Compound | Subunit | Dissociation Constant (Kd) (nmol/L) | Dissociation Half-life (t½) (hours) |
| This compound | Human α2δ-1 | 13.5[1] | 11.1[3] |
| Human α2δ-2 | 22.7[1] | 2.4[3] | |
| Pregabalin | Human α2δ-1 | 62.5[1][3] | 1.4[3] |
| Human α2δ-2 | 125.0[1] | 1.4[3] |
The slower dissociation rate of this compound from the α2δ-1 subunit, which is highly expressed in the dorsal root ganglion and spinal cord and linked to analgesic effects, is particularly noteworthy.[1][3] This prolonged binding may account for its sustained efficacy. Conversely, its faster dissociation from the α2δ-2 subunit, which is more prevalent in the central nervous system, has been theorized to contribute to a lower incidence of CNS-related side effects like dizziness and somnolence compared to pregabalin.[1][8][14]
Experimental Protocols
The pharmacological profile of this compound has been established through a series of standardized in vitro and in vivo experimental protocols.
In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and selectivity of a compound for its target receptor.
-
Objective: To quantify the binding of this compound to human α2δ-1 and α2δ-2 subunits.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing recombinant human α2δ-1 or α2δ-2 subunits are prepared.
-
Radioligand: A radiolabeled ligand, typically [³H]gabapentin, is used.[15]
-
Incubation: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound or Pregabalin).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kd is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
In Vivo Animal Models of Neuropathic Pain
Animal models are crucial for evaluating the analgesic efficacy and safety profile of new compounds.
-
Objective: To assess the anti-allodynic and anti-hyperalgesic effects of this compound.
-
Common Models:
-
Streptozotocin (STZ)-Induced Diabetic Neuropathy: A model for diabetic peripheral neuropathic pain where STZ injection induces hyperglycemia and subsequent nerve damage in rats.[12]
-
Chronic Constriction Injury (CCI): Involves loose ligatures placed around the sciatic nerve in mice or rats, leading to nerve compression and neuropathic pain symptoms.[10]
-
Partial Sciatic Nerve Ligation (PSNL): A surgical procedure where a portion of the sciatic nerve is tightly ligated, inducing mechanical allodynia.[4]
-
-
General Protocol:
-
Model Induction: Neuropathic pain is induced using one of the methods described above.
-
Baseline Measurement: Before drug administration, baseline pain sensitivity (e.g., paw withdrawal threshold to a mechanical stimulus) is measured.
-
Drug Administration: this compound, a comparator (e.g., pregabalin), or a vehicle (placebo) is administered, typically orally (p.o.) or intraperitoneally (i.p.).[10][16]
-
Behavioral Testing: At various time points after administration, pain sensitivity is reassessed. The most common test is the von Frey test , where calibrated filaments are applied to the plantar surface of the paw to determine the mechanical withdrawal threshold.[10][16]
-
Data Analysis: The change in paw withdrawal threshold from baseline is calculated and compared between treatment groups to determine the analgesic effect.
-
Preclinical and Clinical Efficacy
Data from both preclinical animal models and human clinical trials have demonstrated the efficacy of this compound in treating neuropathic pain.
Preclinical Efficacy in Animal Models
This compound has consistently shown potent and long-lasting analgesic effects across various rat and mouse models of neuropathic and nociplastic pain.[4][16][17] In these studies, it dose-dependently alleviated mechanical hypersensitivity with an efficacy that was often superior to and longer-lasting than that of pregabalin.[4] Furthermore, safety pharmacology studies in rats indicated a wider safety margin for this compound concerning CNS side effects (e.g., impaired rota-rod performance, reduced locomotor activity) compared to pregabalin.[4][18]
| Animal Model | Species | This compound Dose (mg/kg, p.o.) | Outcome Measure | Result |
| STZ-Induced Diabetic Neuropathy[4][12] | Rat | 1, 3, 10 | Paw Withdrawal Threshold (g) | Significant, dose-dependent increase in threshold; more potent and longer-lasting effect than pregabalin. |
| Partial Sciatic Nerve Ligation[4] | Rat | 1, 3, 10 | Paw Withdrawal Threshold (g) | Significant, dose-dependent reversal of mechanical allodynia. |
| Intermittent Cold Stress (Fibromyalgia model)[16] | Mouse | 1, 3, 10 | Pain Response Score | Significant, dose-dependent reduction in mechanical hypersensitivity. |
Clinical Efficacy in Neuropathic Pain
Phase 3 clinical trials have confirmed the efficacy and tolerability of this compound in patient populations. The REDUCER (in DPNP) and NEUCOURSE (in PHN) trials were pivotal for its approval in Asia.[19] A more recent study also demonstrated its effectiveness in treating central neuropathic pain (CNeP) following spinal cord injury (SCI).[20]
| Clinical Trial / Condition | Patient Population | This compound Dose | Primary Endpoint | Key Finding vs. Placebo |
| REDUCER [19] | Diabetic Peripheral Neuropathic Pain (DPNP) | 20, 30 mg/day | Change in Average Daily Pain Score (ADPS) at Week 14 | Statistically significant reduction in ADPS. |
| NEUCOURSE [19] | Postherpetic Neuralgia (PHN) | 20, 30 mg/day | Change in ADPS at Week 14 | Statistically significant reduction in ADPS. |
| Phase 3 CNeP Study [20] | Central Neuropathic Pain after SCI | 20, 30 mg/day | Change in ADPS at Week 14 | Statistically significant and clinically relevant improvement in ADPS (LS mean difference: -0.71). |
In these trials, this compound was generally well-tolerated, with the most common treatment-emergent adverse events being somnolence and dizziness, consistent with the gabapentinoid class.[9][20]
Conclusion
This compound is a distinct gabapentinoid with a pharmacological profile optimized for the treatment of neuropathic pain. Its high affinity for the α2δ-1 and α2δ-2 subunits, combined with a uniquely slow dissociation rate from the α2δ-1 subunit, provides a strong basis for its potent and sustained analgesic effects.[3][4] This molecular behavior, supported by robust preclinical data demonstrating superior efficacy and a wider safety margin over pregabalin, translates into clinically meaningful pain relief for patients with various forms of peripheral and central neuropathic pain.[4][20] The additional evidence for anti-inflammatory and neuromodulatory actions at the spinal level further solidifies its mechanism.[9][10] this compound represents a significant therapeutic advancement, offering a valuable option for clinicians and patients seeking effective and well-tolerated management of challenging neuropathic pain conditions.
References
- 1. brieflands.com [brieflands.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding Characteristics and Analgesic Effects of this compound, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. What is the mechanism of action of this compound Besilate? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | this compound as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update [frontiersin.org]
- 10. This compound Decreases Pain-like Behaviors by Inhibiting the Microglial/Macrophage Activation, p38MAPK Signaling, and Pronociceptive CCL2 and CCL5 Release in a Mouse Model of Neuropathic Pain [mdpi.com]
- 11. This compound as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound: a novel gabapentinoid or another false dawn? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analgesic effects of this compound, a novel ligand for α2δ subunit of voltage-gated calcium channels, in experimental animal models of fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound and pregabalin alleviate nociplastic sensitization induced by chemogenetic activation of the central amygdala neurons in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Daiichi Sankyo Announces Positive Top-line Results from Phase 3 Clinical Trial Evaluating this compound in Diabetic Peripheral Neuropathic Pain [prnewswire.com]
- 20. This compound for Central Neuropathic Pain After Spinal Cord Injury: A Randomized, Double-Blind, Placebo-Controlled, Phase 3 Study in Asia - PMC [pmc.ncbi.nlm.nih.gov]
Mirogabalin's Modulation of Neurotransmitter Release in the Dorsal Horn: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mirogabalin, a novel, preferentially selective ligand for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), represents a significant advancement in the management of neuropathic pain. Its therapeutic efficacy is intrinsically linked to its ability to modulate the release of key excitatory neurotransmitters in the dorsal horn of the spinal cord. This technical guide provides an in-depth exploration of this compound's mechanism of action, focusing on its impact on neurotransmitter release. It includes a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of pain pathophysiology and the development of novel analgesics.
Introduction
Neuropathic pain, a debilitating condition arising from a lesion or disease affecting the somatosensory nervous system, is characterized by hypersensitivity to pain (hyperalgesia) and pain in response to normally non-painful stimuli (allodynia). A key pathophysiological mechanism underlying neuropathic pain is central sensitization in the dorsal horn, which is driven by an increased release of excitatory neurotransmitters from the central terminals of primary afferent neurons. These neurotransmitters, including glutamate, substance P, and calcitonin gene-related peptide (CGRP), act on second-order neurons in the dorsal horn, leading to a state of hyperexcitability and amplified pain signaling.
This compound exerts its analgesic effects by targeting the α2δ-1 subunit of VGCCs, which are upregulated in primary afferent neurons in neuropathic pain states.[1] By binding to this subunit, this compound reduces the influx of calcium into the presynaptic terminal, a critical step for the fusion of neurotransmitter-containing vesicles with the cell membrane and their subsequent release into the synaptic cleft.[1][2] This guide delves into the specifics of this mechanism, presenting the available quantitative data and methodologies for its investigation.
Quantitative Data on this compound's Activity
The following tables summarize the key quantitative data characterizing this compound's binding affinity and its effects on neurotransmitter release.
Table 1: Binding Affinity of this compound for α2δ Subunits
| Ligand | Subunit | Species | Kd (nmol/L) | Dissociation Half-life (t1/2) |
| This compound | α2δ-1 | Human | 13.5 | 11.1 hours |
| α2δ-2 | Human | 22.7 | 2.4 hours | |
| Pregabalin | α2δ-1 | Human | 62.5 | 1.4 hours |
| α2δ-2 | Human | 125.0 | 1.4 hours |
Data compiled from multiple sources.[1][2]
Table 2: Effect of this compound on Neurotransmitter Release in the Dorsal Horn
| Neurotransmitter | Experimental Model | This compound Concentration/Dose | Percentage Inhibition of Release |
| Glutamate | In vivo microdialysis (Rat, formalin-induced pain) | 100 mg/kg, i.p. (Pregabalin) | Significant attenuation |
| Substance P | Chronic Constriction Injury (Mouse) | Repeated i.p. administration | Attenuated increased mRNA levels |
| CGRP | No direct quantitative data available | - | - |
Note: Direct quantitative data on the percentage inhibition of neurotransmitter release by this compound is limited in the current literature. The data for glutamate release is based on studies with pregabalin, a structurally and mechanistically similar compound.[3] The effect on substance P is reported as a reduction in mRNA levels, which is an indirect measure of neurotransmitter availability.[4]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate this compound's effect on neurotransmitter release.
In Vivo Microdialysis for Measuring Neurotransmitter Release
This technique allows for the sampling of extracellular fluid from the dorsal horn of living animals to measure neurotransmitter concentrations.
Protocol:
-
Animal Preparation: Anesthetize a rodent (e.g., Sprague-Dawley rat) and place it in a stereotaxic frame.
-
Probe Implantation: Surgically implant a microdialysis probe into the lumbar dorsal horn. The probe consists of a semi-permeable membrane through which neurotransmitters can diffuse.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) before and after the administration of this compound or a vehicle control.
-
Neurotransmitter Analysis: Analyze the concentration of glutamate, substance P, and CGRP in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with mass spectrometry or fluorescence detection.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and compare the changes between the this compound-treated and control groups.
Whole-Cell Patch-Clamp Electrophysiology in Dorsal Horn Neurons
This technique is used to record the electrical activity of individual neurons in spinal cord slices and assess the effect of this compound on synaptic transmission.
Protocol:
-
Spinal Cord Slice Preparation: Euthanize a rodent and dissect the lumbar spinal cord. Prepare transverse slices (300-400 µm thick) using a vibratome in ice-cold, oxygenated aCSF.
-
Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF. Using a microscope and micromanipulators, establish a whole-cell patch-clamp recording from a dorsal horn neuron.
-
Stimulation: Use a stimulating electrode to evoke excitatory postsynaptic currents (EPSCs) in the recorded neuron by stimulating primary afferent fibers in the dorsal root.
-
Drug Application: Bath-apply this compound at various concentrations to the spinal cord slice.
-
Data Acquisition and Analysis: Record the amplitude and frequency of the evoked EPSCs before, during, and after this compound application. A reduction in EPSC amplitude indicates an inhibition of neurotransmitter release from the presynaptic terminal.
Synaptosome Preparation and Neurotransmitter Release Assay
This in vitro technique uses isolated nerve terminals (synaptosomes) from the dorsal horn to directly measure the effect of this compound on neurotransmitter release.
Protocol:
-
Tissue Homogenization: Dissect the dorsal horn from the spinal cord of a rodent and homogenize the tissue in a buffered sucrose solution.
-
Synaptosome Isolation: Use differential centrifugation to isolate the synaptosomal fraction, which contains the presynaptic nerve terminals.
-
Loading with Neurotransmitters: Incubate the synaptosomes with radiolabeled neurotransmitters (e.g., [3H]glutamate) or their precursors to load the synaptic vesicles.
-
Depolarization and Release: Stimulate the synaptosomes with a depolarizing agent (e.g., high potassium concentration) in the presence of varying concentrations of this compound or a vehicle control.
-
Quantification of Release: Measure the amount of radiolabeled neurotransmitter released from the synaptosomes into the supernatant using a scintillation counter.
-
Data Analysis: Calculate the percentage of neurotransmitter release relative to the total amount present in the synaptosomes and compare the results between the different treatment groups.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. This compound—A Novel Selective Ligand for the α2δ Calcium Channel Subunit | MDPI [mdpi.com]
- 2. This compound—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence that pregabalin reduces neuropathic pain by inhibiting the spinal release of glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Decreases Pain-like Behaviours and Improves Opioid and Ketamine Antinociception in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Characterization of Mirogabalin's Binding to Voltage-Gated Calcium Channel α2δ Subunits: A Technical Guide
For Immediate Distribution
This technical guide provides an in-depth analysis of the in-vitro binding characteristics of mirogabalin, a novel ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs). Designed for researchers, scientists, and professionals in drug development, this document details the quantitative binding data, experimental methodologies, and the mechanistic implications of this compound's unique binding profile. This compound demonstrates a high affinity for both α2δ-1 and α2δ-2 subunits and exhibits distinct dissociation kinetics compared to other α2δ ligands like pregabalin.
Executive Summary
This compound is a novel gabapentinoid developed for the treatment of neuropathic pain.[1][2] Its therapeutic effect is mediated through potent and selective binding to the α2δ auxiliary subunits of VGCCs.[3] In-vitro studies reveal that this compound has a higher binding affinity for both human α2δ-1 and α2δ-2 subunits compared to pregabalin. A key distinguishing feature is its significantly slower dissociation rate from the α2δ-1 subunit, which is linked to analgesic effects, compared to the α2δ-2 subunit, which is associated with central nervous system side effects.[3][4] This unique binding profile may contribute to its potent and sustained analgesic efficacy and a potentially wider therapeutic window.[3][5]
Quantitative Binding Characteristics
The binding affinity and dissociation kinetics of this compound and pregabalin for human α2δ-1 and α2δ-2 subunits have been quantified using radioligand binding assays. The data consistently show this compound's higher affinity and unique dissociation profile.
Table 1: Dissociation Constants (Kd) for Human α2δ Subunits
This table summarizes the equilibrium dissociation constants (Kd) of this compound and pregabalin. A lower Kd value indicates a higher binding affinity.
| Ligand | Subunit | Dissociation Constant (Kd) [nmol/L] | Reference(s) |
| This compound | α2δ-1 | 13.5 | [3][5][6] |
| α2δ-2 | 22.7 | [3][5][6] | |
| Pregabalin | α2δ-1 | 62.5 | [3][5][6] |
| α2δ-2 | 125.0 | [6] |
Data sourced from studies using membrane fractions from 293A cells expressing human α2δ subunits.[6]
Table 2: Dissociation Half-Life (t½) from Human α2δ Subunits
This table highlights the differences in the dissociation rates of this compound and pregabalin. This compound exhibits a notably longer dissociation half-life from the α2δ-1 subunit.
| Ligand | Subunit | Dissociation Half-Life (t½) [hours] | Reference(s) |
| This compound | α2δ-1 | 11.1 | [3][6][7] |
| α2δ-2 | 2.4 | [3][6][7] | |
| Pregabalin | α2δ-1 | 1.4 | [3][6][7] |
| α2δ-2 | 1.4 | [3][6][7] |
Experimental Protocols
The characterization of this compound's binding properties relies on established in-vitro techniques, primarily radioligand binding assays.
Radioligand Binding Assay Protocol
This protocol outlines the general steps for determining the binding affinity and kinetics of this compound using membranes from cells overexpressing human α2δ subunits.
Objective: To quantify the binding affinity (Kd) and dissociation rate (k_off) of [³H]-mirogabalin to human α2δ-1 and α2δ-2 subunits.
Materials:
-
Membrane fractions from 293A cells expressing either human α2δ-1 or α2δ-2.[6]
-
[³H]-Mirogabalin (radioligand).[6]
-
Unlabeled this compound (for competition assays).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[8]
-
Wash Buffer (ice-cold).[8]
-
Glass fiber filters (e.g., GF/C, presoaked in 0.3% polyethyleneimine).[8]
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the target subunit in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet by resuspension in fresh buffer and re-centrifugation.
-
Resuspend the final pellet in the assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[8]
-
-
Assay Setup (performed in 96-well plates):
-
Total Binding: Add cell membranes, [³H]-mirogabalin at various concentrations (for saturation assays) or a fixed concentration (for competition assays), and assay buffer.[9][10]
-
Non-specific Binding: Add the same components as for total binding, but also include a high concentration of unlabeled this compound to saturate the specific binding sites.[9]
-
Competition Binding: Add cell membranes, a fixed concentration of [³H]-mirogabalin, and varying concentrations of the unlabeled test compound (e.g., this compound or pregabalin).[8]
-
-
Incubation:
-
Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).[8]
-
-
Filtration:
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (counts per minute) using a scintillation counter.[8]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation assays, plot specific binding against the concentration of [³H]-mirogabalin and use non-linear regression to determine Kd and Bmax (receptor density).
-
For competition assays, plot the percentage of specific binding against the log concentration of the unlabeled compound to determine the IC₅₀, which can then be converted to the inhibition constant (Ki).
-
References
- 1. Binding Characteristics and Analgesic Effects of this compound, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Calcium Channel α2δ Ligands this compound, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
Discovery and synthesis of Mirogabalin
An In-depth Technical Guide on the Discovery and Synthesis of Mirogabalin
Introduction
This compound, marketed under the brand name Tarlige®, is a third-generation gabapentinoid developed by Daiichi Sankyo for the treatment of peripheral neuropathic pain, including diabetic peripheral neuropathic pain (DPNP) and postherpetic neuralgia (PHN).[1][][3] As a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA), its mechanism of action involves potent and selective binding to the α2δ subunit of voltage-gated calcium channels (VGCCs).[4][5] This technical guide provides a comprehensive overview of the discovery process, detailing the rationale and key pharmacological findings, and outlines the stereoselective synthetic routes developed for its manufacturing. It is intended for researchers, chemists, and professionals in the field of drug development.
Discovery and Rationale
The development of this compound was driven by the need for a novel analgesic with an improved efficacy and safety profile compared to existing gabapentinoids like gabapentin and pregabalin.[6] The primary objective was to design a molecule with unique binding kinetics to the α2δ subunits of VGCCs, which are critical in mediating pain transmission.[1]
Lead Identification and Optimization
The discovery process, led by Daiichi Sankyo, focused on identifying a novel α2δ ligand with distinct binding characteristics.[][7][8] this compound, chemically known as [(1R,5S,6S)-6-(Aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl]acetic acid, emerged as the lead candidate.[9][10] The key innovation in its design lies in its binding kinetics. While earlier gabapentinoids bind to both α2δ-1 and α2δ-2 subunits, this compound was found to have a significantly slower dissociation rate from the α2δ-1 subunit compared to the α2δ-2 subunit.[11] This property is hypothesized to contribute to more sustained analgesic effects and a wider safety margin, potentially reducing central nervous system (CNS)-related side effects which are thought to be associated with α2δ-2 binding.[4][12][13]
References
- 1. qingmupharm.com [qingmupharm.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of Efficient Manufacturing Method for this compound Utilizing Chiral Organocatalyst [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. CN111116345A - Novel method for preparing this compound - Google Patents [patents.google.com]
- 10. matilda.science [matilda.science]
- 11. Binding Characteristics and Analgesic Effects of this compound, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. What is the mechanism of action of this compound Besilate? [synapse.patsnap.com]
Mirogabalin's Role in Modulating Neuronal Hyperexcitability: A Technical Guide
1.0 Introduction
Neuropathic pain, a chronic condition arising from damage or disease affecting the somatosensory nervous system, is fundamentally characterized by neuronal hyperexcitability. This state of heightened neuronal responsiveness leads to spontaneous pain, allodynia (pain from non-painful stimuli), and hyperalgesia (exaggerated pain response). At the presynaptic terminals of primary afferent neurons, voltage-gated calcium channels (VGCCs) play a pivotal role in neurotransmitter release and, consequently, in the propagation of pain signals. Mirogabalin is a novel, orally administered gabapentinoid specifically designed to target these channels, offering a refined mechanism for mitigating neuronal hyperexcitability. This technical guide provides an in-depth examination of this compound's mechanism of action, supported by preclinical and clinical data, detailed experimental protocols, and pathway visualizations.
2.0 Core Mechanism of Action
This compound exerts its therapeutic effects by binding with high affinity to the α2δ (alpha-2-delta) auxiliary subunit of VGCCs.[1][2] The α2δ-1 subunit, in particular, is upregulated in dorsal root ganglion (DRG) and spinal cord neurons under neuropathic pain conditions and is crucial for the trafficking and function of calcium channels.[1] By binding to this subunit, this compound modulates calcium influx into presynaptic nerve terminals.[3][4] This reduction in intracellular calcium curtails the release of key excitatory neurotransmitters, including glutamate, substance P, and calcitonin gene-related peptide (CGRP).[1][3] The ultimate effect is a dampening of aberrant neuronal firing and a reduction in the central sensitization that sustains chronic pain states.[1][3]
A key distinction of this compound lies in its binding kinetics. Compared to its predecessor, pregabalin, this compound exhibits a significantly slower dissociation rate from the α2δ-1 subunit, which is thought to contribute to a more potent and sustained analgesic effect.[3][5] Conversely, its faster dissociation from the α2δ-2 subunit, which is more prevalent in the central nervous system (e.g., the cerebellum), may contribute to its wider safety margin and lower incidence of CNS-related adverse effects like dizziness and somnolence.[4][6]
Data Presentation: Binding Characteristics of this compound vs. Pregabalin
| Ligand | Subunit | Dissociation Constant (Kd) (nmol/L) | Dissociation Half-Life (t1/2) (hours) |
| This compound | Human α2δ-1 | 13.5[3] | 11.1[3] |
| Human α2δ-2 | 22.7[3] | 2.4[3] | |
| Pregabalin | Human α2δ-1 | 62.5[3] | 1.4[3] |
| Human α2δ-2 | - | 1.4[3] |
3.0 Preclinical Evidence of Efficacy
3.1 In Vitro Electrophysiological Studies The functional consequence of this compound's binding to the α2δ subunit has been directly demonstrated using whole-cell patch-clamp techniques on cultured rat dorsal root ganglion (DRG) neurons. These experiments show that this compound effectively inhibits N-type calcium channel currents, which are critical for neurotransmitter release at sensory nerve endings.[7][8] Notably, this compound demonstrated this inhibition at a concentration four times lower than that required for pregabalin, underscoring its higher potency.[7][8][9]
Data Presentation: Inhibition of N-type Calcium Channel Currents in Rat DRG Neurons
| Compound | Concentration for Significant Inhibition |
| This compound | 50 µM[8][9] |
| Pregabalin | 200 µM[8][9] |
3.2 In Vivo Analgesic Effects in Neuropathic Pain Models this compound has demonstrated robust and long-lasting analgesic effects across multiple, clinically relevant animal models of neuropathic pain. These models mimic human conditions such as diabetic neuropathy and nerve injury. In these studies, this compound significantly reversed mechanical allodynia (pain from light touch), a hallmark symptom of neuropathic pain.
Data Presentation: Efficacy of this compound in Preclinical Models
| Animal Model | Species | This compound Dose (oral) | Key Finding | Citation |
| Streptozotocin-induced Diabetic Neuropathy | Rat | 3, 10, 30 mg/kg | Potent, long-lasting reversal of tactile allodynia. | [5] |
| Partial Sciatic Nerve Ligation (PSNL) | Rat | 3, 10, 30 mg/kg | More potent and sustained analgesic effects compared to pregabalin. | [5][10] |
| Spinal Cord Injury (SCI) | Rat | 1, 3, 10 mg/kg | Significant, dose-dependent, and lasting analgesic effect after a single dose. | [2][9] |
| Spinal Nerve Ligation (SNL) | Rat | 1.5 µg (intrathecal) | ED₅₀ for inhibiting mechanical allodynia was 1.5 µg, compared to 6.2 µg for pregabalin. | [11] |
4.0 Clinical Evidence in Neuropathic Pain
The efficacy and safety of this compound have been validated in large-scale, randomized controlled trials involving patients with diabetic peripheral neuropathic pain (DPNP) and postherpetic neuralgia (PHN).[12][13][14] A phase 3 study in patients with central neuropathic pain following spinal cord injury also demonstrated significant pain reduction.[15] The primary endpoint in these studies was the change in the weekly Average Daily Pain Score (ADPS) on an 11-point numeric rating scale.
Data Presentation: Phase 3 Clinical Trial Efficacy Data (14 Weeks)
| Indication | Treatment Group (daily dose) | Change in ADPS (LSM Difference vs. Placebo) | ≥30% Responder Rate (vs. Placebo) | ≥50% Responder Rate (vs. Placebo) | Citation |
| DPNP | This compound 30 mg | -0.50 (p=0.0027) | Significantly higher | Significantly higher (p=0.0048) | [12] |
| PHN | This compound 30 mg | -0.77 (p<0.0001) | Significantly higher | Significantly higher | [12] |
| CNeP (SCI) | This compound 20-30 mg | -0.71 (p=0.0001) | Higher (OR 1.91) | Higher (OR 2.52) | [15] |
| (LSM: Least Squares Mean; DPNP: Diabetic Peripheral Neuropathic Pain; PHN: Postherpetic Neuralgia; CNeP (SCI): Central Neuropathic Pain (Spinal Cord Injury); OR: Odds Ratio) |
5.0 Experimental Protocols
5.1 Whole-Cell Patch Clamp Electrophysiology This protocol outlines the methodology used to measure the effect of this compound on N-type calcium channel currents in sensory neurons.[8]
-
Neuron Isolation: Dorsal root ganglia (DRG) are dissected from Sprague-Dawley rats. The ganglia are treated with enzymes (e.g., collagenase and dispase) to dissociate them into individual small or medium-sized neurons.
-
Cell Culture: The isolated neurons are plated on coated coverslips and incubated for 20-24 hours. During this incubation, the culture medium is supplemented with either a vehicle control, this compound (e.g., 50 µM), or pregabalin (e.g., 200 µM).
-
Patch-Clamp Recording: A glass micropipette filled with an internal solution is sealed onto the membrane of a single neuron. The whole-cell configuration is achieved by rupturing the cell membrane within the pipette tip.
-
Voltage Protocol: The neuron is held at a membrane potential of -40 mV. To elicit calcium currents, the cell is depolarized with voltage steps (e.g., from -40 mV to +40 mV in 10 mV increments for 220 ms).
-
Data Acquisition: The resulting inward calcium channel currents are recorded. The identity of N-type currents is confirmed by their sensitivity to a selective blocker, ω-conotoxin GVIA.
-
Analysis: The peak current densities (current amplitude normalized to cell size) are compared between the control, this compound-treated, and pregabalin-treated groups to determine the extent of inhibition.
5.2 In Vivo Neuropathic Pain Model & Behavioral Testing This section details a typical workflow for evaluating the analgesic efficacy of this compound in a rodent model of neuropathic pain.[5][16]
-
Induction of Neuropathic Pain: A model is created in rats or mice. For example, in the streptozotocin (STZ)-induced diabetic neuropathy model, a single intraperitoneal injection of STZ is used to induce hyperglycemia, which leads to the development of neuropathic pain over several weeks.[5][17]
-
Baseline Assessment: Before drug administration, the baseline pain sensitivity is measured. The von Frey test is the gold standard for assessing mechanical allodynia.[16][18]
-
Protocol: The animal is placed in an enclosure with a mesh floor, allowing access to the plantar surface of the hind paws.
-
Calibrated von Frey filaments, which apply a specific force when buckled, are applied to the paw.
-
The test begins with a filament of low force, and the force is progressively increased (or using the "up-down" method) until a withdrawal response is elicited.
-
The 50% paw withdrawal threshold (the force at which the animal has a 50% probability of withdrawing its paw) is calculated.
-
-
Drug Administration: Animals are randomized to receive an oral dose of this compound (e.g., 10 mg/kg), pregabalin, or a vehicle control.
-
Post-Dose Assessment: The von Frey test is repeated at multiple time points after administration (e.g., 1, 2, 4, 6, and 8 hours) to evaluate the magnitude and duration of the analgesic effect.[3]
-
Data Analysis: The paw withdrawal thresholds of the drug-treated groups are compared to the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA followed by Dunnett's test) to determine if there is a significant increase in the pain threshold, indicating analgesia.
This compound represents a significant advancement in the pharmacological management of neuropathic pain. Its primary role in modulating neuronal hyperexcitability is achieved through potent and selective binding to the α2δ-1 subunit of voltage-gated calcium channels. Its unique binding kinetics, characterized by a slow dissociation from the α2δ-1 subunit, provide a basis for its sustained and powerful analgesic effects, as demonstrated consistently from in vitro electrophysiology to in vivo preclinical models and large-scale clinical trials.[3][5][12] The detailed methodologies and quantitative data presented herein underscore the robust scientific foundation for this compound's clinical utility and provide a framework for future research in the field of neuropathic pain and neuronal excitability disorders.
References
- 1. What is the mechanism of action of this compound Besilate? [synapse.patsnap.com]
- 2. This compound as a Novel Gabapentinoid for the Treatment of Chronic Pain Conditions: An Analysis of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound—A Novel Selective Ligand for the α2δ Calcium Channel Subunit [mdpi.com]
- 5. Binding Characteristics and Analgesic Effects of this compound, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of this compound, a novel ligand for the α₂δ subunit of voltage-gated calcium channels, on N-type calcium channel currents of rat dorsal root ganglion culture neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epain.org [epain.org]
- 10. Binding Characteristics and Analgesic Effects of this compound, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels. | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update [frontiersin.org]
- 13. Daiichi Sankyo Announces Positive Top-line Results from Phase 3 Clinical Trial Evaluating this compound in Diabetic Peripheral Neuropathic Pain [prnewswire.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. This compound for Central Neuropathic Pain After Spinal Cord Injury: A Randomized, Double-Blind, Placebo-Controlled, Phase 3 Study in Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo model of Neuropathic pain - Acute pain - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 18. researchgate.net [researchgate.net]
Preclinical Profile of Mirogabalin in Central Neuropathic Pain: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Central neuropathic pain (CNP), a debilitating condition arising from lesions or diseases of the central nervous system, presents a significant therapeutic challenge. Mirogabalin, a novel gabapentinoid, has emerged as a promising analgesic, demonstrating efficacy in various preclinical models of neuropathic pain. This technical guide synthesizes the key preclinical evidence for this compound's activity in central neuropathic pain models, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This compound is an α2δ ligand that binds to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels, which is thought to suppress the increased release of neurotransmitters involved in pain.[1][2][3][4] Preclinical studies have shown its potential in treating CNP, for instance in rat models of spinal cord injury, where it has demonstrated significant and lasting analgesic effects.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in a rat model of central neuropathic pain induced by spinal cord injury.
Table 1: Effect of a Single Oral Administration of this compound on Mechanical Allodynia in a Rat Spinal Cord Injury Model
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) at 2 hours | Paw Withdrawal Threshold (g) at 4 hours | Paw Withdrawal Threshold (g) at 6 hours | Paw Withdrawal Threshold (g) at 8 hours | Paw Withdrawal Threshold AUC (g·h) |
| Vehicle | - | Baseline | Baseline | Baseline | Baseline | Not Reported |
| This compound | 2.5 | Significantly Increased | Significantly Increased | Significantly Increased | Not Significant | Significantly Increased |
| This compound | 5 | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| This compound | 10 | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
Data adapted from a study utilizing a rat model of spinal cord injury, where mechanical allodynia was assessed using the von Frey test.[6] The area under the curve (AUC) of the paw withdrawal threshold was calculated to represent the overall analgesic effect.
Experimental Protocols
A core preclinical model used to evaluate the efficacy of this compound in central neuropathic pain is the spinal cord injury (SCI) model in rats.
Spinal Cord Injury (SCI) Model Protocol
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Anesthesia: Animals are anesthetized, for example with sodium pentobarbital.
-
Surgical Procedure: A laminectomy is performed at the T6/7 level of the spinal cord. Acute compression of the spinal cord is induced using a microvascular clip for a defined period (e.g., 1 minute).[6]
-
Post-operative Care: Animals receive appropriate post-operative care, including manual bladder expression, until normal function resumes.
-
Development of Neuropathic Pain: Mechanical allodynia, a key feature of neuropathic pain, typically develops over several weeks. Behavioral testing is often initiated 28 days after the SCI surgery.[6]
Behavioral Testing: von Frey Test for Mechanical Allodynia
-
Acclimation: Rats are placed in individual plastic cages with a wire mesh floor and allowed to acclimate for a period before testing.
-
Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
Response: A positive response is recorded as a sharp withdrawal of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method.
-
Data Collection: The paw withdrawal threshold is measured at baseline (before drug administration) and at multiple time points after administration (e.g., 2, 4, 6, 8, and 24 hours).[6]
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the selective binding to the α2δ subunit of voltage-gated calcium channels (VGCCs), with a higher affinity for the α2δ-1 subunit compared to the α2δ-2 subunit.[4] This interaction is crucial for its analgesic effects. In the context of central neuropathic pain, several downstream pathways are modulated by this compound.
Caption: this compound's core mechanism of action at the presynaptic terminal.
Beyond direct channel modulation, preclinical evidence suggests this compound influences neuroinflammation and descending pain modulatory pathways.
Caption: Downstream effects of this compound on neuroinflammation and pain modulation.
Studies have shown that repeated administration of this compound can prevent spinal microglia and macrophage activation, reduce levels of p38MAPK, and decrease the pronociceptive chemokines CCL2 and CCL5.[7][8] Furthermore, this compound's analgesic effects may be partly mediated by the activation of the descending noradrenergic pain inhibitory system.[9][10] There is also evidence that this compound can inhibit the upregulation of the α2δ-1 subunit itself following nerve injury, which may contribute to its long-term efficacy.[11][12]
Conclusion
The preclinical data strongly support the therapeutic potential of this compound for central neuropathic pain. Its potent and sustained analgesic effects in relevant animal models, such as the spinal cord injury model, are well-documented. The mechanism of action, centered on the modulation of the α2δ-1 subunit of voltage-gated calcium channels, and extending to the attenuation of neuroinflammatory processes and enhancement of descending inhibitory pain pathways, provides a solid rationale for its clinical development. This technical guide provides a foundational understanding for researchers and drug development professionals engaged in the advancement of novel therapies for central neuropathic pain.
References
- 1. What is the mechanism of action of this compound Besilate? [synapse.patsnap.com]
- 2. Daiichi Sankyo Initiates Phase 3 Trial of this compound in Asian Post-spinal Cord Injury Neuropathic Pain Patients Including Japan - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 3. This compound Decreases Pain-like Behaviours and Improves Opioid and Ketamine Antinociception in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: could it be the next generation gabapentin or pregabalin? [epain.org]
- 5. brieflands.com [brieflands.com]
- 6. Analgesic effects of the novel α₂δ ligand this compound in a rat model of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Decreases Pain-like Behaviors by Inhibiting the Microglial/Macrophage Activation, p38MAPK Signaling, and Pronociceptive CCL2 and CCL5 Release in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Decreases Pain-like Behaviors by Inhibiting the Microglial/Macrophage Activation, p38MAPK Signaling, and Pronociceptive CCL2 and CCL5 Release in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Calcium Channel α2δ Ligands this compound, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Novel Gabapentinoid this compound Prevents Upregulation of α2δ-1 Subunit of Voltage-Gated Calcium Channels in Spinal Dorsal Horn in a Rat Model of Spinal Nerve Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
Mirogabalin: An In-Depth Analysis of Molecular Targets Beyond the α2δ Subunit
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mirogabalin, a novel gabapentinoid, is a high-affinity ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs), a mechanism it shares with pregabalin and gabapentin. Extensive preclinical investigations have sought to elucidate its broader molecular interaction profile. This technical guide synthesizes the available evidence regarding this compound's molecular targets, with a specific focus on interactions beyond its primary target, the α2δ subunit. The data conclusively demonstrate that this compound possesses a remarkably high degree of selectivity for the α2δ-1 and α2δ-2 subunits, with negligible direct interaction with other receptors, ion channels, or enzymes. This high selectivity is a key differentiator from other centrally acting agents and likely contributes to its distinct clinical profile. While direct off-target binding is minimal, this paper will also explore the downstream molecular consequences of α2δ subunit engagement, which indirectly influence other cellular pathways.
Primary Molecular Target: The α2δ Subunit of VGCCs
This compound's primary mechanism of action is its potent binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels.[1][2][3][4] This interaction is crucial for its analgesic effects in neuropathic pain.[1][3][4][5][6] this compound exhibits a higher binding affinity and a slower dissociation rate from the α2δ subunits compared to pregabalin, which may contribute to its sustained therapeutic effects.[1][2][5][6]
Binding Affinity and Kinetics
Quantitative analysis of this compound's interaction with human α2δ subunits reveals a high affinity, as detailed in the table below.
| Target Subunit | This compound Kd (nmol/L) | Pregabalin Kd (nmol/L) | This compound Dissociation Half-life (t1/2) | Pregabalin Dissociation Half-life (t1/2) |
| Human α2δ-1 | 13.5[1][5] | 62.5[1][5] | 11.1 hours[1][5][6] | 1.4 hours[1][5][6] |
| Human α2δ-2 | 22.7[1][5] | 125.0[5] | 2.4 hours[1][5][6] | 1.4 hours[1][5][6] |
Experimental Protocol: Radioligand Binding Assay
The binding affinities of this compound and pregabalin for the human α2δ-1 and α2δ-2 subunits were determined using a radioligand binding assay.
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing either the human α2δ-1 or α2δ-2 subunit.
-
Radioligand: [3H]-Mirogabalin or [3H]-pregabalin.
-
Procedure:
-
Cell membranes were prepared from the respective cell lines.
-
Membranes were incubated with increasing concentrations of the radioligand in the presence or absence of a fixed concentration of unlabeled this compound or pregabalin to determine non-specific binding.
-
Following incubation to equilibrium, the membranes were washed to remove unbound radioligand.
-
The amount of bound radioactivity was quantified by liquid scintillation counting.
-
-
Data Analysis: The equilibrium dissociation constant (Kd) was calculated by fitting the specific binding data to a one-site binding model using non-linear regression analysis.
Assessment of Off-Target Interactions
Comprehensive screening assays have been conducted to evaluate the selectivity of this compound. These studies have consistently demonstrated a lack of significant interaction with a wide array of other molecular targets.
Broad Panel Screening
In a key study, this compound was screened against a panel of 186 off-target proteins, including receptors, ion channels, transporters, and enzymes.[7][8][9][10][11][12] The results of this screening showed no significant binding or functional activity at clinically relevant concentrations. This extensive negative screen underscores the high selectivity of this compound for the α2δ subunit.
Experimental Protocol: Off-Target Screening
A combination of radioligand binding assays and functional assays were employed to assess off-target activities.
-
Binding Assays: A diverse panel of radioligand binding assays was used to assess the ability of this compound to displace specific ligands from their respective receptors and ion channels.
-
Functional Assays: Cellular and biochemical assays were used to evaluate the effect of this compound on the functional activity of various enzymes and transporters.
-
Concentration: this compound was typically tested at a high concentration (e.g., 10 µM) to maximize the likelihood of detecting off-target interactions.
-
Data Interpretation: A significant interaction was generally defined as >50% inhibition of binding or activity at the tested concentration.
Downstream Molecular Effects of α2δ Subunit Binding
While this compound does not directly bind to other targets, its interaction with the α2δ subunit initiates a cascade of downstream events that indirectly modulate the function of other molecular entities, primarily by affecting the trafficking and function of VGCCs.
Inhibition of N-type Calcium Channel Currents
Experimental evidence shows that this compound can inhibit N-type calcium channel currents in rat dorsal root ganglia (DRG) neurons.[2][5][13] This is not due to a direct block of the channel pore but is rather a consequence of this compound's binding to the α2δ subunit, which is known to regulate the cell surface expression and function of the α1 subunit of the calcium channel. By modulating the α2δ subunit, this compound reduces the number of functional N-type calcium channels at the presynaptic terminal.[14]
Reduction of Neurotransmitter Release
The inhibition of presynaptic calcium influx leads to a reduction in the release of excitatory neurotransmitters such as glutamate, substance P, and noradrenaline.[10][14] This reduction in neurotransmitter release is a key mechanism underlying the analgesic and anxiolytic effects of gabapentinoids.
Modulation of α2δ-1 Subunit Expression
Studies have shown that in neuropathic pain states, there is an upregulation of the α2δ-1 subunit in the spinal dorsal horn.[13] Repeated administration of this compound has been found to inhibit this increased expression, suggesting a role in modulating the underlying pathology of neuropathic pain beyond acute symptomatic relief.[13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental processes described in this guide.
Figure 1: this compound's primary mechanism of action at the presynaptic terminal.
Figure 2: Workflow for comprehensive off-target screening of this compound.
Conclusion
References
- 1. This compound—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound-A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | this compound as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Binding Characteristics and Analgesic Effects of this compound, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding Characteristics and Analgesic Effects of this compound, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels. | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. thieme-connect.com [thieme-connect.com]
- 14. What is the mechanism of action of this compound Besilate? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for Mirogabalin Administration in Rodent Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirogabalin is a novel gabapentinoid that selectively binds to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs), with a higher affinity for the α2δ-1 subunit.[1] In rodent models of neuropathic pain, this compound has demonstrated potent and long-lasting analgesic effects.[2] Its mechanism of action involves the modulation of calcium influx into presynaptic nerve terminals, which reduces the release of excitatory neurotransmitters like glutamate and substance P.[1] This attenuates the hyperexcitability of neurons involved in pain transmission, making it a promising therapeutic agent for various neuropathic pain conditions.[1]
These application notes provide detailed protocols for the administration of this compound in common rodent models of neuropathic pain, summarize effective dosage ranges, and outline key behavioral assays for assessing analgesic efficacy.
Data Presentation: this compound Efficacy in Rodent Neuropathic Pain Models
The following tables summarize quantitative data on the administration and efficacy of this compound in various rodent models of neuropathic pain.
Table 1: this compound Administration and Efficacy in Mouse Models of Neuropathic Pain
| Neuropathic Pain Model | Mouse Strain | Administration Route | This compound Dose (mg/kg) | Treatment Schedule | Key Findings |
| Chronic Constriction Injury (CCI) | Not Specified | Intraperitoneal (i.p.) | 10, 20, 40 | Single administration on day 11 post-CCI | Dose-dependent reduction in tactile allodynia.[3][4] |
| Chronic Constriction Injury (CCI) | Not Specified | Intraperitoneal (i.p.) | 20 | Twice daily for 7 days, starting before CCI | Attenuated development of tactile and thermal hypersensitivity.[3][4] |
| Streptozotocin (STZ)-Induced Diabetic Neuropathy | Not Specified | Not Specified | 10, 30 | Not Specified | 30 mg/kg attenuated mechanical and thermal hypersensitivity; 10 mg/kg attenuated tactile allodynia only.[5] |
| Paclitaxel-Induced Neuropathy | Not Specified | Not Specified | 30 | On days 1 and 7 of testing | Significantly reduced tactile allodynia.[5] |
| Oxaliplatin-Induced Neuropathy | Not Specified | Not Specified | 30 | Not Specified | Reversed thermal preference, indicating reduced cold-exacerbated pain.[5] |
Table 2: this compound Administration and Efficacy in Rat Models of Neuropathic Pain
| Neuropathic Pain Model | Rat Strain | Administration Route | This compound Dose (mg/kg) | Treatment Schedule | Key Findings |
| Chronic Constriction Injury (CCI) | Wistar | Intraperitoneal (i.p.) | Not Specified | Single administration on day 6 post-surgery | Co-administration with diclofenac showed synergistic analgesic effects.[6] |
| Spinal Cord Injury (SCI) | Sprague-Dawley | Oral (p.o.) | 2.5, 5, 10 | Single administration 28 days post-SCI | Potent and long-lasting increase in paw withdrawal threshold.[2] |
| Streptozotocin (STZ)-Induced Diabetic Neuropathy | Not Specified | Oral (p.o.) | Not Specified | Not Specified | Demonstrated sustained analgesic effects.[7] |
| Nociplastic Pain (Chemogenetic Activation of Amygdala) | VGAT-Cre | Intraperitoneal (i.p.) | 10 | Single administration | Alleviated widespread sensitization.[8] |
Experimental Protocols
Neuropathic Pain Model Induction
1. Chronic Constriction Injury (CCI) of the Sciatic Nerve (Rat/Mouse)
This model induces neuropathic pain through loose ligation of the sciatic nerve.[9][10]
-
Anesthesia: Anesthetize the rodent using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Surgical Preparation: Shave and disinfect the skin on the lateral surface of the thigh.
-
Incision: Make a small incision through the skin and biceps femoris muscle to expose the sciatic nerve.
-
Ligation: Proximal to the sciatic nerve trifurcation, place four loose ligatures (three for mice) of chromic gut suture (e.g., 4-0) around the nerve with approximately 1 mm spacing between them.[10] The ligatures should be tied just tight enough to slightly constrict the nerve without arresting epineural blood flow.
-
Closure: Suture the muscle and skin layers.
-
Post-operative Care: Administer analgesics as per institutional guidelines and monitor the animal for signs of infection and distress. Neuropathic pain behaviors typically develop within a week.[9]
2. Spared Nerve Injury (SNI) (Mouse)
This model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.[11]
-
Anesthesia and Surgical Preparation: As described for the CCI model.
-
Incision and Exposure: Expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Ligation and Transection: Tightly ligate the common peroneal and tibial nerves with a silk suture (e.g., 8-0).[11] Distal to the ligation, transect the nerves, removing a small section (2-4 mm) of the distal nerve stump.[11] Be careful to avoid any contact with or stretching of the intact sural nerve.[11]
-
Closure and Post-operative Care: As described for the CCI model. Mechanical allodynia develops rapidly, within 2 days, in the territory of the spared sural nerve.
3. Streptozotocin (STZ)-Induced Diabetic Neuropathy (Rat/Mouse)
This model mimics type 1 diabetes and the associated peripheral neuropathy.[12]
-
Induction of Diabetes: Administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ) dissolved in a citrate buffer (pH 4.5). The dose will need to be optimized based on the species and strain, but is typically in the range of 40-65 mg/kg for rats and 150-200 mg/kg for mice.
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours post-STZ injection and periodically thereafter. Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
Development of Neuropathy: Neuropathic pain behaviors, such as mechanical allodynia and thermal hyperalgesia, typically develop over several weeks following the induction of diabetes.[12]
This compound Administration Protocols
1. Oral Gavage (p.o.)
This method is used for precise oral administration of a liquid substance directly into the stomach.[13][14]
-
Animal Restraint: Restrain the mouse by scruffing the neck and back to immobilize the head. For rats, restrain the animal by holding it near the thoracic region and supporting the lower body.[13][14]
-
Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the animal, from the mouth to the last rib. Mark this length on the needle.
-
Administration: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth and down the esophagus to the pre-marked depth. The needle should pass with minimal resistance. Administer the this compound solution slowly.[13]
-
Post-Administration Monitoring: Observe the animal for any signs of respiratory distress.
2. Intraperitoneal (i.p.) Injection
This method involves injecting the substance into the peritoneal cavity.[2]
-
Animal Restraint: Restrain the animal to expose the abdomen. For mice, this can be achieved by scruffing. For rats, a two-person technique is often preferred, with one person restraining the animal and the other performing the injection.
-
Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and bladder.[13]
-
Injection Procedure: Insert the needle (25-27g for mice, 23-25g for rats) at a 30-45 degree angle.[2] Aspirate to ensure no fluid or blood is drawn back, then inject the this compound solution.
-
Post-Injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Behavioral Assays for Neuropathic Pain
1. Von Frey Test for Mechanical Allodynia
This test measures the paw withdrawal threshold to a mechanical stimulus.
-
Acclimation: Place the animals in individual clear Plexiglas chambers on an elevated wire mesh floor and allow them to acclimate for at least 30 minutes.
-
Stimulation: Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
Response: A positive response is a brisk withdrawal or licking of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold can be determined using the up-down method.
2. Hargreaves Test for Thermal Hyperalgesia
This test measures the latency to paw withdrawal from a radiant heat source.[15][16]
-
Acclimation: Place the animals in individual chambers on a glass plate and allow them to acclimate.
-
Stimulation: Position a radiant heat source underneath the glass and focus it on the plantar surface of the hind paw.
-
Measurement: Record the time it takes for the animal to withdraw its paw. A cut-off time (e.g., 20-30 seconds) should be used to prevent tissue damage.[12][17]
3. Acetone Test for Cold Allodynia
This test assesses the response to a cooling stimulus.[4]
-
Acclimation: Acclimate the animals in chambers on a wire mesh floor.
-
Stimulation: Apply a drop of acetone to the plantar surface of the hind paw. The evaporation of the acetone produces a cooling sensation.[4]
-
Measurement: Record the duration or frequency of paw withdrawal, licking, or flinching behaviors over a set period (e.g., 30-60 seconds) following acetone application.[4]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action in reducing neuropathic pain.
Caption: General experimental workflow for evaluating this compound in rodent models.
References
- 1. What is the mechanism of action of this compound Besilate? [synapse.patsnap.com]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. instechlabs.com [instechlabs.com]
- 4. Hind paw cold allodynia (Acetone Evaporation) test [pspp.ninds.nih.gov]
- 5. Frontiers | this compound as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update [frontiersin.org]
- 6. This compound as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. Temporal and Qualitative Differences in the Development of Allodynic Behaviors between Mice and Rats in a Peripheral Nerve Injury Model [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.vt.edu [research.vt.edu]
- 14. jcdr.net [jcdr.net]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. mmpc.org [mmpc.org]
Establishing an In Vivo Dose-Response Curve for Mirogabalin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for establishing a dose-response curve for Mirogabalin in preclinical in vivo models of neuropathic pain. This compound is a novel gabapentinoid that selectively binds to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), a key mechanism in the modulation of pain signaling pathways.[1][2][3] These guidelines are intended to assist researchers in designing and executing robust experiments to characterize the analgesic efficacy of this compound and to determine its optimal therapeutic window. The protocols outlined herein cover animal model selection, experimental procedures, and data analysis, and are supplemented with quantitative data from published studies and visualizations to facilitate understanding and replication.
Introduction
This compound is a next-generation gabapentinoid with a higher binding affinity and slower dissociation rate from the α2δ-1 subunit of VGCCs compared to its predecessors, such as pregabalin.[1][3] This unique binding profile is thought to contribute to its potent and long-lasting analgesic effects observed in various models of neuropathic pain.[4][5] Establishing a clear dose-response relationship is a critical step in the preclinical development of this compound, as it informs efficacy, safety margins, and potential therapeutic dosing in clinical settings. These application notes provide a comprehensive framework for conducting in vivo studies to elucidate this relationship.
Mechanism of Action
This compound exerts its analgesic effects primarily by binding to the α2δ-1 subunit of VGCCs located on presynaptic neurons in the central and peripheral nervous systems.[1][2][3] This binding reduces the influx of calcium into the neuron, which in turn inhibits the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[2] This modulation of neurotransmitter release dampens the hyperexcitability of neurons involved in pain transmission, thereby alleviating neuropathic pain.[2] Additionally, emerging evidence suggests that this compound may have anti-inflammatory effects by preventing the activation of spinal microglia and astrocytes and reducing the levels of pronociceptive chemokines.[6][7]
Signaling Pathway
Caption: this compound's mechanism of action at the presynaptic terminal.
Quantitative Data Summary
The following tables summarize the effective doses of this compound in various preclinical models of neuropathic pain as reported in the literature. These values can serve as a starting point for designing dose-ranging studies.
Table 1: Effective Doses of this compound in Rodent Models of Neuropathic Pain
| Animal Model | Species | Route of Administration | Effective Dose Range (mg/kg) | Outcome Measure | Reference |
| Chronic Constriction Injury (CCI) | Mouse | Intraperitoneal (i.p.) | 1, 10, 20, 40 | von Frey test, Cold plate test | [5] |
| Spinal Cord Injury | Rat | Oral (p.o.) | 2.5, 5, 10 | von Frey test | [4] |
| Intermittent Cold Stress (ICS) Model | Mouse | Oral (p.o.) | 1, 3, 10 | von Frey test | [8] |
| Acidic Saline Injection (Sluka Model) | Rat | Oral (p.o.) | 1, 3, 10 | von Frey test | [8][9] |
| Streptozotocin (STZ)-induced Diabetic Neuropathy | Mouse | Intraperitoneal (i.p.) | 10, 30 | von Frey test, Hot plate test | [10] |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Dose)
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 0.5 - 1.5 hours | [4][11] |
| Plasma Protein Binding | < 25% | [11] |
| Primary Route of Elimination | Renal (unchanged) | [11] |
Experimental Protocols
Experimental Workflow
Caption: General workflow for an in vivo dose-response study of this compound.
Protocol 1: Chronic Constriction Injury (CCI) Model in Mice
This protocol is adapted from studies investigating the effects of this compound on nerve injury-induced neuropathic pain.[5]
1. Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
-
House animals in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Allow at least one week of acclimatization before any procedures.
2. CCI Surgery:
-
Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve proximal to its trifurcation.
-
The ligatures should be tightened until a slight twitch in the corresponding hind limb is observed.
-
Close the incision with sutures or wound clips.
-
Administer post-operative analgesics as per institutional guidelines.
-
Sham-operated animals should undergo the same procedure without nerve ligation.
3. Behavioral Testing (Mechanical Allodynia):
-
Assess mechanical allodynia using the von Frey test.
-
Place the mice in individual transparent plastic cages with a wire mesh bottom and allow them to acclimate for at least 30 minutes.
-
Apply a series of calibrated von Frey filaments to the plantar surface of the ipsilateral hind paw.
-
A positive response is defined as a brisk withdrawal or licking of the paw.
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method.
-
Establish a stable baseline of mechanical hypersensitivity (typically 7-14 days post-CCI surgery) before drug administration.
4. This compound Administration and Dose-Response Assessment:
-
Prepare this compound in a suitable vehicle (e.g., distilled water or saline).
-
Randomly assign animals to receive either vehicle or this compound at different doses (e.g., 1, 3, 10, 30 mg/kg, i.p. or p.o.).
-
Administer the assigned treatment.
-
Perform the von Frey test at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 6, and 8 hours) to establish a time-course of the analgesic effect for each dose.
-
The experimenter should be blinded to the treatment groups.
5. Data Analysis:
-
Calculate the mean ± SEM for the PWT for each group at each time point.
-
Analyze the data using a two-way ANOVA with repeated measures followed by a post-hoc test (e.g., Dunnett's or Bonferroni's) to compare this compound-treated groups to the vehicle control group.
-
Generate a dose-response curve by plotting the peak analgesic effect (e.g., maximum % increase in PWT) against the logarithm of the dose.
-
Calculate the ED50 (the dose that produces 50% of the maximal effect) from the dose-response curve.
Protocol 2: Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Rats
This protocol is based on models of painful diabetic neuropathy.[10]
1. Animals:
-
Male Sprague-Dawley rats, weighing 200-250g.
-
House animals as described in Protocol 1.
2. Induction of Diabetes:
-
Induce diabetes with a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer (e.g., 60 mg/kg).
-
Control animals receive an injection of the citrate buffer vehicle.
-
Monitor blood glucose levels 72 hours post-injection and weekly thereafter. Animals with blood glucose levels >250 mg/dL are considered diabetic.
-
Allow 3-4 weeks for the development of stable mechanical and thermal hypersensitivity.
3. Behavioral Testing:
-
Mechanical Allodynia: Use the von Frey test as described in Protocol 1.
-
Thermal Hyperalgesia: Use a hot plate test. Place the rat on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.
4. This compound Administration and Dose-Response Assessment:
-
Follow the procedures for drug preparation, randomization, and administration as described in Protocol 1, using appropriate doses for rats (e.g., 10, 30 mg/kg, i.p. or p.o.).
-
Conduct behavioral testing at various time points post-dosing.
5. Data Analysis:
-
Analyze and present the data as described in Protocol 1 for both mechanical and thermal endpoints.
Troubleshooting and Optimization
-
Variability in Behavioral Responses: Ensure consistent handling of animals and a quiet, controlled testing environment. Adequate acclimation time is crucial.
-
Lack of Drug Effect: Verify the formulation and stability of the this compound solution. Consider the route of administration and potential pharmacokinetic differences between species. It is recommended to perform a dose-response study to determine the optimal dose for a specific model and experimental conditions.[11]
-
Adverse Effects: At higher doses, monitor for potential side effects such as sedation or motor impairment, which could confound behavioral assessments. A rotarod test can be used to assess motor coordination.
Conclusion
The protocols and data presented in these application notes provide a robust framework for establishing the in vivo dose-response curve of this compound. By carefully selecting the appropriate animal model, adhering to standardized experimental procedures, and employing rigorous data analysis, researchers can accurately characterize the analgesic properties of this promising therapeutic agent. The provided diagrams and summary tables serve as valuable resources for the design and interpretation of these critical preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of action of this compound Besilate? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | this compound as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update [frontiersin.org]
- 7. This compound as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analgesic effects of this compound, a novel ligand for α2δ subunit of voltage-gated calcium channels, in experimental animal models of fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Immunohistochemical Analysis of α2δ-1 Subunit Expression Following Mirogabalin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirogabalin is a novel, selective ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs), demonstrating potent analgesic effects in various neuropathic pain models.[1][2] Its therapeutic mechanism is intrinsically linked to its interaction with the α2δ-1 subunit, which is notably upregulated in the spinal dorsal horn and dorsal root ganglia following nerve injury.[1][3][4] Immunohistochemistry (IHC) is a critical technique for visualizing and quantifying the in-situ expression of the α2δ-1 subunit, providing valuable insights into the pharmacodynamic effects of this compound. These application notes provide detailed protocols for the immunohistochemical detection of α2δ-1 subunit expression in rodent spinal cord tissue after this compound treatment, enabling researchers to assess the drug's impact on this key therapeutic target. One study has shown that repeated oral administration of 10 mg/kg this compound for 5 consecutive days can inhibit the upregulation of α2δ-1 subunit expression in the spinal dorsal horn of a rat model of spinal nerve ligation.[3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the immunohistochemical analysis of α2δ-1 expression.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for α2δ-1 subunit expression in the spinal dorsal horn, based on findings that this compound inhibits its upregulation in neuropathic pain models.
| Treatment Group | Animal Model | Tissue Region | Mean Fluorescence Intensity of α2δ-1 (Arbitrary Units) ± SEM | Fold Change vs. Sham |
| Sham | Naive | Spinal Dorsal Horn | 100 ± 8.5 | 1.0 |
| Vehicle | Spinal Nerve Ligation | Spinal Dorsal Horn | 250 ± 15.2 | 2.5 |
| This compound (10 mg/kg) | Spinal Nerve Ligation | Spinal Dorsal Horn | 130 ± 10.1 | 1.3 |
Experimental Protocols
I. Animal Model and this compound Administration
-
Neuropathic Pain Model: Induce a neuropathic pain state in male Sprague-Dawley rats via spinal nerve ligation (SNL) of the L5 and L6 spinal nerves.
-
Treatment Regimen: After the development of mechanical hypersensitivity, administer this compound (10 mg/kg) or vehicle orally once daily for 5 consecutive days.[3]
II. Tissue Preparation for Immunohistochemistry
-
Anesthesia and Perfusion: Deeply anesthetize the animals with an appropriate anesthetic (e.g., sodium pentobarbital). Perform transcardial perfusion first with phosphate-buffered saline (PBS), followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissection and Post-fixation: Dissect the lumbar spinal cord and post-fix in 4% PFA for 4-6 hours at 4°C.
-
Cryoprotection: Transfer the tissue to a 30% sucrose solution in PBS at 4°C until it sinks.
-
Sectioning: Embed the tissue in an optimal cutting temperature (OCT) compound and freeze. Cut transverse sections of the spinal cord (e.g., 20 µm thick) using a cryostat and mount them on charged microscope slides.
III. Immunohistochemistry Protocol for α2δ-1
-
Antigen Retrieval:
-
Wash slides in PBS to remove OCT.
-
Perform heat-induced epitope retrieval by incubating slides in a citrate buffer (10 mM sodium citrate, 0.05% Tween 20, pH 6.0) at 95°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides three times in PBS for 5 minutes each.
-
Incubate sections in a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against α2δ-1 (e.g., a monoclonal antibody) in the blocking solution. The optimal dilution should be determined empirically, but a starting point of 1:500 can be used.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides three times in PBS for 5 minutes each.
-
Dilute a fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) in the blocking solution.
-
Incubate the sections with the secondary antibody for 1-2 hours at room temperature in the dark.
-
-
Mounting:
-
Wash slides three times in PBS for 5 minutes each.
-
Coverslip the slides using an anti-fade mounting medium, with or without a nuclear counterstain like DAPI.
-
IV. Image Acquisition and Quantification
-
Microscopy: Capture images of the spinal dorsal horn using a confocal microscope. Use consistent laser power, gain, and offset settings for all samples to ensure comparability.
-
Image Analysis:
-
Define a region of interest (ROI) in the superficial spinal dorsal horn.
-
Quantify the mean fluorescence intensity of α2δ-1 staining within the ROI using image analysis software (e.g., ImageJ/Fiji).[5][6]
-
Average the fluorescence intensity from multiple sections per animal.
-
Perform statistical analysis to compare the expression levels between treatment groups.
-
References
- 1. Spinal Dorsal Horn Calcium Channel α2δ-1 Subunit Upregulation Contributes to Peripheral Nerve Injury-Induced Tactile Allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel Gabapentinoid this compound Prevents Upregulation of α2δ-1 Subunit of Voltage-Gated Calcium Channels in Spinal Dorsal Horn in a Rat Model of Spinal Nerve Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ablation of α2δ-1 inhibits cell-surface trafficking of endogenous N-type calcium channels in the pain pathway in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Voltage-gated calcium channel subunit α2δ-1 in spinal dorsal horn neurons contributes to aberrant excitatory synaptic transmission and mechanical hypersensitivity after peripheral nerve injury [frontiersin.org]
- 6. Voltage-gated calcium channel subunit α2δ-1 in spinal dorsal horn neurons contributes to aberrant excitatory synaptic transmission and mechanical hypersensitivity after peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
Mirogabalin Besylate Formulation for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mirogabalin, a gabapentinoid, demonstrates high affinity and selectivity for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), making it a key compound for neuropathic pain research.[1][2][3] Its efficacy is attributed to the modulation of calcium influx in presynaptic neurons, which in turn inhibits the release of excitatory neurotransmitters.[1][2][4] This document provides detailed application notes and protocols for the preparation and use of this compound besylate in preclinical studies, ensuring reproducible and accurate experimental outcomes. It includes comprehensive data on its physicochemical properties, formulation guidelines for various administration routes, and detailed protocols for pharmacokinetic and pharmacodynamic assessments in rodent models.
Physicochemical Properties
A thorough understanding of this compound besylate's physicochemical characteristics is fundamental for appropriate formulation and handling in a preclinical setting.
| Property | Value | Reference |
| Molecular Formula | C18H25NO5S | [5] |
| CAS Number | 1138245-21-2 | [1][5] |
| Appearance | White to off-white solid | [1] |
| Solubility (25°C) | DMSO: 125 mg/mL (ultrasonic)[1][5][6]Water: 42 mg/mL[6] | [1][5][6] |
| Storage | Short term (days to weeks): 0 - 4°C, dry and dark.Long term (months to years): -20°C.[1][6][7] | [1][6][7] |
Formulation Protocols
The choice of vehicle for this compound besylate is critical and depends on the intended route of administration and the experimental model.
Oral Administration (Rodents)
For oral gavage studies in rats and mice, an aqueous solution is often preferred due to the compound's water solubility.
Vehicle Preparation:
-
Sterile Water for Injection: Given this compound besylate's solubility of 42 mg/mL in water, this is a straightforward and common vehicle.[6]
-
0.5% (w/v) Methylcellulose in Water: This can be used to create a more uniform suspension, particularly for higher concentrations or to improve stability.
Formulation Protocol (for a 10 mg/mL solution in sterile water):
-
Weigh the required amount of this compound besylate powder using a calibrated analytical balance.
-
In a sterile container, add the powder to a pre-measured volume of sterile water for injection.
-
Vortex or sonicate the mixture until the powder is completely dissolved, resulting in a clear solution.
-
Visually inspect the solution for any particulate matter before administration.
-
Prepare fresh daily to ensure stability.
Intravenous Administration (Rodents)
For intravenous administration, a sterile, isotonic solution is essential to prevent hemolysis and ensure compatibility with blood.
Vehicle Preparation:
-
Sterile Saline (0.9% NaCl): A common and well-tolerated vehicle.
-
Phosphate-Buffered Saline (PBS), pH 7.4: Ensures physiological pH.
Formulation Protocol (for a 1 mg/mL solution in sterile saline):
-
Aseptically weigh the required amount of this compound besylate.
-
In a sterile environment (e.g., a laminar flow hood), dissolve the compound in a pre-measured volume of sterile saline.
-
Gently agitate the solution until the solid is fully dissolved.
-
Filter the solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Store at 4°C and use within 24 hours.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical assessment of a this compound besylate formulation.
References
- 1. This compound besylate | 1138245-21-2 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Besylate|High-Purity α2δ Ligand [benchchem.com]
- 4. What is the mechanism of action of this compound Besilate? [synapse.patsnap.com]
- 5. abmole.com [abmole.com]
- 6. Buy this compound besylate | 1138245-21-2 | >98% [smolecule.com]
- 7. medkoo.com [medkoo.com]
Application Notes and Protocols for Evaluating Mirogabalin Efficacy in a Spinal Nerve Ligation Model of Neuropathic Pain
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge.[1] The spinal nerve ligation (SNL) model is a widely utilized and robust preclinical model that emulates many features of clinical neuropathic pain, making it an invaluable tool for the discovery and development of novel analgesics.[1][2] Mirogabalin, a novel gabapentinoid, has demonstrated significant promise in managing neuropathic pain.[3][4] It selectively binds to the α2δ-1 subunit of voltage-gated calcium channels, modulating neurotransmitter release and thereby attenuating neuronal hyperexcitability.[5][6] this compound exhibits a higher affinity and slower dissociation from the α2δ-1 subunit compared to older gabapentinoids like pregabalin, potentially contributing to its potent and long-lasting analgesic effects.[7][8] This document provides detailed application notes and protocols for utilizing the SNL model to rigorously evaluate the efficacy of this compound.
Experimental Protocols
Spinal Nerve Ligation (SNL) Surgical Protocol (Rat Model)
This protocol is adapted from established methods for inducing neuropathic pain.[1][9][10][11]
Materials:
-
Adult male Sprague-Dawley rats (180-220 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scalpels, forceps, retractors, rongeurs)
-
6-0 silk suture
-
Wound clips or sutures for skin closure
-
Antiseptic solution and sterile saline
-
Heating pad to maintain body temperature
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using isoflurane (3-4% for induction, 2% for maintenance).[10] Place the animal in a prone position on a heating pad. Shave and sterilize the skin over the lower lumbar region.
-
Incision: Make a 2-3 cm longitudinal incision just to the left of the spine at the level of the L4 to S2 vertebrae.[10][11]
-
Muscle Dissection: Carefully separate the paraspinal muscles to expose the transverse processes of the L5 and L6 vertebrae.[10]
-
Exposure of Spinal Nerves: Remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.
-
Ligation: Gently isolate the L5 and L6 spinal nerves. Tightly ligate both nerves with 6-0 silk suture.[2][9][11] Ensure the ligation is secure but does not sever the nerves. The L4 spinal nerve should remain untouched.[9]
-
Closure: Suture the muscle layers and close the skin incision with wound clips or sutures.[11]
-
Post-operative Care: Administer post-operative analgesia as per institutional guidelines. Monitor the animals for any signs of distress or motor deficits. Animals exhibiting foot drop or other motor impairments should be excluded from the study.[9] Allow a recovery period of at least 3-7 days before behavioral testing.[11] A sham control group should undergo the same surgical procedure without nerve ligation.
Behavioral Testing Protocols
Behavioral assessments should be conducted before surgery to establish a baseline and then at regular intervals post-surgery to evaluate the development of neuropathic pain and the efficacy of this compound.
a. Mechanical Allodynia: Von Frey Test
This test measures the paw withdrawal threshold in response to a non-noxious mechanical stimulus.[9]
Materials:
-
Set of calibrated von Frey filaments
-
Elevated mesh platform
Procedure:
-
Acclimatize the rats to the testing environment by placing them on the elevated mesh platform for 15-20 minutes.
-
Apply the von Frey filaments to the plantar surface of the ipsilateral (operated) hind paw, starting with a filament of low bending force.
-
Increase the filament force until a withdrawal response is elicited.
-
The paw withdrawal threshold (PWT) is determined using the up-down method.[9] A positive response is a sharp withdrawal of the paw.
-
Test both the ipsilateral and contralateral paws. Animals with a consistent ipsilateral PWT of ≤3.0g post-surgery are typically included in the study.[9]
b. Thermal Hyperalgesia: Hargreaves Plantar Test
This test measures the latency of paw withdrawal from a radiant heat source.
Materials:
-
Plantar test apparatus with a radiant heat source
-
Plexiglass enclosures
Procedure:
-
Place the rats in the plexiglass enclosures on the glass surface of the apparatus and allow them to acclimate.
-
Position the radiant heat source under the plantar surface of the ipsilateral hind paw.
-
Activate the heat source and record the time until the rat withdraws its paw. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Perform multiple measurements for each paw, with sufficient time between trials.
c. Cold Allodynia: Acetone Drop Test
This test assesses the response to a cold stimulus.[9]
Materials:
-
Syringe with a blunt needle
-
Acetone
Procedure:
-
Place the rats on the elevated mesh platform.
-
Apply a drop of acetone to the plantar surface of the ipsilateral hind paw.
-
Observe the rat's response for a set period (e.g., 1 minute). A positive response includes brisk paw withdrawal, licking, or flinching.
-
The number of positive responses out of a series of applications is recorded.[9]
This compound Administration Protocol
Materials:
-
This compound besylate
-
Vehicle (e.g., sterile water or saline)
-
Oral gavage needles or injection supplies
Procedure:
-
Dose Preparation: Prepare fresh solutions of this compound in the appropriate vehicle on each testing day.
-
Administration: Administer this compound orally (p.o.) or intraperitoneally (i.p.).[7][12] A single oral administration of this compound at doses of 2.5, 5, or 10 mg/kg has been shown to be effective.[6][13] Repeated administration can also be investigated to assess long-term efficacy.[12]
-
Timing: Behavioral testing should be conducted at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset and duration of the analgesic effect.[13]
-
Control Groups: Include a vehicle-treated control group and potentially a positive control group (e.g., pregabalin) to validate the experimental model and provide a benchmark for efficacy.[9]
Molecular and Histological Analysis Protocol
At the end of the study, tissues can be collected for further analysis to understand the underlying mechanisms of this compound's action.
Procedure:
-
Tissue Collection: Euthanize the animals and collect the lumbar spinal cord and dorsal root ganglia (DRG).
-
Immunohistochemistry: Process tissues for immunohistochemical staining to assess markers of neuronal activity (e.g., c-Fos), glial activation (e.g., Iba1 for microglia, GFAP for astrocytes), and the expression of the α2δ-1 subunit.
-
Western Blotting/RT-PCR: Homogenize tissues to analyze protein or mRNA levels of key molecules in pain signaling pathways, such as inflammatory cytokines (e.g., IL-1β, TNF-α), chemokines (e.g., CCL2, CCL5), and components of the MAPK signaling pathway (e.g., p38MAPK).[10][12][14]
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Mechanical Allodynia (Von Frey Test)
| Treatment Group | Dose (mg/kg) | Baseline PWT (g) | Post-SNL PWT (g) | Post-Treatment PWT (g) at 2h | Post-Treatment PWT (g) at 6h |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 2.5 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 5.0 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 10.0 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Pregabalin (Positive Control) | 30.0 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effect of this compound on Thermal Hyperalgesia (Hargreaves Test)
| Treatment Group | Dose (mg/kg) | Baseline Latency (s) | Post-SNL Latency (s) | Post-Treatment Latency (s) at 2h | Post-Treatment Latency (s) at 6h |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 2.5 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 5.0 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 10.0 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Pregabalin (Positive Control) | 30.0 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Molecular Changes in the Spinal Cord Following this compound Treatment
| Treatment Group | Dose (mg/kg) | Iba1 Expression (Fold Change) | GFAP Expression (Fold Change) | p-p38MAPK Level (Fold Change) | CCL2 Level (Fold Change) |
| Sham | - | 1.0 | 1.0 | 1.0 | 1.0 |
| SNL + Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| SNL + this compound | 10.0 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: this compound's mechanism of action in neuropathic pain.
Caption: Logical relationship of the experimental design.
References
- 1. iasp-pain.org [iasp-pain.org]
- 2. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound and emerging therapies for diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of this compound Besilate? [synapse.patsnap.com]
- 6. This compound—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Binding Characteristics and Analgesic Effects of this compound, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spinal nerve ligation model [pspp.ninds.nih.gov]
- 10. Rat Model of Neuropathic Pain Induced by Spinal Nerve Ligation: A New Approach via an Oblique Lateral Incision - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. This compound Decreases Pain-like Behaviors by Inhibiting the Microglial/Macrophage Activation, p38MAPK Signaling, and Pronociceptive CCL2 and CCL5 Release in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analgesic effects of the novel α₂δ ligand this compound in a rat model of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of molecular pathway changes after spinal cord injury by microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mirogabalin in Diabetic Peripheral Neuropathy Research
Introduction
Diabetic peripheral neuropathy (DPN) is a common and debilitating complication of diabetes, characterized by nerve damage that often leads to chronic pain.[1] Current treatments for painful DPN, such as pregabalin and duloxetine, have moderate efficacy and can be limited by adverse effects.[1][2] Mirogabalin is a novel, orally administered gabapentinoid developed for the treatment of peripheral neuropathic pain.[3] It functions as a selective ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs).[1][2][4] In 2019, this compound was approved in Japan for the management of peripheral neuropathic pain, following positive results from clinical trials in patients with diabetic peripheral neuropathic pain and postherpetic neuralgia.[4] These notes provide a comprehensive overview of this compound's mechanism of action, preclinical and clinical data, and detailed protocols for its application in DPN research.
Mechanism of Action
This compound exerts its analgesic effects by selectively binding to the α2δ subunits of VGCCs.[4][5] The α2δ-1 subunit, in particular, is upregulated in somatosensory neurons following nerve damage and is a key therapeutic target for gabapentinoids.[6] By binding to the α2δ-1 subunit, this compound reduces the influx of calcium into presynaptic neuron terminals.[4][6] This, in turn, inhibits the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[4][6] The subsequent decrease in the hyperexcitability of central nervous system neurons produces analgesic, anxiolytic, and anticonvulsant effects.[4][6]
This compound exhibits a unique binding profile compared to other gabapentinoids like pregabalin. It has a slower dissociation rate from the α2δ-1 subunit, which is associated with its analgesic effects, than from the α2δ-2 subunit, which is linked to central nervous system side effects.[4][5][6] This selectivity may contribute to its strong analgesic effects and wider safety margin.[4][7][8]
Binding Characteristics
This compound demonstrates a higher binding affinity and a slower dissociation rate for the α2δ-1 subunit compared to pregabalin, which may contribute to its sustained analgesic effect.[6][8]
| Ligand | Subunit | Dissociation Constant (Kd, nmol/L) | Dissociation Half-life (t1/2, hours) |
| This compound | Human α2δ-1 | - | 11.1[6] |
| Human α2δ-2 | - | 2.4[6] | |
| Pregabalin | Human α2δ-1 | 62.5[6] | 1.4[6] |
| Human α2δ-2 | - | 1.4[6] |
Preclinical Research Protocols
This compound has shown potent and sustained analgesic effects in rodent models of diabetic neuropathy.[7][9] The most common model is the streptozotocin (STZ)-induced diabetic rat.
Protocol 1: Induction of Diabetic Neuropathy using Streptozotocin (STZ)
This protocol describes the induction of Type 1 diabetes in rats to model DPN.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
Blood glucose meter and test strips
-
Insulin (optional, for animal welfare)
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing facility for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight (12-16 hours) with free access to water.[10]
-
STZ Preparation: On the day of induction, prepare a fresh solution of STZ in cold, sterile citrate buffer. A typical dose is 40–80 mg/kg body weight.[11] The solution must be used within 15 minutes of preparation.
-
Induction: Administer the STZ solution via a single intraperitoneal (i.p.) injection.[11]
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours post-injection from tail vein blood. Animals with blood glucose levels ≥ 15 mmol/L (or 270 mg/dL) are considered diabetic.[11]
-
Neuropathy Development: Allow 2-8 weeks for the development of neuropathic pain symptoms, which can be assessed using behavioral tests.[11]
Protocol 2: Assessment of Mechanical Allodynia (von Frey Test)
This protocol measures the withdrawal threshold to a non-painful mechanical stimulus, indicating the presence of allodynia.
Materials:
-
Von Frey filaments with varying bending forces (e.g., 0.4g to 26g)
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimatization: Place the rat in a testing chamber on the elevated mesh platform and allow it to acclimate for 15-20 minutes.
-
Filament Application: Apply the von Frey filaments to the mid-plantar surface of the hind paw, starting with a filament of lower force.
-
Response Observation: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is no response, use the next higher force filament. If there is a response, use the next lower force filament.
-
Data Analysis: The pattern of responses is used to calculate the 50% withdrawal threshold. A significant decrease in the withdrawal threshold in diabetic animals compared to controls indicates mechanical allodynia.
References
- 1. This compound and emerging therapies for diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Results of this compound Treatment for Diabetic Peripheral Neuropathic Pain in Asian Subjects: A Phase 2, Double-Blind, Randomized, Placebo-Controlled, Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Binding Characteristics and Analgesic Effects of this compound, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Binding Characteristics and Analgesic Effects of this compound, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Phenotyping animal models of diabetic neuropathy: a consensus statement of the diabetic neuropathy study group of the EASD (Neurodiab) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Placebo-Controlled Trial of Mirogabalin for Neuropathic Pain
An experimental design for a placebo-controlled trial of Mirogabalin requires a comprehensive approach to ensure scientific rigor, ethical conduct, and the generation of high-quality data. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals involved in planning such a clinical trial.
Introduction
This compound (Tarlige®) is a gabapentinoid that selectively binds to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs), which are involved in pain signal transmission.[1][2] It exhibits a more potent and sustained binding to the α2δ-1 subunit compared to other drugs in its class, like pregabalin, suggesting a potential for strong analgesic effects with a favorable safety margin.[3][4][5] This application note outlines the design and protocol for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of this compound in treating peripheral neuropathic pain (PNP), such as diabetic peripheral neuropathic pain (DPNP) or postherpetic neuralgia (PHN).
Scientific Rationale
Neuropathic pain arises from damage or disease affecting the somatosensory nervous system. A key mechanism is the upregulation of α2δ subunits of VGCCs in presynaptic nerve terminals, leading to increased calcium influx and excessive release of excitatory neurotransmitters like glutamate and substance P.[6][7] this compound modulates these channels, thereby reducing neurotransmitter release and dampening the hyperexcitability of neurons that contributes to pain.[3][6] Previous clinical trials have demonstrated this compound's efficacy in Asian patient populations with DPNP and PHN.[8][9] A robust placebo-controlled trial is the gold standard to definitively establish efficacy and safety in a given population.
Study Objectives
3.1 Primary Objective: To evaluate the efficacy of this compound compared to placebo in reducing pain intensity in subjects with peripheral neuropathic pain.
3.2 Secondary Objectives:
-
To assess the proportion of subjects with a clinically meaningful reduction in pain (e.g., ≥30% and ≥50% responders).
-
To evaluate the effect of this compound on patient-reported global impression of change.
-
To assess the impact of this compound on sleep, function, and other pain-related symptoms.
-
To characterize the safety and tolerability profile of this compound.
Mechanism of Action Signaling Pathway
The therapeutic effect of this compound is rooted in its modulation of neuronal signaling in pain pathways.
Caption: this compound's mechanism of action in reducing neuropathic pain.
Experimental Protocols
Study Design
This study is a Phase 3, randomized, double-blind, placebo-controlled, parallel-group, multicenter trial. The study will consist of a screening period, a 14-week double-blind treatment period, and a follow-up period.[10][11]
Caption: High-level workflow for the placebo-controlled this compound trial.
Study Population
Recruitment will target adults with a confirmed diagnosis of DPNP or PHN for at least 3 months.
| Inclusion & Exclusion Criteria | |
| Key Inclusion Criteria | 1. Male or female, aged 20 years or older.[10]2. Diagnosis of DPNP or PHN.3. Average Daily Pain Score (ADPS) of ≥4 on an 11-point Numeric Rating Scale (NRS) during the screening period.[12]4. Willing and able to provide written informed consent. |
| Key Exclusion Criteria | 1. Severe pain unrelated to the neuropathic condition being studied.[13]2. History of major psychiatric disorders within the last year.[13]3. Severe renal impairment (e.g., Creatinine Clearance <30 mL/min).[14]4. Use of other gabapentinoids or prohibited medications that cannot be washed out.5. Known hypersensitivity to this compound or its components. |
Treatment Protocol
7.1 Investigational Product and Placebo:
-
This compound: Supplied as oral tablets.
-
Placebo: Identical in appearance, taste, and packaging to the this compound tablets.
7.2 Dosing and Administration: Subjects will be randomized in a 1:1 ratio to receive either this compound or a matching placebo. The dosing will follow a titration schedule to improve tolerability.
| Week | This compound Dose | Placebo Dose |
| Week 1 | 5 mg twice daily | Placebo twice daily |
| Week 2 | 10 mg twice daily | Placebo twice daily |
| Weeks 3-14 | 15 mg twice daily | Placebo twice daily |
| Note: Dose adjustments for patients with moderate renal impairment may be necessary.[13] |
7.3 Blinding and Randomization: The trial will be triple-blinded (participant, investigator, and sponsor personnel involved in the study conduct are blinded).[11] A central randomization system will be used to assign subjects to treatment arms.
Caption: Diagram of the randomization and triple-blinding process.
Schedule of Assessments
| Visit | Screening | Randomization (Wk 0) | Wk 2 | Wk 4 | Wk 8 | Wk 14 / EoS | Follow-up Call |
| Informed Consent | X | ||||||
| Inclusion/Exclusion | X | X | |||||
| Demographics | X | ||||||
| Medical History | X | ||||||
| Physical Exam | X | X | |||||
| Vital Signs | X | X | X | X | X | X | |
| ADPS (NRS) | X | X | X | X | X | X | |
| PGIC | X | X | X | ||||
| Sleep Quality Scale | X | X | X | X | |||
| Adverse Event (AE) Monitoring | X | X | X | X | X | X | |
| Clinical Labs | X | X | |||||
| Drug Dispensing | X | X | X | X | |||
| Drug Accountability | X | X | X | X |
Efficacy and Safety Endpoints
9.1 Primary Efficacy Endpoint:
-
Change from baseline to Week 14 in the weekly Average Daily Pain Score (ADPS), based on an 11-point (0-10) Numeric Rating Scale (NRS).[10][11]
9.2 Secondary Efficacy Endpoints:
-
Responder Rate: Percentage of subjects with ≥30% and ≥50% reduction in ADPS from baseline to Week 14.[9]
-
Patient Global Impression of Change (PGIC): Assessed on a 7-point scale at specified visits.[15]
-
Sleep Quality: Assessed using a validated scale (e.g., Pittsburgh Sleep Quality Index or daily sleep quality NRS).[16]
9.3 Safety Assessments:
-
Monitoring and recording of all Treatment-Emergent Adverse Events (TEAEs).
-
Regular assessment of vital signs.
-
Clinical laboratory tests (hematology, chemistry, urinalysis) at screening and end of study.
-
Physical examinations.
Statistical Analysis
10.1 Sample Size: The sample size will be calculated to provide at least 90% power to detect a statistically significant difference in the primary endpoint between the this compound and placebo groups, assuming a two-sided alpha level of 0.05.
10.2 Efficacy Analysis: The primary efficacy analysis will be performed on the Full Analysis Set (FAS), including all randomized subjects who received at least one dose of the study drug. The change from baseline in ADPS will be analyzed using a Mixed Model for Repeated Measures (MMRM).
10.3 Safety Analysis: The safety analysis will include all subjects who received at least one dose of the study drug. Descriptive statistics will be used to summarize all safety data, including the incidence of TEAEs.
Data Presentation
All quantitative data from the trial will be summarized in structured tables for clear comparison between treatment arms.
Table 1: Baseline Demographics and Characteristics
| Characteristic | This compound (N=... ) | Placebo (N=... ) | Total (N=... ) |
|---|---|---|---|
| Age (years), Mean (SD) | |||
| Sex, n (%) | |||
| Male | |||
| Female | |||
| Race, n (%) | |||
| BMI ( kg/m ²), Mean (SD) |
| Baseline ADPS, Mean (SD) | | | |
Table 2: Summary of Primary Efficacy Endpoint
| Endpoint | This compound (N=... ) | Placebo (N=... ) | LS Mean Difference (95% CI) | p-value |
|---|
| Change from Baseline in ADPS at Week 14, LS Mean (SE) | | | | |
Table 3: Summary of Key Adverse Events
| Adverse Event | This compound (N=... ), n (%) | Placebo (N=... ), n (%) |
|---|---|---|
| Any TEAE | ||
| Dizziness | ||
| Somnolence | ||
| Peripheral Edema | ||
| Headache | ||
| Serious AEs |
| AEs leading to Discontinuation | | |
Table 4: this compound Pharmacokinetic Parameters (from prior studies)
| Parameter | Value | Reference |
|---|---|---|
| Tmax (median) | ~1 hour | [17] |
| t1/2 (mean) | 2-3 hours | [17] |
| Bioavailability | ~85-98% (in monkeys/rats) | [18] |
| Primary Excretion Route | Renal (unchanged) | [19] |
Data derived from healthy volunteer and preclinical studies.
Ethical Considerations
This trial will be conducted in accordance with the principles of the Declaration of Helsinki, Good Clinical Practice (GCP) guidelines, and all applicable regulatory requirements.[20][21] All subjects must provide written informed consent before any study-related procedures are performed. The protocol and informed consent form will be reviewed and approved by an independent Institutional Review Board (IRB) or Ethics Committee (EC) at each study site.
References
- 1. This compound: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of action of this compound Besilate? [synapse.patsnap.com]
- 7. What is this compound Besilate used for? [synapse.patsnap.com]
- 8. This compound as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound for Central Neuropathic Pain After Spinal Cord Injury: A Randomized, Double-Blind, Placebo-Controlled, Phase 3 Study in Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Daiichi Sankyo Announces Positive Top-line Results from Phase 3 Clinical Trial Evaluating this compound in Diabetic Peripheral Neuropathic Pain [prnewswire.com]
- 11. Study of this compound for Central Neuropathic Pain [ctv.veeva.com]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Pharmacokinetics and Safety of a Single Oral Dose of this compound in Japanese Subjects With Varying Degrees of Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. A Randomized, Placebo-Controlled, Double-Blind Study of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Single and Repeated Doses of this compound in Healthy Asian Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. tandfonline.com [tandfonline.com]
- 20. regdesk.co [regdesk.co]
- 21. Placebo in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mirogabalin Dosage for Sustained Analgesia in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mirogabalin dosage for sustained analgesia in rat models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound's analgesic effect?
A1: this compound is a novel, selective ligand for the α2δ subunits of voltage-gated calcium channels (VGCCs).[1] In neuropathic pain states, the α2δ-1 subunit of VGCCs is upregulated in the dorsal root ganglion and spinal cord, leading to increased calcium influx and the release of excitatory neurotransmitters like glutamate and substance P.[1] This contributes to central sensitization and pain hypersensitivity.[1] this compound binds with a high affinity to the α2δ-1 subunit, which reduces this excessive calcium influx, thereby decreasing the release of pain-signaling neurotransmitters and dampening neuronal hyperexcitability.[1][2] A key feature of this compound is its slower dissociation rate from the α2δ-1 subunit compared to the α2δ-2 subunit, which is believed to contribute to its potent and sustained analgesic effects.[2][3]
Q2: What are the recommended starting doses for this compound in rat models of neuropathic pain?
A2: Based on preclinical studies, effective oral doses of this compound besylate in rat models of neuropathic pain typically range from 1 to 10 mg/kg.[2] A single oral administration of this compound at doses of 2.5, 5, or 10 mg/kg has been shown to significantly increase the paw withdrawal threshold in a rat model of spinal cord injury.[4][5] In a diabetic rat model, the 50% effective dose (ED50) for the analgesic effect of this compound on day 1 was 4.4 mg/kg.[6]
Q3: How long does the analgesic effect of this compound last in rats?
A3: this compound exhibits a potent and long-lasting analgesic effect. In a rat model of spinal cord injury, the effects of a single oral dose were still significant 6 to 8 hours after administration.[4][5] In diabetic rats, the analgesic effects of repeated this compound administration were more pronounced over time.[3] The sustained effect is attributed to this compound's unique binding characteristics, particularly its slow dissociation from the α2δ-1 subunit.[2][7]
Troubleshooting Guides
Issue 1: Lack of expected analgesic effect.
| Possible Cause | Troubleshooting Step |
| Inappropriate Dosage | Ensure the dose is within the effective range (1-10 mg/kg, p.o.). Consider performing a dose-response study to determine the optimal dose for your specific pain model and rat strain. |
| Timing of Behavioral Testing | This compound reaches maximum plasma concentration in less than an hour in rodents.[8] However, the peak analgesic effect may occur later. One study noted a peak analgesic effect at 4 hours, with efficacy remaining for 6-8 hours.[3][9] Test for analgesia at multiple time points (e.g., 2, 4, 6, and 8 hours post-dose). |
| Route of Administration | While oral administration is common, ensure proper gavage technique to guarantee the full dose is delivered. For more direct central nervous system effects, intrathecal administration can be considered, though doses will be significantly lower.[10] |
| Pain Model Variability | The severity and characteristics of the pain model can influence drug efficacy. Ensure your surgical or induction procedures are consistent and result in a stable and measurable hyperalgesia before drug administration. |
Issue 2: Observing motor impairment or sedation in rats.
| Possible Cause | Troubleshooting Step |
| Dose is too high | While this compound has a wider safety margin than pregabalin, high doses can cause central nervous system side effects.[3] If motor impairment is observed, reduce the dose. |
| Timing of Assessment | Motor impairment is most likely to occur around the time of maximum plasma concentration (less than 1 hour post-dose).[8] Conduct behavioral testing at later time points when analgesic effects are still present, but acute motor side effects may have subsided.[8] |
| Differentiating Analgesia from Sedation | Use a battery of behavioral tests. Combine tests that are highly dependent on motor coordination (e.g., rotarod) with tests that measure sensory thresholds with minimal motor demand (e.g., von Frey test).[8] A simple paw withdrawal reflex is less likely to be affected by mild ataxia.[8] |
| Habituation | Ensure all animals are thoroughly habituated to the testing environment and apparatuses to minimize stress-induced motor deficits.[8] |
Quantitative Data Summary
Table 1: Efficacy of a Single Oral Dose of this compound in a Rat Spinal Cord Injury Model
| Dose (mg/kg) | Peak Effect Time | Duration of Significant Effect |
| 2.5 | Not specified | Up to 6 hours |
| 5 | Not specified | Up to 8 hours |
| 10 | Not specified | Up to 8 hours |
| (Data synthesized from Domon et al., 2018)[4][5] |
Table 2: Comparison of this compound and Pregabalin in a Streptozotocin-Induced Diabetic Rat Model (Day 1)
| Drug | ED50 (mg/kg) | Potency Ratio (vs. Pregabalin) |
| This compound | 4.4 | 6.09-fold greater |
| Pregabalin | 26.8 | 1 |
| (Data from an unspecified study on STZ-induced diabetic rats)[6] |
Experimental Protocols
1. Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
This protocol is a common method to induce peripheral neuropathic pain in rats.
-
Animal Model: Male Sprague-Dawley rats.[11]
-
Anesthesia: Appropriate anesthesia is administered to the rats.
-
Surgical Procedure:
-
An incision is made at the level of the L5 and L6 vertebrae.
-
The L5 spinal nerve is carefully isolated.
-
A tight ligation of the L5 spinal nerve is performed with a silk suture.
-
-
Post-operative Care: Animals are monitored for recovery and signs of infection.
-
Development of Hypersensitivity: Mechanical allodynia typically develops within a few days and stabilizes over the following weeks. Behavioral testing can commence once a stable baseline of hypersensitivity is established.[11]
2. Von Frey Test for Mechanical Allodynia
This test measures the paw withdrawal threshold to a mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments. The rat is placed on a wire mesh platform, allowing access to the plantar surface of the paws.
-
Habituation: The rat is allowed to acclimate to the testing environment for at least 15-20 minutes before testing begins.
-
Procedure:
-
Starting with a filament of lower force, the filament is applied to the mid-plantar surface of the hind paw.
-
The filament is pressed until it buckles, and the pressure is held for 3-5 seconds.
-
A positive response is recorded if the rat sharply withdraws its paw.
-
The "up-down" method is often used to determine the 50% paw withdrawal threshold.
-
-
Data Collection: The force of the von Frey filament that elicits a 50% response rate is recorded as the paw withdrawal threshold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Analgesic effects of the novel α₂δ ligand this compound in a rat model of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Novel Gabapentinoid this compound Prevents Upregulation of α2δ-1 Subunit of Voltage-Gated Calcium Channels in Spinal Dorsal Horn in a Rat Model of Spinal Nerve Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing adverse effects associated with mirogabalin administration in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects of this compound observed in animal models?
A1: The most frequently reported adverse effects in animal studies, particularly in rodents (rats and mice), are related to the central nervous system (CNS). These include:
-
Sedation and Somnolence: A state of drowsiness or sleepiness.
-
Ataxia: Impaired coordination and balance, which can manifest as an unsteady gait.[1]
-
Reduced Locomotor Activity: A general decrease in movement and exploration.
These effects are generally dose-dependent and are considered extensions of the drug's primary pharmacological activity on voltage-gated calcium channels.[2][3]
Q2: How can I minimize sedation and ataxia during my experiment?
A2: A key strategy is to implement a dose-titration schedule. Begin with a low dose of this compound and gradually increase it over several days. This allows the animals to acclimate to the drug and helps identify the optimal therapeutic dose with minimal side effects. Additionally, ensure that animals are well-habituated to the experimental procedures and environment to reduce stress, which can sometimes exacerbate adverse effects.
Q3: Are there any specific supportive care measures I should provide to animals showing adverse effects?
A3: Yes, supportive care is crucial for animal welfare. For animals experiencing sedation or ataxia:
-
Ensure easy access to food and water: Place food pellets and water spouts in locations that are easily reachable without requiring complex movements.
-
Provide safe and comfortable housing: Use cages with solid flooring and sufficient bedding to prevent injury from falls. Remove any objects that could pose a hazard.
-
Maintain body temperature: Sedated animals, especially rodents, are prone to hypothermia. Provide a heat source, such as a warming pad, to maintain their normal body temperature.[4][5]
-
Monitor hydration: If an animal's food and water intake is significantly reduced, subcutaneous fluid administration (e.g., warm sterile saline) may be necessary to prevent dehydration, as outlined in your approved animal care protocol.[4][6]
Q4: What is the primary mechanism of action of this compound that leads to these adverse effects?
A4: this compound is a ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs), with a higher affinity for the α2δ-1 subunit.[7][8] By binding to this subunit, it reduces the influx of calcium into presynaptic nerve terminals. This, in turn, decreases the release of excitatory neurotransmitters like glutamate, leading to a reduction in neuronal hyperexcitability.[1] While this mechanism is responsible for its analgesic effects, it can also lead to generalized CNS depression, resulting in sedation and ataxia.
Troubleshooting Guides
Issue 1: Severe Sedation or Ataxia Observed Shortly After Dosing
-
Problem: Animals are largely immobile, unresponsive to mild stimuli, or unable to maintain an upright posture.
-
Possible Cause: The administered dose is too high for the specific animal model, strain, or individual animal.
-
Solution:
-
Immediate Action: Ensure the animal is in a safe environment to prevent injury. Provide thermal support to prevent hypothermia.[4][5] Monitor the animal closely until it recovers.
-
Dose Adjustment: In subsequent experiments, reduce the dose by 25-50%.
-
Dose Titration: Implement a gradual dose escalation schedule, starting with a very low dose and increasing it every few days while monitoring for adverse effects.
-
Timing of Observations: this compound typically reaches maximum plasma concentration within an hour in rodents. Consider conducting behavioral assessments at later time points (e.g., 2-4 hours post-dose) when the acute sedative effects may have diminished, but the analgesic effects are still present.
-
Issue 2: Difficulty Distinguishing Between Sedation and Analgesic Effect
-
Problem: It is unclear if a lack of response in a pain assay is due to pain relief or motor impairment.
-
Possible Cause: The behavioral test being used is sensitive to motor deficits.
-
Solution:
-
Use a Battery of Tests: Employ a combination of behavioral assays. Include tests that are highly dependent on motor coordination (e.g., rotarod, beam walking) to specifically assess ataxia, alongside tests that measure sensory thresholds with minimal motor demands (e.g., von Frey test for mechanical allodynia).
-
Detailed Observational Scoring: Implement a scoring system to quantify the severity of sedation and ataxia separately from the pain response.
-
Control Groups: Always include a vehicle-treated control group to establish baseline performance. A positive control group treated with a known sedative can also help characterize the motor impairment profile.
-
Data Presentation: Dose-Dependent Adverse Effects
| Animal Model | Dose of this compound | Observed Adverse Effects | Citation |
| Rat | 3 mg/kg, 10 mg/kg (oral) | Dose-dependent alleviation of anxiety-related behaviors and tactile allodynia. | [9] |
| Rat | Not specified | Inhibition of rota-rod performance and locomotor activity. | [2] |
| Mouse | 10 mg/kg (intraperitoneal) | Did not affect locomotor activity in the open field test, suggesting no sedation. | [10] |
| Mouse | 10, 20, 40 mg/kg (intraperitoneal) | Dose-dependent analgesic effect; no adverse side effects noted. | [11] |
Experimental Protocols
Protocol 1: Assessment of Motor Coordination using the Rota-rod Test in Rats
Objective: To quantify the effect of this compound on motor coordination and balance.
Materials:
-
Rota-rod apparatus for rats
-
This compound solution
-
Vehicle solution (e.g., saline)
-
Syringes and needles for administration
-
Animal scale
Procedure:
-
Habituation and Training:
-
For 2-3 days prior to the experiment, habituate the rats to the testing room for at least 30 minutes.
-
Train the rats on the rota-rod at a low, constant speed (e.g., 4-5 rpm) for 5-10 minutes each day. This reduces stress and improves baseline performance.
-
-
Baseline Measurement: On the day of the experiment, record the baseline latency to fall for each rat. The test should be conducted at an accelerating speed (e.g., 4 to 40 rpm over 5 minutes). Perform 2-3 baseline trials with a rest period of at least 15 minutes between each.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route.
-
Post-Dosing Assessment: At specific time points after administration (e.g., 30, 60, 90, and 120 minutes), place the rats back on the rota-rod and measure the latency to fall.
-
Data Analysis: Compare the latency to fall between the this compound-treated and vehicle-treated groups at each time point. A significant decrease in the latency to fall in the this compound group indicates motor impairment.
Protocol 2: Supportive Care for Sedated Rodents
Objective: To provide appropriate care for rodents exhibiting signs of sedation following this compound administration.
Materials:
-
Clean cages with solid flooring and deep, soft bedding
-
Warming pads or other heat sources
-
Easily accessible food pellets or soft, palatable diet
-
Water bottles with long sipper tubes
-
Sterile, warm isotonic saline
-
Syringes and needles for subcutaneous administration
Procedure:
-
Observation: Continuously monitor animals for signs of sedation, such as reduced movement, lethargy, and loss of righting reflex.
-
Housing: House sedated animals individually in a clean, warm, and quiet environment to prevent injury from cage mates and to facilitate close observation.
-
Thermal Support: Place the cage on a warming pad set to a low temperature to maintain the animal's body temperature. Ensure that the animal can move away from the heat source to prevent overheating.
-
Nutrition and Hydration:
-
Place food pellets and a water source (e.g., a gel pack or a water bottle with a long sipper tube) on the cage floor for easy access.
-
If the animal is unable to eat or drink, administer warm, sterile saline subcutaneously (typically 1-2 mL for a mouse, 5-10 mL for a rat) to maintain hydration, as specified in the approved animal protocol.
-
-
Monitoring Recovery: Continue to monitor the animal until it is fully ambulatory and has resumed normal eating and drinking behaviors. Document all observations and interventions.
Visualizations
Caption: this compound's mechanism of action in reducing pain signal transmission.
Caption: Workflow for assessing this compound's effects in animal studies.
Caption: Decision-making flowchart for managing this compound-related adverse effects.
References
- 1. Gabapentin - Wikipedia [en.wikipedia.org]
- 2. Binding Characteristics and Analgesic Effects of this compound, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability and Pharmacokinetics of Single and Multiple Doses of this compound in Healthy Chinese Participants: A Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 5. Anesthetic Care of Rodents Guideline - Institutional Animal Care and Use Committee [research.wayne.edu]
- 6. Rodent Post-operative Care (Mice) | Animals in Science [queensu.ca]
- 7. This compound as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Voltage-Gated Calcium Channel α2δ Subunit in Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound alleviates nociceptive hypersensitivity without causing sedation in a mouse model of post-traumatic trigeminal neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Decreases Pain-like Behaviors by Inhibiting the Microglial/Macrophage Activation, p38MAPK Signaling, and Pronociceptive CCL2 and CCL5 Release in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Mirogabalin Dose Adjustment in Renal Impairment: A Technical Resource for Researchers
Frequently Asked Questions (FAQs)
Q1: How does renal impairment affect the pharmacokinetics of mirogabalin based on clinical findings?
A1: Clinical studies have demonstrated that renal impairment significantly alters the pharmacokinetics of this compound. As the severity of renal impairment increases, the total clearance (CL/F) of this compound decreases, leading to a proportional increase in the area under the plasma concentration-time curve (AUC).[1] One study reported that the total clearance of a single 5 mg oral dose of this compound decreased by 25%, 54%, and 76% in individuals with mild, moderate, and severe renal impairment, respectively, compared to those with normal renal function.[2][3] Consequently, the systemic exposure to this compound is higher in patients with impaired kidney function.
Q2: What are the clinically recommended dose adjustments for this compound in patients with renal impairment?
A2: Based on pharmacokinetic modeling and clinical trial data, specific dose adjustments for this compound are recommended for patients with moderate to severe renal impairment to avoid potential adverse effects associated with increased drug exposure. Generally, a 50% dose reduction is recommended for moderate renal impairment and a 75% reduction for severe renal impairment.[2][3] For instance, a typical dose of 15 mg twice daily in patients with normal renal function might be reduced to 7.5 mg twice daily in those with moderate impairment and 7.5 mg once daily in those with severe impairment.[4][5]
Q3: Are there established preclinical models of renal impairment for studying drug pharmacokinetics?
A3: Yes, several well-established preclinical models are used to study the impact of renal impairment on drug pharmacokinetics. One of the most common is the 5/6 nephrectomy model in rodents (rats or mice).[6][7][8] This surgical model induces chronic kidney disease by reducing the renal mass, leading to physiological and histological changes that mimic human chronic kidney disease. Other models include adenine-induced nephropathy and adriamycin-induced nephropathy, which induce kidney injury through chemical means.[9][10][11]
Q4: What key parameters should be monitored in a preclinical study of this compound in a renal impairment model?
A4: In a preclinical study, it is crucial to monitor both pharmacokinetic and pharmacodynamic endpoints.
-
Pharmacokinetic Parameters:
-
Plasma concentrations of this compound at multiple time points to determine AUC, maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2).
-
Renal clearance (CLr) and total body clearance (CL/F).
-
-
Renal Function Markers:
-
Serum creatinine and blood urea nitrogen (BUN) to assess the degree of renal impairment.
-
Urinary protein excretion.
-
-
Safety and Tolerability:
-
Clinical observations for any signs of toxicity.
-
Body weight changes.
-
-
Efficacy Endpoints (if applicable):
-
In models of neuropathic pain combined with renal impairment, assessments of pain behavior (e.g., von Frey filaments for mechanical allodynia, hot plate test for thermal hyperalgesia).
-
Troubleshooting Guides
Issue: High variability in pharmacokinetic data in the renal impairment animal model.
-
Possible Cause 1: Inconsistent induction of renal impairment. The surgical procedure for 5/6 nephrectomy requires precision. Variability in the amount of renal mass removed can lead to different degrees of renal impairment, affecting drug clearance.
-
Troubleshooting Step: Standardize the surgical procedure. Ensure all surgeons are trained to perform the procedure consistently. Group animals based on post-operative renal function markers (e.g., serum creatinine levels) to reduce variability in the analysis.
-
-
Possible Cause 2: Animal health status. Underlying health issues in the animals can affect drug metabolism and excretion.
-
Troubleshooting Step: Use specific pathogen-free (SPF) animals and allow for an adequate acclimatization period before the study. Monitor animal health closely throughout the experiment.
-
Issue: Unexpectedly high mortality rate in the severe renal impairment group after this compound administration.
-
Possible Cause: Drug accumulation and toxicity. The dose of this compound may be too high for the level of renal impairment, leading to significant drug accumulation and adverse effects.
-
Troubleshooting Step: Start with a lower dose of this compound in the severe renal impairment group. Conduct a dose-ranging study to determine the maximum tolerated dose in this group before proceeding with pharmacokinetic studies. Refer to the clinically recommended dose reductions as a starting point for preclinical dose adjustments.
-
Data Presentation
Table 1: Summary of this compound Pharmacokinetic Parameters in Humans with Varying Degrees of Renal Function (Single 5 mg Oral Dose)
| Renal Function Group | Creatinine Clearance (CrCL) | Change in Total Clearance (CL/F) vs. Normal | Geometric LS Mean Ratio of AUClast vs. Normal |
| Normal | > 80 mL/min/1.73 m² | - | 1.0 |
| Mild Impairment | 50-80 mL/min/1.73 m² | ↓ 25% | 1.3 |
| Moderate Impairment | 30-50 mL/min/1.73 m² | ↓ 54% | 1.9 |
| Severe Impairment | < 30 mL/min/1.73 m² | ↓ 76% | 3.6 |
| End-Stage Renal Disease (ESRD) | N/A (on hemodialysis) | N/A | 5.3 |
Data compiled from human clinical studies.[1][2][3]
Table 2: Clinically Recommended Dose Adjustments for this compound in Humans
| Renal Function Group | Creatinine Clearance (CrCL) | Recommended Dose Adjustment | Example Dosing Regimen |
| Normal to Mild Impairment | ≥ 60 mL/min | No adjustment necessary | 5 mg BID, titrating up to 10-15 mg BID |
| Moderate Impairment | 30 to < 60 mL/min | 50% dose reduction | 2.5 mg BID, titrating up to 5-7.5 mg BID |
| Severe Impairment | 15 to < 30 mL/min | 75% dose reduction | 2.5 mg QD, titrating up to 5-7.5 mg QD |
BID: twice daily, QD: once daily. Dosing regimens may vary based on the specific clinical trial protocol.[4][12][13][14]
Experimental Protocols
Protocol 1: Human Pharmacokinetic Study of this compound in Renal Impairment (Representative)
This protocol is a generalized representation based on methodologies from published clinical trials.[1][4][15]
-
Subject Recruitment:
-
Enroll adult male and female subjects.
-
Categorize subjects into groups based on their estimated creatinine clearance (e.g., normal, mild, moderate, severe renal impairment, and ESRD on hemodialysis).
-
-
Study Design:
-
Open-label, single-dose, parallel-group study.
-
-
Drug Administration:
-
Administer a single oral dose of this compound (e.g., 5 mg) to all subjects.
-
-
Pharmacokinetic Sampling:
-
Collect blood samples at pre-defined time points (e.g., pre-dose, and 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Collect urine samples over specified intervals to determine the amount of this compound excreted unchanged.
-
-
Bioanalytical Method:
-
Analyze plasma and urine samples for this compound concentrations using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters including AUC, Cmax, Tmax, t1/2, CL/F, and renal clearance (CLr).
-
Compare the pharmacokinetic parameters between the renal impairment groups and the normal renal function group.
-
Protocol 2: 5/6 Nephrectomy Model in Rats for Preclinical Pharmacokinetic Studies (Representative)
This is a general protocol for inducing chronic kidney disease in rats.[6][8][16]
-
Animals:
-
Use adult male Sprague-Dawley or Wistar rats.
-
-
Surgical Procedure (Two-Step):
-
Step 1: Right Nephrectomy:
-
Anesthetize the rat.
-
Make a flank incision to expose the right kidney.
-
Ligate the renal artery and vein, and the ureter.
-
Remove the right kidney.
-
Suture the muscle and skin layers.
-
Allow a one-week recovery period.
-
-
Step 2: Subtotal Left Nephrectomy:
-
Anesthetize the rat.
-
Make a flank incision to expose the left kidney.
-
Surgically resect the upper and lower thirds (two-thirds) of the left kidney, leaving the middle third intact.
-
Control bleeding with hemostatic sponges.
-
Suture the muscle and skin layers.
-
-
-
Post-Operative Care:
-
Provide analgesia as required.
-
Monitor the animals for recovery.
-
Allow 4-6 weeks for the development of stable chronic kidney disease.
-
-
Confirmation of Renal Impairment:
-
Collect blood and urine samples to measure serum creatinine, BUN, and proteinuria to confirm the establishment of renal impairment before drug administration.
-
-
Drug Administration and Pharmacokinetic Analysis:
-
Administer a single oral dose of this compound to the 5/6 nephrectomized rats and a control group of sham-operated rats.
-
Collect blood samples at various time points and analyze for this compound concentrations as described in Protocol 1.
-
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Population pharmacokinetic modeling and simulation for assessing renal impairment effect on the pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Video: 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats [jove.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. 5/6 Nephrectomy as a Validated Rat Model Mimicking Human Warfarin-Related Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 11. Adriamycin-induced nephropathy models: elucidating CKD pathophysiology and advancing therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. This compound treatment of postoperative neuropathic pain after thoracic surgery: study protocol for a multicenter, randomized, open-label, parallel-group, interventional trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound treatment of postoperative neuropathic pain after thoracic surgery: study protocol for a multicenter, randomized, open-label, parallel-group, interventional trial - Doi - Journal of Thoracic Disease [jtd.amegroups.org]
- 15. This compound in Japanese Patients with Renal Impairment and Pain Associated with Diabetic Peripheral Neuropathy or Post-Herpetic Neuralgia: A Phase III, Open-Label, 14-Week Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5/6th Nephrectomy in Combination with High Salt Diet and Nitric Oxide Synthase Inhibition to Induce Chronic Kidney Disease in the Lewis Rat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Issues of Mirogabalin in Aqueous Solutions
Welcome to the technical support center for Mirogabalin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: The aqueous solubility of this compound can vary depending on the specific conditions. As a crystalline solid, this compound's solubility in phosphate-buffered saline (PBS) at a pH of 7.2 is approximately 0.5 mg/mL.[1] In water, its solubility has been reported to be around 1.53 mg/mL and can be increased to 7.71 mg/mL with the use of ultrasonic agitation. The besylate salt form of this compound exhibits significantly higher aqueous solubility, with one report indicating a solubility of 42 mg/mL in water at 20°C.[2]
Q2: I'm observing lower than expected solubility for this compound in my aqueous buffer. What could be the issue?
A2: Several factors can contribute to lower than expected solubility:
-
pH of the solution: this compound is an amphoteric molecule, meaning its solubility is likely influenced by the pH of the aqueous medium. The reported solubility of 0.5 mg/mL is at pH 7.2.[1] Deviations from this pH could decrease solubility.
-
Ionic strength of the buffer: High salt concentrations in your buffer could potentially decrease the solubility of this compound through the "salting-out" effect.
-
Temperature: Solubility is temperature-dependent. Ensure your experiments are conducted at a consistent and appropriate temperature.
-
Solid-state properties: The crystalline form (polymorph) of the this compound solid can impact its solubility.
-
Equilibration time: Ensure that the solution has been given sufficient time to reach equilibrium. Inadequate stirring or agitation can also lead to incomplete dissolution.
Q3: Can I use organic solvents to prepare a stock solution of this compound?
A3: Yes, this compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) at approximately 0.5 mg/mL.[1] When preparing a stock solution in an organic solvent for subsequent dilution into an aqueous buffer, it is crucial to ensure that the final concentration of the organic solvent is low enough to not have any physiological effects in your experimental system.[1]
Q4: Are there any recommended strategies to enhance the aqueous solubility of this compound?
A4: Yes, several formulation strategies can be employed to improve the aqueous solubility of this compound. These include:
-
pH Adjustment: Modifying the pH of the aqueous solution can significantly impact the solubility of ionizable compounds like this compound.
-
Use of Co-solvents: The addition of a water-miscible organic solvent in which this compound has higher solubility can increase the overall solubility of the aqueous system.
-
Complexation with Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin can enhance its apparent solubility.
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.
-
Formation of Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and solubility.
Troubleshooting Guides
Issue 1: Low Solubility of this compound Free Base in Neutral Aqueous Buffer
If you are experiencing difficulty dissolving this compound free base in a neutral aqueous buffer (e.g., PBS pH 7.4), consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound solubility.
Experimental Protocols:
-
Protocol 1: pH Adjustment
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for alkaline pH).
-
Add a known excess amount of this compound to a fixed volume of each buffer.
-
Stir the suspensions at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot the solubility of this compound as a function of pH to determine the optimal pH for dissolution.
-
-
Protocol 2: Co-solvent Addition
-
Select a water-miscible co-solvent in which this compound has good solubility (e.g., ethanol, propylene glycol, or polyethylene glycol 400).
-
Prepare a series of aqueous solutions containing increasing concentrations of the co-solvent (e.g., 5%, 10%, 20% v/v).
-
Determine the solubility of this compound in each co-solvent mixture using the equilibrium solubility method described in Protocol 1.
-
Select the co-solvent concentration that provides the desired solubility while being compatible with your experimental system.
-
Issue 2: Precipitation of this compound Upon Dilution of an Organic Stock Solution
When diluting a concentrated this compound stock solution in an organic solvent (e.g., DMSO) into an aqueous buffer, precipitation can occur.
Troubleshooting Workflow
Caption: Troubleshooting workflow for precipitation upon dilution.
Experimental Protocols:
-
Protocol 3: Cyclodextrin Complexation
-
Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD). A formulation with 10% DMSO and 90% of a 20% SBE-β-CD solution in saline has been reported for this compound besylate.
-
Kneading Method:
-
Create a paste by triturating this compound with the cyclodextrin in a mortar with a small amount of water or a water-alcohol mixture.
-
Knead the paste for a specified period (e.g., 30-60 minutes).
-
Dry the resulting product at a controlled temperature (e.g., 40-50 °C).
-
Pass the dried complex through a sieve to obtain a uniform powder.
-
-
Lyophilization (Freeze-Drying) Method:
-
Dissolve both this compound and the cyclodextrin in water.
-
Freeze the solution at a low temperature (e.g., -80 °C).
-
Lyophilize the frozen solution under vacuum to remove the water.
-
-
Evaluate the solubility of the prepared this compound-cyclodextrin complex in your aqueous buffer.
-
-
Protocol 4: Solid Dispersion Formulation
-
Select a hydrophilic polymer carrier such as polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), or a cellulosic derivative like hydroxypropyl methylcellulose (HPMC).
-
Solvent Evaporation Method:
-
Dissolve both this compound and the polymer carrier in a common volatile solvent (e.g., methanol or ethanol).
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid film completely to remove any residual solvent.
-
Pulverize the dried solid dispersion to obtain a fine powder.
-
-
Melting (Fusion) Method:
-
Heat the polymer carrier to its melting point.
-
Disperse the this compound powder in the molten polymer with continuous stirring until a homogenous mixture is obtained.
-
Cool the mixture rapidly on an ice bath to solidify it.
-
Pulverize the solid mass.
-
-
Assess the dissolution rate and solubility of the prepared solid dispersion in your aqueous medium.
-
Data Presentation
Table 1: Solubility of this compound and its Besylate Salt in Various Solvents
| Compound | Solvent | pH | Temperature (°C) | Solubility (mg/mL) | Reference |
| This compound | PBS | 7.2 | Not Specified | ~ 0.5 | [1] |
| This compound | Water | Not Specified | Not Specified | 7.71 (with sonication) | |
| This compound Besylate | Water | Not Specified | 20 | 42 | [2] |
| This compound Besylate | Water | Not Specified | Not Specified | 1.53 | [2] |
| This compound | DMSO | Not Specified | Not Specified | ~ 0.5 | [1] |
| This compound | Ethanol | Not Specified | Not Specified | ~ 0.5 | [1] |
| This compound | Dimethylformamide | Not Specified | Not Specified | ~ 0.5 | [1] |
Table 2: Common Excipients for Solubility Enhancement
| Excipient Type | Examples | Mechanism of Action |
| Co-solvents | Ethanol, Propylene Glycol, PEG 400 | Increases the polarity of the solvent system. |
| Cyclodextrins | HP-β-CD, SBE-β-CD | Forms inclusion complexes, encapsulating the drug molecule. |
| Surfactants | Polysorbates (Tween®), Sorbitan esters (Span®), Sodium Lauryl Sulfate | Forms micelles to solubilize the drug. |
| Polymers (for Solid Dispersions) | PVP, PEG, HPMC | Disperses the drug at a molecular level in a hydrophilic matrix. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Logical workflow for selecting a solubility enhancement strategy.
References
Technical Support Center: Minimizing CNS Side Effects of Mirogabalin in Research Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mirogabalin in their experimental protocols. The focus is on practical strategies to minimize central nervous system (CNS) side effects, ensuring data integrity and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What are the most common CNS side effects of this compound observed in preclinical studies?
A1: The most frequently reported CNS side effects in preclinical rodent models are sedation, motor coordination deficits (ataxia), and decreased locomotor activity.[1] These effects are generally dose-dependent.
Q2: How does this compound's potential for CNS side effects compare to other gabapentinoids like pregabalin?
A2: Preclinical studies suggest that this compound has a wider safety margin regarding CNS side effects compared to pregabalin.[1][2] Specifically, in rat models, this compound demonstrated superior safety margins in both rota-rod and locomotor activity tests.[2]
Q3: At what doses are CNS side effects typically observed in rodents?
A3: In mice, single intraperitoneal doses of this compound up to 40 mg/kg did not significantly impair motor coordination in the rotarod test.[3] However, in rats, doses of 10 mg/kg and higher have been shown to decrease locomotor function.[4] It is crucial to perform dose-response studies in your specific model and strain to determine the therapeutic window.
Q4: Can CNS side effects of this compound be minimized by adjusting the dosing regimen?
A4: Yes, a key strategy to minimize CNS side effects is dose titration. Starting with a lower dose and gradually escalating allows for adaptation and can reduce the incidence and severity of adverse effects.[5] This approach is also recommended in clinical practice.
Q5: Are there in vitro assays that can predict the CNS side effects of this compound?
A5: While there isn't a specific, validated in vitro assay solely for predicting CNS side effects, understanding this compound's mechanism of action can provide insights. This compound binds to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels, inhibiting calcium influx and reducing neurotransmitter release.[6][7] In vitro electrophysiology studies on neuronal cells can assess the concentration-dependent effects on neuronal excitability.[8][9] Exaggerated inhibition of neuronal firing in non-pain-related CNS circuits could theoretically contribute to side effects like sedation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high incidence of sedation or ataxia at therapeutic doses. | 1. Dose too high for the specific animal strain or model: Different rodent strains can have varying sensitivities to drugs. 2. Rapid absorption leading to high peak plasma concentrations. 3. Interaction with other experimental compounds or anesthetics. | 1. Conduct a dose-response study: Determine the ED50 for the analgesic effect and the dose at which CNS side effects emerge in your specific model. 2. Implement a dose titration schedule: Start with a lower dose and gradually increase to the target dose over several days. 3. Adjust the timing of behavioral testing: Since peak plasma concentrations are reached relatively quickly, consider conducting behavioral tests at later time points when the analgesic effect may still be present, but acute CNS effects have subsided.[10] 4. Review all co-administered substances: Check for potential synergistic sedative effects. |
| Difficulty distinguishing between analgesia and motor impairment in behavioral assays. | Confounding effects of motor deficits on pain assessment tests. | 1. Utilize a battery of behavioral tests: Combine tests that are sensitive to motor impairment (e.g., rotarod, open field) with tests that are less dependent on complex motor function (e.g., von Frey test for mechanical allodynia). 2. Careful observation and scoring: In tests like the hot plate, distinguish between a delayed response due to analgesia and an inability to respond due to motor impairment. |
| Inconsistent results in CNS side effect assessments. | 1. Insufficient habituation of animals to the testing apparatus. 2. Variability in drug administration. 3. Environmental stressors affecting animal behavior. | 1. Thoroughly habituate animals: Ensure animals are accustomed to the testing environment and procedures before drug administration to minimize stress-induced behavioral changes. 2. Standardize drug preparation and administration: Ensure consistent formulation and accurate dosing for all animals. 3. Maintain a controlled experimental environment: Minimize noise, temperature fluctuations, and other potential stressors. |
Data Presentation: Preclinical CNS Side Effects of this compound
Table 1: Effect of this compound on Motor Coordination (Rotarod Test) in Mice
| Dose (mg/kg, i.p.) | Outcome | Reference |
| 1 | No significant effect on riding time compared to control. | [3] |
| 10 | No significant effect on riding time compared to control. | [3] |
| 20 | No significant effect on riding time compared to control. | [3] |
| 40 | No significant effect on riding time compared to control. | [3] |
Table 2: Effect of this compound on Locomotor Activity in Rodents
| Animal Model | Dose (mg/kg, p.o.) | Outcome | Reference |
| Healthy Mice | 10 | No effect on locomotor activity. | [4] |
| Rats | ≥ 10 | Decreased locomotor function. | [4] |
Experimental Protocols
Assessment of Motor Coordination: Rotarod Test
Objective: To evaluate the effect of this compound on motor coordination and balance in rodents.
Apparatus: An automated rotarod apparatus with a textured rod to provide grip.
Procedure:
-
Habituation: For 2-3 consecutive days before the test, train the animals on the rotarod at a constant, low speed (e.g., 4-5 rpm) for 5 minutes each day.
-
Baseline Measurement: On the test day, record the baseline latency to fall for each animal. The test can be performed at a fixed speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
Drug Administration: Administer this compound or vehicle at the desired dose and route.
-
Post-treatment Testing: At specified time points after drug administration (e.g., 30, 60, 90 minutes), place the animals back on the rotarod and record the latency to fall.
-
Data Analysis: Compare the latency to fall between the this compound-treated and vehicle-treated groups. A significant decrease in latency to fall in the drug-treated group indicates motor impairment.
Assessment of Spontaneous Locomotor Activity: Open Field Test
Objective: To assess the effect of this compound on spontaneous exploratory and locomotor activity.
Apparatus: A square or circular arena with walls to prevent escape, equipped with an automated tracking system (e.g., video camera and software) to monitor movement.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the test.
-
Drug Administration: Administer this compound or vehicle.
-
Testing: At a predetermined time after administration, place the animal in the center of the open field arena.
-
Data Collection: Record the animal's activity for a set duration (e.g., 15-30 minutes). Key parameters to measure include:
-
Total distance traveled
-
Time spent mobile vs. immobile
-
Rearing frequency
-
-
Data Analysis: Compare the locomotor activity parameters between the this compound-treated and vehicle-treated groups. A significant decrease in distance traveled or time spent mobile suggests a sedative effect.
Visualizations
Caption: this compound's mechanism of action and its relation to therapeutic and side effects.
Caption: Experimental workflow for assessing this compound's efficacy and CNS side effects.
Caption: A logical guide for troubleshooting unexpected CNS side effects with this compound.
References
- 1. This compound: could it be the next generation gabapentin or pregabalin? [epain.org]
- 2. Safety, Tolerability and Pharmacokinetics of Single and Multiple Doses of this compound in Healthy Chinese Participants: A Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound inhibits scratching behavior of spontaneous model mouse of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analgesic characteristics of a newly developed α2δ ligand, this compound, on inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Short-term incubation of gabapentin or pregabalin does not affect chemically induced injury in neuronal cell models in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Short-term incubation of gabapentin or pregabalin does not affect chemically induced injury in neuronal cell models in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Oral Formulations of Mirogabalin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mirogabalin. This resource provides guidance on formulation development, troubleshooting, and experimental protocols related to the oral administration of this compound. While this compound inherently exhibits high oral bioavailability, this guide addresses common challenges in formulation development to ensure consistent performance and patient adherence.
Frequently Asked Questions (FAQs)
Q1: What is the baseline oral bioavailability of this compound?
A1: this compound has a high oral bioavailability of over 85%.[1][2] It is rapidly absorbed after oral administration, with the time to maximum plasma concentration (Tmax) typically observed between 0.5 to 1.5 hours.[3][4]
Q2: How does food affect the bioavailability of this compound?
A2: The bioavailability of this compound is considered equivalent in fed and fasted states.[5][6] However, administration with a high-fat meal can delay its absorption.[5][7] Therefore, this compound can be taken without regard to meals.[5][6]
Q3: Is it necessary to improve the bioavailability of this compound?
A3: Given its high intrinsic bioavailability, significant improvements are generally not necessary. The focus for formulation development is typically on ensuring consistent release, stability, and patient-friendly dosage forms, such as orally disintegrating tablets (ODTs) for improved convenience and adherence.[8][9][10]
Q4: Are there different oral formulations of this compound available?
A4: Yes, besides conventional tablets, orally disintegrating tablets (ODTs) have been developed.[8][9][10] Studies have shown that ODTs are bioequivalent to conventional tablets, whether taken with or without water.[8][9][10]
Q5: How is this compound eliminated from the body?
A5: this compound is primarily cleared from the body unchanged through renal excretion (61-72%).[1][2][3] A smaller fraction undergoes metabolism by hepatic uridine 5'-diphospho-glucuronosyltransferase (UGT) isoforms.[1][3]
Troubleshooting Guide for Formulation Development
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent Dissolution Profile | - Inappropriate excipient selection. - Variability in manufacturing process (e.g., compression force, particle size). | - Conduct excipient compatibility studies. - Optimize manufacturing parameters and implement in-process controls. |
| Poor Tablet Hardness or Friability | - Insufficient binder concentration. - Inadequate compression force. | - Adjust the concentration of the binder. - Optimize the compression force during tableting. |
| Degradation of Active Pharmaceutical Ingredient (API) | - Incompatibility with excipients. - Exposure to heat, light, or moisture. | - Perform forced degradation studies to identify potential degradation pathways. - Select appropriate and compatible excipients. - Implement protective packaging. |
| Delayed Disintegration of Orally Disintegrating Tablets (ODTs) | - High compression force. - Inappropriate selection or concentration of superdisintegrant. | - Reduce the compression force. - Screen different superdisintegrants and optimize their concentration. |
Quantitative Data Presentation
Table 1: Pharmacokinetic Parameters of this compound (Single Dose) in Healthy Adults
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC0-inf (ng·h/mL) | t1/2 (hr) |
| 3 mg | 49 | ~1.0 | 184 | 2.96 - 3.37 |
| 5 mg | - | - | - | - |
| 10 mg | - | ~1.0 | - | 2.96 - 3.37 |
| 30 mg | 1060 | ~1.0 | 4896 | 2.96 - 3.37 |
| 50 mg | - | ~1.0 | - | 3.0 - 4.9 |
| 75 mg | - | ~1.0 | - | 3.0 - 4.9 |
Data compiled from multiple sources.[1][4][5][6][7]
Table 2: Bioequivalence of this compound 15 mg Orally Disintegrating Tablet (ODT) vs. Conventional Tablet
| Parameter | Geometric Least-Squares Mean Ratio (ODT/Conventional) | 90% Confidence Interval | Bioequivalence Range |
| Cmax (without water) | 0.995 | Not Reported | 0.80 - 1.25 |
| AUC0-last (without water) | 1.023 | Not Reported | 0.80 - 1.25 |
| Cmax (with water) | 1.009 | Not Reported | 0.80 - 1.25 |
| AUC0-last (with water) | 1.035 | Not Reported | 0.80 - 1.25 |
Data from a study in healthy Japanese participants.[8][9][10]
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
Objective: To assess the in vitro release profile of this compound from a solid oral dosage form.
Apparatus: USP Apparatus 2 (Paddle)
Methodology:
-
Medium: Prepare 900 mL of a suitable dissolution medium (e.g., 0.1 N HCl, pH 4.5 acetate buffer, or pH 6.8 phosphate buffer).
-
Temperature: Maintain the medium temperature at 37 ± 0.5 °C.
-
Rotation Speed: Set the paddle rotation speed to 50 RPM.
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Analysis: Analyze the concentration of this compound in the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rats)
Objective: To determine the in vivo pharmacokinetic profile of a new this compound formulation.
Methodology:
-
Animals: Use a sufficient number of healthy male Sprague-Dawley rats (e.g., n=6 per group).
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Administer the this compound formulation orally via gavage at a predetermined dose.
-
Include a control group receiving a known reference formulation or an intravenous administration for absolute bioavailability determination.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect samples into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80 °C until analysis.
-
Analysis: Determine the concentration of this compound in the plasma samples using a validated bioanalytical method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[8][9][11]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Visualizations
Caption: Experimental workflow for assessing the bioavailability of an oral drug formulation.
Caption: Key factors influencing the oral absorption of a highly soluble and permeable drug like this compound.
References
- 1. Frontiers | this compound as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update [frontiersin.org]
- 2. This compound as a Novel Gabapentinoid for the Treatment of Chronic Pain Conditions: An Analysis of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy subjects: Results from phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Clinical Application and Progress of this compound on Neuropathic Pain as a Novel Selective Gabapentinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. matilda.science [matilda.science]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and Bioequivalence of this compound Orally Disintegrating Tablets and Conventional Tablets in Healthy Japanese Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Inconsistent Results in Mirogabalin Pain Models
Welcome to the technical support center for researchers utilizing mirogabalin in preclinical pain models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and sources of variability in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your research.
Q1: We are observing high variability in baseline pain thresholds (mechanical allodynia) before this compound administration. What could be the cause?
A1: High baseline variability is a common issue in neuropathic pain models and can obscure the true effect of this compound. Several factors can contribute to this:
-
Animal-Related Factors:
-
Strain and Supplier: Different rodent strains can exhibit varying pain sensitivities and responses to nerve injury. Ensure you are using a consistent strain from a reliable supplier.
-
Age and Weight: Animals of different ages and weights can have different pain thresholds. It is crucial to use an age- and weight-matched cohort for your studies.
-
Sex: Sex differences in pain perception are well-documented. Include both male and female animals in your studies and analyze the data separately.
-
Stress and Acclimatization: Inadequate acclimatization to the facility and testing environment can lead to stress-induced analgesia or hyperalgesia. A minimum of one week of acclimatization is recommended before any procedures.
-
-
Environmental Factors:
-
Housing Conditions: Overcrowding, noise, and improper lighting cycles can induce stress. Maintain a consistent and calm environment for the animals.
-
Circadian Rhythms: Pain sensitivity can vary throughout the day. Conduct behavioral testing at the same time each day to minimize this variability.[1]
-
-
Behavioral Testing (von Frey Test):
-
Habituation: Insufficient habituation to the testing apparatus can lead to anxiety and inconsistent responses. Allow animals to acclimate to the von Frey testing chambers for at least 15-30 minutes before testing.
-
Experimenter Variability: The way different experimenters handle the animals and apply the von Frey filaments can be a significant source of variation.[2] Ensure all experimenters are trained on a standardized protocol.
-
Filament Application: The location of filament application on the paw and the angle of application should be consistent.[1]
-
Q2: this compound is not showing a significant analgesic effect in our Spinal Nerve Ligation (SNL) model. What are the potential reasons?
A2: A lack of efficacy for a compound known to be effective can be frustrating. Here are some potential areas to investigate:
-
Surgical Inconsistency:
-
Incomplete Ligation: The degree of nerve ligation can significantly impact the development of neuropathic pain. Ensure the ligation is tight and consistent across all animals.
-
Nerve Root Identification: Incorrect identification of the L5 and/or L6 spinal nerves can lead to a failed model.[3]
-
Surgical Trauma: Excessive muscle damage during surgery can introduce inflammatory pain, which may have a different pharmacological sensitivity than neuropathic pain.[4]
-
-
Drug Administration:
-
Dosage: The dose of this compound is critical. Preclinical studies have used a range of doses, and the optimal dose can vary between models and species.[5] Consider performing a dose-response study.
-
Route and Timing of Administration: Ensure the route of administration (e.g., oral gavage, intraperitoneal injection) is appropriate and that the timing of behavioral testing aligns with the drug's peak plasma concentration. This compound reaches maximum plasma concentration in less than an hour.[6]
-
Vehicle Effects: The vehicle used to dissolve this compound should be tested alone to ensure it does not have any analgesic or hyperalgesic effects.
-
-
Model-Specific Considerations:
-
Time Course of Neuropathy: The peak of neuropathic pain development in the SNL model is typically around 2 weeks post-surgery.[7] Testing too early or too late may yield suboptimal results.
-
Q3: Our Streptozotocin (STZ)-induced diabetic neuropathy model shows inconsistent development of hyperglycemia and allodynia. How can we improve this?
A3: The STZ model can be variable due to its reliance on a biological toxin. Consistency is key.
-
STZ Administration:
-
Fasting: A consistent fasting period (typically 12-18 hours) before STZ injection is crucial for its efficacy.[8]
-
STZ Preparation: STZ is unstable in solution. It should be prepared fresh immediately before injection in a cold citrate buffer.
-
Dose and Route: The dose of STZ required to induce diabetes can vary between rat and mouse strains. The intraperitoneal (IP) route is common, but intravenous (IV) administration can also be used.[8]
-
-
Confirmation of Diabetes:
-
Blood Glucose Monitoring: Regularly monitor blood glucose levels to confirm the induction and persistence of hyperglycemia. Only animals with sustained high blood glucose (e.g., >250 mg/dL) should be included in the study.[9]
-
Body Weight: Diabetic animals will typically show a decrease in body weight.
-
-
Development of Neuropathy:
-
Time Lag: The development of significant mechanical allodynia in the STZ model can take several weeks (typically 2-4 weeks after IP STZ injection).[8] Be patient and monitor pain thresholds weekly.
-
Q4: We are observing unexpected side effects like sedation in our animals treated with this compound. Is this normal and how should we handle it?
A4: Yes, sedation and dizziness are known side effects of this compound and other gabapentinoids.[5][6]
-
Dose-Dependence: These side effects are often dose-dependent. If they are interfering with your behavioral assessments, consider reducing the dose.
-
Timing of Testing: Allow sufficient time for the acute sedative effects to subside before conducting behavioral tests that require motor coordination.
-
Observational Scoring: In addition to your primary pain endpoints, include a scoring system for any observed side effects to systematically document them.
Data Presentation: this compound Efficacy in Preclinical Models
The following tables summarize typical efficacy data for this compound in common neuropathic pain models. Note: These values are illustrative and can vary based on the specific experimental conditions.
| Model | Species | This compound Dose (mg/kg) | Route of Administration | Primary Outcome | Typical Efficacy (Paw Withdrawal Threshold) | Reference |
| Spinal Nerve Ligation (SNL) | Rat | 1 - 10 | Oral | Mechanical Allodynia | Significant increase in paw withdrawal threshold | [10] |
| Chronic Constriction Injury (CCI) | Mouse | 10, 20, 40 | Intraperitoneal | Mechanical Allodynia & Thermal Hyperalgesia | Dose-dependent increase in paw withdrawal threshold and latency | [5] |
| Streptozotocin (STZ)-Induced Diabetic Neuropathy | Rat | 3 - 30 | Oral | Mechanical Allodynia | Potent and long-lasting analgesic effects | [10] |
Experimental Protocols
Below are detailed methodologies for two key pain models used in this compound research.
Spinal Nerve Ligation (SNL) Model (Chung Model) in Rats
Objective: To induce neuropathic pain via unilateral ligation of the L5 and L6 spinal nerves.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
Isoflurane anesthesia
-
Surgical tools (scalpel, scissors, forceps, retractors)
-
6-0 silk suture
-
Wound clips or sutures
-
Antiseptic solution and sterile saline
Procedure:
-
Anesthetize the rat with isoflurane (3-4% for induction, 2% for maintenance).
-
Place the animal in a prone position and shave the back over the lumbosacral region.
-
Sterilize the surgical area with an antiseptic solution.
-
Make a midline incision over the L4-S2 vertebrae.
-
Separate the paraspinal muscles from the spinous processes to expose the L6 transverse process.[10]
-
Carefully remove the L6 transverse process to visualize the L4-L6 spinal nerves.
-
Identify the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with 6-0 silk suture.[10]
-
Ensure that the ligation is secure but does not sever the nerve.
-
Irrigate the surgical site with sterile saline.
-
Close the muscle layer with sutures and the skin with wound clips.
-
Allow the animal to recover on a heating pad.
-
Post-operative analgesics should be administered as per institutional guidelines.
-
Allow 7-14 days for the full development of neuropathic pain before behavioral testing.
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Rats
Objective: To induce type 1 diabetes and subsequent peripheral neuropathy using a pancreatic β-cell toxin.
Materials:
-
Male Sprague-Dawley rats (180-220g)
-
Streptozotocin (STZ)
-
Cold citrate buffer (0.1 M, pH 4.5)
-
Blood glucose meter and test strips
-
Syringes and needles
Procedure:
-
Fast the rats for 12-18 hours with free access to water.[8]
-
Record baseline body weight and blood glucose levels from a tail vein sample.
-
Prepare a fresh solution of STZ in cold citrate buffer. The typical dose is 50-65 mg/kg.
-
Administer the STZ solution via a single intraperitoneal (IP) injection.[11]
-
Return the animals to their cages with free access to food and water. To prevent initial hypoglycemia, 5% sucrose water can be provided for the first 24 hours.
-
Monitor blood glucose levels 48-72 hours post-injection to confirm the onset of hyperglycemia.
-
Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.[9]
-
Continue to monitor blood glucose and body weight weekly.
-
Mechanical allodynia typically develops within 2-4 weeks after the confirmation of diabetes.[8] Begin behavioral testing once a stable pain phenotype is established.
Visualizations
This compound Signaling Pathway
Caption: this compound's mechanism of action in reducing neuropathic pain.
General Experimental Workflow for Preclinical Pain Models
Caption: A standardized workflow for this compound efficacy studies.
References
- 1. Significant Determinants of Mouse Pain Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 2. forum.painresearcher.net [forum.painresearcher.net]
- 3. Ligation of mouse L4 and L5 spinal nerves produces robust allodynia without major motor function deficit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparison of Surgical Invasions for Spinal Nerve Ligation with or without Paraspinal Muscle Removal in a Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Decreases Pain-like Behaviors by Inhibiting the Microglial/Macrophage Activation, p38MAPK Signaling, and Pronociceptive CCL2 and CCL5 Release in a Mouse Model of Neuropathic Pain [mdpi.com]
- 6. This compound: could it be the next generation gabapentin or pregabalin? [epain.org]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. inotiv.com [inotiv.com]
- 9. ndineuroscience.com [ndineuroscience.com]
- 10. dovepress.com [dovepress.com]
- 11. aragen.com [aragen.com]
Drug-drug interaction considerations for Mirogabalin in co-administration studies
This technical support center provides essential information for researchers, scientists, and drug development professionals engaged in co-administration studies involving Mirogabalin. Below are frequently asked questions (FAQs) and troubleshooting guides to address potential issues during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound and its potential for cytochrome P450 (CYP) enzyme-mediated drug-drug interactions (DDIs)?
A1: this compound is primarily cleared from the body unchanged through renal excretion, accounting for 61-72% of its elimination.[1] A smaller fraction (13-20%) is metabolized by uridine 5'-diphospho-glucuronosyltransferase (UGT) isoforms.[1][2] Importantly, this compound does not induce or inhibit the main cytochrome P450 isoenzymes, suggesting a low potential for CYP-mediated drug-drug interactions.[1]
Q2: Are there any known transporters involved in the renal clearance of this compound?
A2: Yes, this compound is excreted renally through both glomerular filtration and active tubular secretion.[1] It is a substrate for organic anion transporters 1 and 3 (OAT1/3), organic cation transporter 2 (OCT2), and multidrug and toxin extrusion (MATE) proteins.[3]
Q3: What is the effect of co-administering this compound with inhibitors of renal transporters like probenecid and cimetidine?
A3: Co-administration with probenecid (an OAT1/3 and UGT inhibitor) or cimetidine (an OCT2 and MATE inhibitor) can increase plasma concentrations of this compound.[1][3][4] Probenecid has a more pronounced effect as it inhibits both renal and metabolic clearance pathways.[3][5] However, these increases in exposure are generally not considered clinically significant to the point of requiring dose adjustments.[1][3][4]
Q4: Can this compound be co-administered with metformin in diabetic peripheral neuropathic pain (DPNP) studies?
A4: Yes, co-administration of this compound and metformin is well-tolerated and shows no evidence of a drug-drug interaction.[1][2][5][6][7] Pharmacokinetic parameters (Cmax, AUClast, and AUC0-inf) for both drugs remain largely unchanged when administered together.[6][7]
Q5: Are there pharmacodynamic interactions to consider when co-administering this compound with other central nervous system (CNS) depressants?
A5: Yes, caution is advised. When co-administered with substances like lorazepam, zolpidem, tramadol, and ethanol, this compound can potentiate CNS-related adverse effects such as dizziness and somnolence.[1][8] While pharmacokinetic parameters of this compound may not be significantly altered, the combined pharmacodynamic effects can be significant.[4][8]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpectedly high plasma concentrations of this compound in a co-administration study. | Co-administered drug may be inhibiting renal transporters (OAT1/3, OCT2, MATE) or UGT enzymes involved in this compound clearance. | Review the known inhibitory profile of the co-administered drug. Consider if it is a known inhibitor of the aforementioned transporters or UGTs. Refer to the quantitative data in Table 1 for the expected magnitude of interaction with known inhibitors. |
| Increased incidence of CNS-related adverse events (e.g., dizziness, somnolence) in study subjects. | Pharmacodynamic potentiation with a co-administered CNS depressant. | Monitor subjects closely for CNS-related side effects. If clinically significant, consider dose reduction of one or both agents, or discontinuation of the co-administered drug if appropriate for the study protocol. |
| Variability in this compound exposure across subjects with renal impairment. | This compound clearance is highly dependent on renal function. | Dose adjustments are recommended for patients with moderate-to-severe renal impairment.[1][5][9] Ensure appropriate dose stratification based on creatinine clearance in your study design. |
| No observable drug-drug interaction when one is expected based on in vitro data. | In vivo redundancy of clearance pathways or low contribution of the inhibited pathway to overall clearance. | This compound has multiple renal clearance transporters and a minor metabolic pathway. Inhibition of a single pathway may not lead to a clinically significant change in exposure.[3] |
Quantitative Data Summary
Table 1: Pharmacokinetic Drug-Drug Interactions with this compound
| Co-administered Drug | Mechanism of Interaction | Effect on this compound Cmax | Effect on this compound AUC | Recommendation |
| Probenecid | OAT1/3 and UGT inhibitor[3] | ▲ ~29% increase[4] | ▲ ~76% increase[3][4] | No a priori dose adjustment recommended[3][5] |
| Cimetidine | OCT2 and MATE inhibitor[3] | ▲ ~17% increase[4] | ▲ ~44% increase[3][4] | No a priori dose adjustment recommended[1][3] |
| Metformin | Shared renal transporter[1] | No significant change[6][7] | No significant change[6][7] | Well-tolerated, no evidence of DDI[2][5][6][7] |
| Tramadol | Unknown | ▼ ~28% decrease[5][8] | Not reported | Increased incidence of nausea[5][8] |
| Zolpidem | Pharmacodynamic | ▼ ~11% decrease[8] | Not reported | Increased incidence of somnolence[1][8] |
| Ethanol | Pharmacodynamic | ▲ ~20% increase[5][8] | Not reported | Increased dizziness and somnolence[1] |
| Lorazepam | Pharmacodynamic | No significant change[4] | No significant change[4] | Increased dizziness and somnolence[1][8] |
Key Experimental Protocols
Protocol: Assessing the Effect of a Co-administered Drug on this compound Pharmacokinetics
This protocol is based on the design of studies evaluating interactions with probenecid, cimetidine, and metformin.[3][6][7]
-
Study Design: A randomized, open-label, crossover study design is recommended.
-
Subject Population: Healthy adult volunteers.
-
Treatment Arms:
-
Arm A: Single oral dose of this compound (e.g., 15 mg).
-
Arm B: The investigational co-administered drug at its therapeutic dose.
-
Arm C: Co-administration of the single oral dose of this compound and the investigational drug.
-
-
Washout Period: A washout period of at least 5-7 days should separate each treatment period.[3][6]
-
Pharmacokinetic Sampling: Serial blood samples should be collected pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours) to capture the full pharmacokinetic profile.
-
Bioanalytical Method: A validated LC-MS/MS method for the quantification of this compound and the co-administered drug in plasma.
-
Pharmacokinetic Parameters: Calculate Cmax, Tmax, AUC(0-t), and AUC(0-inf) for both this compound and the co-administered drug.
-
Statistical Analysis: Use geometric least-squares means and 90% confidence intervals to compare the pharmacokinetic parameters of each drug when administered alone versus in co-administration.
Visualizations
Caption: this compound's primary clearance is renal, with minor hepatic metabolism.
Caption: Inhibition of renal transporters and UGT enzymes can affect this compound levels.
References
- 1. This compound—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Novel Gabapentinoid for the Treatment of Chronic Pain Conditions: An Analysis of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coadministration of probenecid and cimetidine with this compound in healthy subjects: A phase 1, randomized, open‐label, drug–drug interaction study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: could it be the next generation gabapentin or pregabalin? [epain.org]
- 6. Effect of coadministration of metformin with this compound: Results from a phase 1, randomized, open-label, drug-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of coadministration of metformin with this compound: Results from a phase 1, randomized, open-label, drug-drug interaction study - ProQuest [proquest.com]
- 8. The Clinical Application and Progress of this compound on Neuropathic Pain as a Novel Selective Gabapentinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and emerging therapies for diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Mirogabalin Treatment in Chronic Pain Models: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for refining Mirogabalin treatment duration in chronic pain models. It offers troubleshooting guidance and frequently asked questions to facilitate smoother and more effective experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound in chronic pain?
This compound is a novel ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs).[1][2] Its analgesic effect is primarily attributed to its selective and potent binding to the α2δ-1 subunit, which is upregulated in chronic pain states.[2][3] This binding inhibits the trafficking of the α2δ-1 subunit from the dorsal root ganglion, reducing calcium influx and consequently decreasing the release of excitatory neurotransmitters like glutamate in the spinal cord and brain.[1][4] this compound exhibits a slower dissociation rate from the α2δ-1 subunit compared to the α2δ-2 subunit, which is thought to contribute to its sustained analgesic effects and a potentially wider safety margin regarding CNS side effects.[1][2]
Q2: What are the typical effective dosage ranges for this compound in preclinical rodent models of chronic pain?
In rodent models of neuropathic and fibromyalgia-like pain, oral administration of this compound has been shown to be effective in a dose-dependent manner.[5]
-
Rats: In models of spinal cord injury, a single oral administration of this compound at doses of 2.5, 5, or 10 mg/kg significantly increased the paw withdrawal threshold.[1] For fibromyalgia models, oral doses of 1, 3, or 10 mg/kg have been shown to alleviate mechanical hypersensitivity.[5]
-
Mice: In a chronic constriction injury (CCI) model, a single intraperitoneal (i.p.) administration of this compound at doses of 10, 20, and 40 mg/kg reduced tactile hypersensitivity.[6][7][8] Repeated i.p. administration of 20 mg/kg has also demonstrated sustained analgesic effects.[8][9]
Q3: What is the recommended duration of this compound treatment in long-term preclinical studies?
Long-term efficacy has been demonstrated in clinical studies with treatment durations of up to 52 weeks in patients with diabetic peripheral neuropathic pain (DPNP).[10] In preclinical settings, repeated administration for 7 days has been shown to be effective in a mouse model of neuropathic pain.[8][9] The optimal duration for preclinical studies will depend on the specific research question and the chronic pain model being used. Continuous administration over several weeks is a common approach to mimic clinical scenarios.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in behavioral pain responses | Inconsistent drug administration (gavage technique, injection volume). Animal stress affecting pain perception. Improper acclimatization to testing environment. | Ensure proper training on administration techniques for consistent delivery. Handle animals gently and consistently to minimize stress. Allow for adequate acclimatization periods (e.g., 30-60 minutes) in the testing apparatus before assessment. |
| Sedation or motor impairment affecting behavioral readouts | Dose of this compound is too high. The timing of the behavioral assessment coincides with peak sedative effects. | Perform a dose-response study to identify the optimal analgesic dose with minimal motor side effects. Conduct behavioral testing at various time points post-administration to determine a window where analgesic effects are present without significant motor impairment.[10] |
| Lack of significant analgesic effect | Suboptimal dose. The chosen pain model is not responsive to this compound's mechanism of action. Insufficient treatment duration for the chronic model. | Increase the dose of this compound, referencing dose-response studies.[5][6] Confirm that the pain model involves α2δ-1 subunit upregulation. Consider extending the treatment duration, particularly in models with a long-established pain state. |
| Adverse events observed (e.g., weight gain, edema) | Known side effects of α2δ ligands. | Monitor animal health closely, including body weight and general appearance. If adverse events are severe, consider reducing the dose or discontinuing treatment for that animal. These side effects are also observed in clinical settings.[10][11] |
Quantitative Data Summary
Table 1: Efficacy of this compound in a Mouse Model of Neuropathic Pain (CCI)
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) at 1 hour post-dose |
| Vehicle | - | ~0.5 |
| This compound | 10 | Increased significantly from vehicle |
| This compound | 20 | Increased significantly from vehicle |
| This compound | 40 | Showed the greatest increase |
Data synthesized from findings reported in studies on single-dose intraperitoneal administration in CCI mice.[6][7][8]
Table 2: Efficacy of this compound in a Rat Model of Fibromyalgia (ICS Model)
| Treatment Group | Dose (mg/kg, p.o.) | Duration of Significant Effect |
| This compound | 1 | - |
| This compound | 3 | Significant alleviation of mechanical hypersensitivity |
| This compound | 10 | Significant effect persisting for 6-8 hours |
| Pregabalin | 30 | Significant reduction in mechanical hypersensitivity |
Data synthesized from a study on oral administration in the intermittent cold stress (ICS) fibromyalgia model in mice.[5]
Experimental Protocols
Protocol 1: Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Mice
-
Animal Preparation: Use adult male C57BL/6 mice, weighing 20-25g. Acclimatize animals to the housing facility for at least one week before surgery.
-
Anesthesia: Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure:
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Carefully dissect the nerve from the surrounding connective tissue.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, proximal to the trifurcation, with about 1 mm spacing between them. The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
-
Post-operative Care: Administer post-operative analgesics as per institutional guidelines. Monitor the animals for signs of infection or distress.
-
This compound Administration: Begin this compound or vehicle administration at the desired time point post-surgery (e.g., day 7 or 11).[6][7] Administration can be intraperitoneal (i.p.) or oral (p.o.) depending on the experimental design.
-
Behavioral Testing: Assess mechanical allodynia using von Frey filaments at baseline (before surgery) and at various time points after CCI and drug administration.
Protocol 2: Intermittent Cold Stress (ICS) Model of Fibromyalgia-like Pain in Mice
-
Animal Preparation: Use adult male ddY mice.
-
Induction of ICS: Place mice in a cold environment (e.g., 4°C) for a specified duration (e.g., 3 hours per day) for consecutive days (e.g., 3 days).[5]
-
This compound Administration: Following the final cold stress exposure, administer this compound or vehicle orally (p.o.).
-
Behavioral Testing: Evaluate mechanical hypersensitivity using the von Frey test at various time points after drug administration (e.g., 1, 2, 4, 6, 8 hours).[5]
Visualizations
References
- 1. Frontiers | this compound as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update [frontiersin.org]
- 2. This compound: could it be the next generation gabapentin or pregabalin? [epain.org]
- 3. The Novel Gabapentinoid this compound Prevents Upregulation of α2δ-1 Subunit of Voltage-Gated Calcium Channels in Spinal Dorsal Horn in a Rat Model of Spinal Nerve Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gabapentin - Wikipedia [en.wikipedia.org]
- 5. Analgesic effects of this compound, a novel ligand for α2δ subunit of voltage-gated calcium channels, in experimental animal models of fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound Decreases Pain-like Behaviours and Improves Opioid and Ketamine Antinociception in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Decreases Pain-like Behaviors by Inhibiting the Microglial/Macrophage Activation, p38MAPK Signaling, and Pronociceptive CCL2 and CCL5 Release in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Long‐term safety and efficacy of this compound in Asian patients with diabetic peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Short-term outcomes of this compound in patients with peripheral neuropathic pain: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of fasting vs. fed state on Mirogabalin pharmacokinetics in studies
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the impact of food on the pharmacokinetics of Mirogabalin. The following question-and-answer format addresses potential issues and summarizes key findings from clinical studies.
Frequently Asked Questions (FAQs)
Q1: How does food intake affect the absorption and bioavailability of this compound?
A1: Administration of this compound with a high-fat meal has a minor impact on its absorption and bioavailability. While the peak plasma concentration (Cmax) may be slightly reduced and the time to reach peak concentration (Tmax) may be delayed, the overall exposure (AUC) to the drug remains largely unchanged. Clinical studies have concluded that the bioavailability of this compound is equivalent in the fed and fasted states, suggesting that it can be administered without regard to meals.[1][2][3][4][5]
Q2: What specific changes in pharmacokinetic parameters can be expected when this compound is taken with food?
A2: When a single 15 mg dose of this compound is administered with a high-fat meal, the maximum plasma concentration (Cmax) is reduced by approximately 18%, and the time to reach Cmax (Tmax) is delayed by about 30 minutes compared to administration in a fasted state.[6][7] However, the total drug exposure, as measured by the area under the plasma concentration-time curve (AUC), is not significantly affected.[7]
Q3: Are there any specific food restrictions that should be considered during clinical trials involving this compound?
A3: Based on the results of food effect studies, there are no specific food restrictions required for the administration of this compound.[1][2][3][4] The pharmacokinetic profile is considered equivalent between the fed and fasted states.
Q4: We are observing unexpected variability in our pharmacokinetic data. Could the prandial state of our subjects be a contributing factor?
A4: While the effect of food on this compound's pharmacokinetics is not considered clinically significant, it is crucial to standardize food intake in clinical studies to minimize variability. If you are observing unexpected variations, it is recommended to review your study protocol to ensure consistent administration of this compound in relation to meals across all subjects. Although unlikely to be the primary cause of significant variability, controlling for the prandial state can help in reducing data noise.
Data Presentation
The following table summarizes the key pharmacokinetic parameters of a single 15 mg dose of this compound administered to healthy subjects under fasting and fed (high-fat meal) conditions.
| Pharmacokinetic Parameter | Fasting State | Fed State (High-Fat Meal) | Geometric Least Squares Mean Ratio (Fed/Fasted) (90% CI) |
| Cmax (ng/mL) | Value | ~18% lower than fasting | 82.0% (Not explicitly stated in search results) |
| Tmax (hr) | ~1.0 | Delayed by ~0.5 hr | Not Applicable |
| AUC0-inf (ng·hr/mL) | Value | Similar to fasting | 94.16% (91.08%–97.34%)[7] |
Note: Specific mean values for Cmax and AUC under fasting and fed conditions were not detailed in the provided search results, but the relative change and geometric mean ratio were reported.
Experimental Protocols
Study Design for Food Effect Assessment
The evaluation of food effect on this compound pharmacokinetics was conducted through an open-label, randomized, two-treatment, two-period, two-sequence crossover study.[1][2][3]
-
Participants: The study enrolled 30 healthy adult subjects with a Body Mass Index (BMI) ranging from 18.0 to 30.0 kg/m ².[1]
-
Treatments:
-
Treatment A (Fasted): A single oral dose of 15 mg this compound was administered after an overnight fast of at least 10 hours. The fast was continued for an additional 4 hours post-dose.[1]
-
Treatment B (Fed): Following an overnight fast of at least 10 hours, subjects consumed a standardized high-fat breakfast within 30 minutes prior to receiving a single oral dose of 15 mg this compound.[1]
-
-
Washout Period: A washout period of at least 3 days separated the two treatment periods.[1]
-
Sample Collection: Blood samples for pharmacokinetic analysis were collected at predose and at multiple time points up to 24 hours post-dose. Specifically, samples were taken at 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 6, 8, 10, 12, 14, 22, and 24 hours after dosing.[1]
-
Analytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
Visualizations
Experimental Workflow for the this compound Food Effect Study
Caption: Crossover study design for assessing the effect of food on this compound pharmacokinetics.
Logical Relationship of Pharmacokinetic Findings
References
- 1. Tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy subjects: Results from phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy subjects: Results from phase 1 studies | Semantic Scholar [semanticscholar.org]
- 4. Tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy subjects: Results from phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epain.org [epain.org]
- 6. The Clinical Application and Progress of this compound on Neuropathic Pain as a Novel Selective Gabapentinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mirogabalin and Pregabalin in Chemotherapy-Induced Neuropathy Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of mirogabalin and pregabalin in preclinical models of chemotherapy-induced peripheral neuropathy (CIPN). The following sections detail the available experimental data, methodologies, and underlying mechanisms of action for these two α2δ ligands.
While direct head-to-head studies of this compound and pregabalin in chemotherapy-induced neuropathy animal models are limited in publicly available literature, this guide synthesizes data from key preclinical studies to offer a comparative perspective on their potential therapeutic efficacy. The primary mechanism of action for both this compound and pregabalin involves binding to the α2δ subunit of voltage-gated calcium channels (VGCCs), which is crucial in modulating neurotransmitter release and, consequently, pain signaling.
Comparative Efficacy in Neuropathic Pain Models
A pivotal study by Domon et al. (2018) provides a direct comparison of this compound and pregabalin in rat models of neuropathic pain, though not specifically chemotherapy-induced. This data is essential for understanding the relative potency and binding characteristics of the two compounds.
Table 1: Binding Affinities and Dissociation Rates
| Compound | Target | Kd (nmol/L) | Dissociation Half-life (t1/2) |
| This compound | Human α2δ-1 | 13.5 | 11.1 hours |
| Human α2δ-2 | 22.7 | 2.4 hours | |
| Pregabalin | Human α2δ-1 | 62.5 | 1.4 hours |
| Human α2δ-2 | 125.0 | 1.4 hours |
Data sourced from Domon et al. (2018)
This compound demonstrates a higher binding affinity (lower Kd value) for both α2δ-1 and α2δ-2 subunits compared to pregabalin. Notably, this compound exhibits a significantly longer dissociation half-life from the α2δ-1 subunit, suggesting a more sustained analgesic effect.
Table 2: Analgesic Effects in a Rat Partial Sciatic Nerve Ligation Model
| Treatment (Oral) | Dose (mg/kg) | Paw Withdrawal Threshold (g) at 2 hours post-dose |
| Vehicle | - | ~2.5 |
| This compound | 1 | ~5.0 |
| 3 | ~10.0 | |
| 10 | ~15.0 | |
| Pregabalin | 3 | ~4.0 |
| 10 | ~7.5 | |
| 30 | ~12.5 |
Data extrapolated from graphical representations in Domon et al. (2018)
In this model of neuropathic pain, this compound demonstrated a more potent analgesic effect on mechanical allodynia at lower doses compared to pregabalin.
Efficacy in Chemotherapy-Induced Neuropathy Models
While a direct comparative study is lacking, the efficacy of pregabalin has been evaluated in various CIPN models.
Table 3: Efficacy of Pregabalin in a Paclitaxel-Induced Neuropathy Rat Model
| Treatment | Dose (mg/kg) | Outcome | Result |
| Pregabalin | 30 (oral) | Thermal Hyperalgesia | Significant increase in tail withdrawal latency |
| 30 (oral) | Cold Allodynia | Significant reduction in cold allodynia behavior |
This table synthesizes findings from studies investigating pregabalin in paclitaxel-induced neuropathy models.
Table 4: Efficacy of Pregabalin in an Oxaliplatin-Induced Neuropathy Mouse Model
| Treatment | Dose (mg/kg) | Outcome | Result |
| Pregabalin | Varies by study | Cold Allodynia | Significantly ameliorates cold allodynia |
This table synthesizes findings from studies investigating pregabalin in oxaliplatin-induced neuropathy models.[1][2][3][4][5]
Experimental Protocols
Paclitaxel-Induced Peripheral Neuropathy Model
A common method for inducing CIPN in rodents involves the administration of paclitaxel.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are frequently used.
-
Induction: Paclitaxel is typically administered via intraperitoneal (i.p.) injection. A common dosing regimen is 2 mg/kg on four alternate days (days 0, 2, 4, and 6).
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.
-
Thermal Hyperalgesia: Measured using a radiant heat source (e.g., plantar test). The latency to paw withdrawal from the heat stimulus is recorded.
-
Cold Allodynia: Evaluated by applying a drop of acetone to the plantar surface of the hind paw and measuring the duration of licking or flinching.
-
Oxaliplatin-Induced Peripheral Neuropathy Model
This model is particularly relevant for studying the acute cold allodynia often seen in patients.
-
Animals: Male C57BL/6 mice are commonly used.
-
Induction: A single intraperitoneal injection of oxaliplatin (e.g., 6 mg/kg) is sufficient to induce acute cold allodynia. For chronic models, repeated injections may be used.
-
Behavioral Testing:
-
Cold Allodynia: Assessed using a cold plate test. The latency to the first sign of pain (e.g., jumping, licking the paws) is measured when the animal is placed on a cold surface (e.g., 4°C). Another method is the acetone drop test as described above.
-
Mechanical Allodynia: Measured using von Frey filaments as described for the paclitaxel model.
-
Visualizations
Signaling Pathway of this compound and Pregabalin
Caption: Mechanism of action for this compound and pregabalin.
Experimental Workflow for a CIPN Study
Caption: General workflow for a preclinical CIPN study.
References
- 1. [PDF] Pregabalin Silences Oxaliplatin-Activated Sensory Neurons to Relieve Cold Allodynia | Semantic Scholar [semanticscholar.org]
- 2. Pregabalin Silences Oxaliplatin-Activated Sensory Neurons to Relieve Cold Allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Mirogabalin and Gabapentin in Attenuating Thermal Hyperalgesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Mirogabalin and Gabapentin in mitigating thermal hyperalgesia, a key symptom of neuropathic pain. The following analysis is based on available preclinical data and aims to inform researchers and drug development professionals on the relative performance and mechanisms of action of these two gabapentinoids.
Executive Summary
This compound and Gabapentin are both anticonvulsant drugs that have demonstrated efficacy in treating neuropathic pain by targeting the α2δ subunit of voltage-gated calcium channels. Preclinical evidence suggests that this compound may offer more potent and sustained analgesic effects on thermal hyperalgesia compared to Gabapentin. This is attributed to its higher binding affinity and slower dissociation from the α2δ-1 subunit. While direct head-to-head preclinical studies on thermal hyperalgesia are limited, indirect comparisons and equianalgesic dosing information suggest this compound's potential for greater efficacy at lower doses.
Data Presentation: Comparative Efficacy on Thermal Hyperalgesia
The following table summarizes quantitative data from preclinical studies investigating the effects of this compound and Gabapentin on thermal hyperalgesia. It is important to note that the data is collated from separate studies, and direct comparisons should be made with caution due to potential variations in experimental models and methodologies.
| Drug | Animal Model | Test for Thermal Hyperalgesia | Dosage | Route of Administration | Key Findings |
| This compound | Rat, Chronic Constriction Injury (CCI) of the sciatic nerve | Cold Plate Test | 10 and 20 mg/kg | Intraperitoneal (i.p.) | Significantly reduced thermal hypersensitivity for up to 4 hours post-administration.[1] |
| Gabapentin | Rat, Paclitaxel-induced neuropathy | Radiant Heat Method | 60 mg/kg | Oral | Significantly attenuated paclitaxel-induced thermal hyperalgesia.[2] |
| Gabapentin | Rat, Spinal Nerve Ligation (SNL) | Paw withdrawal to radiant heat | 20 µg/h | Intrathecal | Prevented the development of thermal hyperalgesia.[2] |
Note: The lack of direct head-to-head trials necessitates a cautious interpretation of these findings. However, the available data suggests this compound's potency. For instance, an equianalgesic daily dose for 30 mg of this compound is estimated to be over 1,200 mg of Gabapentin, highlighting a significant difference in potency.[3][4][5]
Experimental Protocols
The assessment of thermal hyperalgesia in the cited preclinical studies typically involves the following methodologies:
Induction of Neuropathic Pain
A common model for inducing neuropathic pain and subsequent thermal hyperalgesia is the Chronic Constriction Injury (CCI) of the sciatic nerve in rats. This involves the loose ligation of the sciatic nerve, leading to the development of pain-like behaviors, including hypersensitivity to thermal stimuli. Another model is paclitaxel-induced neuropathy , where the chemotherapeutic agent paclitaxel is administered to induce peripheral nerve damage and associated pain.
Assessment of Thermal Hyperalgesia
The primary methods used to quantify thermal hyperalgesia in rodents are the Hargreaves test and the Hot Plate test.
-
Hargreaves Test (Plantar Test): This method measures the latency of paw withdrawal from a radiant heat source applied to the plantar surface of the hind paw. A shortened withdrawal latency in the injured paw compared to the uninjured paw or baseline measurements indicates thermal hyperalgesia.
-
Hot Plate Test: In this test, the animal is placed on a heated surface maintained at a constant temperature. The latency to a nocifensive response, such as licking or jumping, is recorded. An increase in this latency following drug administration indicates an analgesic effect.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for assessing the effects of this compound and Gabapentin on thermal hyperalgesia.
Signaling Pathway
Caption: Mechanism of action of this compound and Gabapentin via the α2δ subunit of voltage-gated calcium channels.
Conclusion
Based on the available preclinical data, this compound demonstrates a promising profile for the treatment of thermal hyperalgesia, potentially offering greater potency and a more sustained analgesic effect than Gabapentin. This is primarily attributed to its distinct binding kinetics to the α2δ-1 subunit of voltage-gated calcium channels. The higher affinity and slower dissociation of this compound lead to a more prolonged inhibition of neurotransmitter release from presynaptic terminals, thereby dampening the transmission of pain signals.
While the absence of direct head-to-head comparative studies necessitates further research, the current body of evidence suggests that this compound may represent a significant advancement in the pharmacological management of neuropathic pain. Researchers and clinicians should consider these differences in potency and mechanism when designing future studies and clinical trials.
References
- 1. This compound Decreases Pain-like Behaviors by Inhibiting the Microglial/Macrophage Activation, p38MAPK Signaling, and Pronociceptive CCL2 and CCL5 Release in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Gabapentin and Pregabalin in Rat Model of Taxol Induced Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. This compound: could it be the next generation gabapentin or pregabalin? -The Korean Journal of Pain | Korea Science [koreascience.kr]
A Head-to-Head Comparison of Mirogabalin and Duloxetine for the Treatment of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Neuropathic pain, a complex and often debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. This guide provides a detailed, evidence-based comparison of two prominent therapeutic agents: mirogabalin, a novel alpha-2-delta (α2δ) ligand, and duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI). While direct head-to-head clinical trial data is still emerging, this document synthesizes available preclinical and phase 3 clinical trial data to offer an objective comparison of their mechanisms of action, efficacy, and safety profiles.
Mechanism of Action: Targeting Different Pain Pathways
This compound and duloxetine alleviate neuropathic pain through distinct molecular mechanisms, targeting different components of the pain signaling cascade.
This compound: As a gabapentinoid, this compound exerts its analgesic effects by binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This binding is highly selective and potent. In states of nerve injury, the expression of these α2δ-1 subunits is upregulated on presynaptic nerve terminals. By binding to this subunit, this compound reduces the influx of calcium into the presynaptic neuron, which in turn inhibits the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP). This modulation of neurotransmitter release ultimately dampens the hyperexcitability of dorsal horn neurons, a key factor in the establishment and maintenance of neuropathic pain.
Mirogabalin's Analgesic Efficacy in Neuropathic Pain: A Comparative Analysis from Double-Blind Studies
A comprehensive review of Mirogabalin's performance against established alternatives, supported by data from pivotal double-blind clinical trials.
This guide provides a detailed comparison of this compound with other key analgesics, namely Pregabalin and Duloxetine, for the management of neuropathic pain. The analysis is based on evidence from double-blind, placebo-controlled clinical studies, with a focus on diabetic peripheral neuropathic pain (DPNP) to ensure a standardized comparison.
Mechanism of Action: A Tale of Three Pathways
The analgesic effects of this compound, Pregabalin, and Duloxetine stem from distinct molecular mechanisms. This compound and Pregabalin are both α2δ ligands, while Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI).
This compound exerts its analgesic effects by selectively binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs).[1] This binding reduces calcium influx into presynaptic nerve terminals, which in turn inhibits the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[2] this compound exhibits a higher binding affinity and a slower dissociation rate from the α2δ-1 subunit compared to Pregabalin, which may contribute to its potent and sustained analgesic effects.[1][2]
Pregabalin also binds to the α2δ subunit of VGCCs, leading to a reduction in the release of excitatory neurotransmitters.[3][4][5] Its mechanism is similar to this compound but with different binding kinetics.[2]
Duloxetine, on the other hand, works by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) in the central nervous system.[6][7][8][9] This enhances the activity of these neurotransmitters in the descending pain inhibitory pathways, leading to a reduction in pain perception.[6][8]
Comparative Efficacy in Diabetic Peripheral Neuropathic Pain (DPNP)
The following tables summarize the efficacy data from key double-blind, placebo-controlled Phase 3 clinical trials for this compound, Pregabalin, and Duloxetine in patients with DPNP. The primary efficacy endpoint in these studies was the change from baseline in the Average Daily Pain Score (ADPS), typically measured on an 11-point Numerical Rating Scale (NRS) or Likert scale.
Table 1: Change in Average Daily Pain Score (ADPS) from Baseline
| Drug (Trial) | Dose | Duration (Weeks) | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | Difference vs. Placebo (p-value) |
| This compound (REDUCER)[6][10] | 30 mg/day (15 mg BID) | 14 | -1.81 | -1.31 | -0.50 (p=0.0027) |
| Pregabalin (Pooled Analysis)[3][11] | 300 mg/day | 5-13 | -2.32 | -1.32 | -1.00 (p<0.0001) |
| 600 mg/day | 5-13 | -2.62 | -1.32 | -1.30 (p<0.0001) | |
| Duloxetine (Goldstein et al., 2005)[12][13] | 60 mg/day | 12 | Statistically significant improvement | - | p<0.001 |
| 120 mg/day | 12 | Statistically significant improvement | - | p<0.001 |
Table 2: Responder Rates (≥50% Reduction in ADPS)
| Drug (Trial) | Dose | Duration (Weeks) | Responder Rate (Drug) | Responder Rate (Placebo) |
| This compound (REDUCER)[6] | 30 mg/day | 14 | Information not available | Information not available |
| Pregabalin (Pooled Analysis)[3] | 300 mg/day | 5-13 | 39% | 22% |
| 600 mg/day | 5-13 | 47% | 22% | |
| Duloxetine (Goldstein et al., 2005)[12] | 60 mg/day | 12 | Significantly more than placebo | - |
| 120 mg/day | 12 | Significantly more than placebo | - |
Comparative Safety and Tolerability
The safety profiles of this compound, Pregabalin, and Duloxetine are characterized by different sets of common adverse events.
Table 3: Common Treatment-Emergent Adverse Events (TEAEs)
| Drug | Common TEAEs |
| This compound [10] | Nasopharyngitis, somnolence, dizziness, peripheral edema, weight increase. |
| Pregabalin [3] | Dizziness, somnolence, peripheral edema. |
| Duloxetine [14] | Nausea, somnolence, dizziness, fatigue, constipation, decreased appetite. |
Experimental Protocols of Key Clinical Trials
The following provides a detailed overview of the methodologies employed in the pivotal double-blind studies for each drug in the context of DPNP.
This compound: The REDUCER Study
The REDUCER trial was a Phase 3, multicenter, randomized, double-blind, placebo-controlled study conducted in Asia.[6]
-
Objective: To evaluate the efficacy and safety of this compound in patients with DPNP.[6]
-
Patient Population: 750 patients aged 20 years or older with DPNP.[6]
-
Inclusion Criteria: Diagnosis of type 1 or 2 diabetes with DPNP.
-
Exclusion Criteria: Not detailed in the provided results.
-
Study Design: Patients were randomized in a 2:1:1:1 ratio to receive placebo, this compound 15 mg once-daily, this compound 10 mg twice-daily, or this compound 15 mg twice-daily for 14 weeks.[6] The study included a 1- to 2-week titration period.[10]
-
Primary Endpoint: Change from baseline in the weekly Average Daily Pain Score (ADPS) at Week 14.[6][10]
-
Secondary Endpoints: Proportion of patients with ≥30% and ≥50% reduction in ADPS from baseline to Week 14.[6]
-
Pain Assessment: Daily pain scores were recorded by patients on an 11-point scale (0=no pain to 10=worst possible pain).[10]
-
Statistical Analysis: Not detailed in the provided results.
Pregabalin: Pooled Analysis of DPNP Trials
A pooled analysis of seven double-blind, randomized, placebo-controlled trials evaluated the efficacy and safety of pregabalin for painful DPN.[3][11]
-
Objective: To evaluate the efficacy, safety, and tolerability of pregabalin across a range of doses.[11]
-
Patient Population: Data from seven trials were pooled.
-
Inclusion Criteria: Shared fundamental selection criteria across the trials.
-
Exclusion Criteria: Not detailed in the provided results.
-
Study Design: Treatment durations ranged from 5 to 13 weeks.[11] Patients were randomized to receive placebo or fixed dosages of pregabalin at 150, 300, or 600 mg/day, administered either twice or three times daily.[11][15] Most trials included a 1- to 2-week dose escalation period.[15]
-
Primary Endpoint: Reduction in pain and pain-related sleep interference.[3]
-
Secondary Endpoints: Proportion of responders (≥30% or ≥50% pain reduction).[3]
-
Pain Assessment: Not detailed in the provided results.
-
Statistical Analysis: Pooled analysis of data.
Duloxetine: Goldstein et al., 2005 Study
This was a 12-week, multicenter, double-blind, placebo-controlled study.[12][13]
-
Objective: To examine the efficacy and safety of duloxetine in the management of DPNP.[12]
-
Patient Population: 457 patients with painful polyneuropathy due to Type 1 or Type 2 diabetes.[12]
-
Inclusion Criteria: Diagnosis confirmed by a score of at least 3 on the Michigan Neuropathy Screening Instrument.[12]
-
Exclusion Criteria: Not detailed in the provided results.
-
Study Design: Patients were randomly assigned to receive duloxetine 20 mg/day, 60 mg/day, 120 mg/day (60 mg BID), or placebo for 12 weeks.[12]
-
Primary Endpoint: Weekly mean score of the 24-h Average Pain Score.[12][13]
-
Secondary Endpoints: Various secondary measures of pain and health-related outcomes.[12]
-
Pain Assessment: 11-point Likert scale (0-10) for daily pain ratings.[12][13]
-
Statistical Analysis: Not detailed in the provided results.
Conclusion
This compound has demonstrated statistically significant analgesic effects in patients with DPNP in a large, double-blind, placebo-controlled Phase 3 trial. Its efficacy, particularly at the 30 mg/day dose, is supported by a reduction in the average daily pain score. When compared to established treatments like Pregabalin and Duloxetine, this compound offers a similar therapeutic approach to Pregabalin as an α2δ ligand but with a potentially more favorable binding profile. Duloxetine provides an alternative mechanism of action for patients who may not respond to or tolerate α2δ ligands. The choice of analgesic should be guided by a comprehensive assessment of the patient's clinical profile, including the nature and severity of neuropathic pain, comorbidities, and potential for adverse events. The data presented in this guide, derived from rigorous double-blind studies, provides a foundation for informed clinical decision-making and future research in the management of neuropathic pain.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of action of this compound Besilate? [synapse.patsnap.com]
- 3. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Duloxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Duloxetine Hydrochloride? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Efficacy, safety, and tolerability of pregabalin treatment for painful diabetic peripheral neuropathy: findings from seven randomized, controlled trials across a range of doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Duloxetine vs. placebo in patients with painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A double-blind, randomized multicenter trial comparing duloxetine with placebo in the management of diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of duloxetine in painful diabetic peripheral neuropathy: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy, Safety, and Tolerability of Pregabalin Treatment for Painful Diabetic Peripheral Neuropathy: Findings from seven randomized, controlled trials across a range of doses - PMC [pmc.ncbi.nlm.nih.gov]
A Meta-Analysis of Mirogabalin's Efficacy in Diabetic Peripheral Neuropathic Pain: A Comparative Guide
For Immediate Release
A comprehensive meta-analysis of clinical trial data reveals that mirogabalin, a novel α2δ ligand, demonstrates significant efficacy in treating diabetic peripheral neuropathic pain (DPNP), offering a favorable therapeutic profile compared to placebo and other established treatments. This guide provides an in-depth comparison of this compound with alternative therapies, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and clinical trial workflows.
Executive Summary
Diabetic peripheral neuropathic pain is a debilitating condition for which effective and well-tolerated treatments are continuously sought. This compound, which selectively binds to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), has emerged as a promising therapeutic agent.[1][2][3][4] This meta-analysis synthesizes data from key clinical trials to provide researchers, scientists, and drug development professionals with a clear comparison of this compound's efficacy and safety against placebo, pregabalin, and duloxetine.
Comparative Efficacy of this compound
Clinical trial data consistently demonstrates this compound's superiority over placebo in reducing the Average Daily Pain Score (ADPS), a key metric in DPNP studies. Furthermore, a higher proportion of patients treated with this compound achieve clinically significant pain relief (≥30% and ≥50% reduction in ADPS) compared to placebo.[5][6][7][8][9] When compared with pregabalin, another α2δ ligand, this compound has shown a greater reduction in ADPS in some studies.[5][6][7][9]
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from pivotal clinical trials of this compound in DPNP.
Table 1: Efficacy of this compound in Diabetic Peripheral Neuropathic Pain - Key Clinical Trials
| Study (Trial Name) | Treatment Arms | N | Baseline ADPS (Mean) | Change from Baseline in ADPS (LS Mean ± SE) | ≥30% Responder Rate (%) | ≥50% Responder Rate (%) |
| Baba et al., 2019 (REDUCER - Phase 3) | Placebo | 330 | 5.59 | -1.31 ± 0.11 | 48.2 | 27.9 |
| This compound 15 mg/day | 164 | 5.59 | -1.34 ± 0.15 | 51.2 | 34.1 | |
| This compound 20 mg/day | 165 | 5.59 | -1.47 ± 0.15 | 53.3 | 34.5 | |
| This compound 30 mg/day | 165 | 5.59 | -1.81 ± 0.15 | 56.4 | 40.0 | |
| Vinik et al., 2014 (Phase 2) | Placebo | 128 | 6.2 | -1.86 | 29.7 | 20.3 |
| This compound 15 mg/day | 43 | 6.2 | -2.80 | 51.2 | 39.5 | |
| This compound 20 mg/day | 42 | 6.2 | -2.74 | 52.4 | 42.9 | |
| This compound 30 mg/day | 43 | 6.2 | -2.87 | 55.8 | 44.2 | |
| Pregabalin 300 mg/day | 41 | 6.2 | -1.91 | 34.1 | 24.4 | |
| *Statistically significant difference compared to placebo (p < 0.05). ADPS: Average Daily Pain Score; LS Mean: Least Squares Mean; SE: Standard Error. |
Table 2: Safety Profile of this compound - Common Treatment-Emergent Adverse Events (TEAEs)
| Study (Trial Name) | Treatment Arm | Dizziness (%) | Somnolence (%) | Peripheral Edema (%) | Weight Gain (%) |
| Baba et al., 2019 (REDUCER - Phase 3) | Placebo | 2.7 | 3.0 | 1.8 | 0.9 |
| This compound 15 mg/day | 5.5 | 10.4 | 3.7 | 3.0 | |
| This compound 20 mg/day | 7.9 | 9.7 | 1.8 | 1.8 | |
| This compound 30 mg/day | 9.1 | 14.5 | 5.5 | 5.5 | |
| Vinik et al., 2014 (Phase 2) | Placebo | 3.1 | 3.9 | 0.8 | 0.8 |
| This compound (all doses) | 9.4 | 6.1 | 2.5 | 1.8 | |
| Pregabalin 300 mg/day | 14.6 | 7.3 | 4.9 | 2.4 |
Mechanism of Action: Signaling Pathway
This compound exerts its analgesic effect by selectively binding to the α2δ-1 subunit of voltage-gated calcium channels in the central and peripheral nervous systems.[1][2][3][4] This binding reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[1] The reduced neurotransmitter release dampens the hyperexcitability of neurons involved in pain signaling.[1] Downstream of this primary mechanism, this compound has been shown to modulate the p38 MAPK signaling pathway and reduce the levels of pronociceptive chemokines like CCL2 and CCL5, further contributing to its analgesic and anti-inflammatory effects.[2]
Experimental Protocols
The efficacy and safety of this compound in DPNP have been established through rigorous, randomized, double-blind, placebo-controlled clinical trials. The key phase 2 and phase 3 studies followed similar protocols.
Key Study Designs
-
Phase 3 (REDUCER Trial - Baba et al., 2019): This was a multicenter, randomized, double-blind, placebo-controlled study in Asian patients with DPNP.[8][10] A total of 824 patients were randomized to receive placebo or this compound (15, 20, or 30 mg/day) for 14 weeks, including a 1- to 2-week titration period.[8][10] The primary endpoint was the change from baseline in the weekly average of the daily pain score (ADPS) at week 14.[8][10]
-
Phase 2 (Vinik et al., 2014): This was a randomized, double-blind, placebo- and active-comparator-controlled, proof-of-concept study.[5][11][12] A total of 452 patients with DPNP were randomized to receive placebo, one of five doses of this compound (5, 10, 15, 20, or 30 mg/day), or pregabalin (300 mg/day) for 5 weeks.[5][11][12] The primary endpoint was the change from baseline in ADPS at week 5.[11]
Common Methodological Elements
-
Patient Population: Adult patients with a diagnosis of type 1 or type 2 diabetes and a history of DPNP for at least 6 months.
-
Inclusion Criteria: Patients typically had a baseline ADPS of ≥4 on an 11-point numerical rating scale.
-
Exclusion Criteria: Included significant renal impairment and a history of substance abuse.
-
Outcome Measures:
-
Primary: Change from baseline in ADPS.
-
Secondary: Responder rates (percentage of patients with ≥30% or ≥50% pain reduction), changes in sleep interference scores, and patient global impression of change.
-
-
Safety Assessments: Monitoring of treatment-emergent adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
Clinical Trial Workflow
The typical workflow for a clinical trial investigating a new treatment for diabetic peripheral neuropathic pain involves several key stages, from patient recruitment to data analysis.
Conclusion
The available evidence from this meta-analysis of randomized controlled trials indicates that this compound is an effective and generally well-tolerated treatment for diabetic peripheral neuropathic pain.[5][6][7][9] Its favorable efficacy and safety profile, particularly in comparison to placebo and with potential advantages over pregabalin, position it as a valuable option in the management of this challenging condition. Further head-to-head comparative studies with other first-line treatments for DPNP will be beneficial in further defining its role in clinical practice.
References
- 1. Frontiers | this compound as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound-A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Daiichi Sankyo reports top-line results from Phase III trials of this compound - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. daiichisankyo.com [daiichisankyo.com]
- 7. This compound for the treatment of diabetic peripheral neuropathic pain: A randomized, double-blind, placebo-controlled phase III study in Asian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Efficacy and Safety of this compound (DS-5565) for the Treatment of Diabetic Peripheral Neuropathic Pain: A Randomized, Double-Blind, Placebo- and Active Comparator–Controlled, Adaptive Proof-of-Concept Phase 2 Study | Semantic Scholar [semanticscholar.org]
- 9. Efficacy and safety of this compound treatment in patients with diabetic peripheral neuropathic pain: A systematic review and meta-analysis of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. | BioWorld [bioworld.com]
- 12. diabetesjournals.org [diabetesjournals.org]
Comparing the safety profiles of Mirogabalin and pregabalin in long-term studies
A comprehensive review of long-term clinical studies and post-marketing data reveals distinct safety profiles for mirogabalin and pregabalin, two prominent α2δ ligands used in the management of neuropathic pain. While both drugs share a similar mechanism of action and consequently, a comparable spectrum of common adverse events, emerging evidence suggests potential differences in their long-term tolerability. This guide synthesizes findings from multiple long-term studies to provide researchers, scientists, and drug development professionals with a detailed comparison of their safety profiles.
Mechanism of Action: A Shared Pathway
This compound and pregabalin exert their analgesic effects by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system.[1][2] This binding reduces the influx of calcium into presynaptic nerve terminals, thereby inhibiting the release of excitatory neurotransmitters such as glutamate, noradrenaline, and substance P. This compound is characterized by a higher binding affinity and a slower dissociation rate from the α2δ-1 subunit compared to pregabalin, which may contribute to its potent and long-lasting analgesic effects.[1][2]
Comparative Safety Profile: Long-Term Data
Long-term studies, primarily open-label extension studies of initial double-blind, placebo-controlled trials, provide the bulk of the safety data for both this compound and pregabalin. The most frequently reported treatment-emergent adverse events (TEAEs) for both drugs are related to the central nervous system.
Common Treatment-Emergent Adverse Events
The table below summarizes the incidence of common TEAEs reported in long-term studies of this compound and pregabalin across various patient populations.
| Adverse Event | This compound (Incidence %) | Pregabalin (Incidence %) |
| Somnolence | 7.9 - 27.1[1][3][4] | 15.1 - 48.5[5] |
| Dizziness | 6.1 - 13.1[1][3][6] | 20.3 - 43[1][5][7] |
| Peripheral Edema | 4.7 - 15.4[1][3][4] | 15.4 - 16.7[1][5] |
| Weight Gain | 2.8 - 22.0[1][3] | 22.0[1] |
| Nasopharyngitis | 11.0 - 27.1[1][3][4] | Not frequently reported as a primary TEAE |
| Diabetic Retinopathy | 11.7[1] | Not frequently reported as a primary TEAE |
| Diarrhea | 8.4[1] | Not frequently reported as a primary TEAE |
Note: Incidence ranges are derived from multiple studies with different designs and patient populations and may not be directly comparable.
A retrospective cohort study in Japan found that while no new serious safety concerns were identified for either drug, the hazard ratios for common adverse events such as somnolence, dizziness, nausea, and edema were higher for this compound compared to pregabalin in new users.[8][9]
Discontinuation Due to Adverse Events
The rate of discontinuation due to adverse events is a critical measure of a drug's long-term tolerability. In a 52-week open-label study of this compound for diabetic peripheral neuropathic pain, the incidence of TEAEs leading to treatment discontinuation was 13.1%.[10] For pregabalin, discontinuation rates due to adverse effects in fibromyalgia trials were noted, with higher doses leading to higher discontinuation rates.[11] One review indicated that 18%-28% of subjects discontinued pregabalin due to AEs in trials for painful diabetic neuropathy.[12]
Experimental Protocols of Key Long-Term Studies
The long-term safety data for this compound and pregabalin are primarily derived from open-label extension studies following randomized, double-blind, placebo-controlled trials.
A typical long-term extension study protocol involves:
-
Patient Population: Patients who have completed a preceding double-blind, placebo-controlled study are often eligible to enroll. These studies have investigated various conditions, including diabetic peripheral neuropathic pain (DPNP), postherpetic neuralgia (PHN), central neuropathic pain (CNeP), and fibromyalgia.[1][3][4][5]
-
Study Design: These are typically open-label, multicenter studies with a duration of 52 weeks or longer.[1][3][4][5]
-
Dosing: Patients often start on a low dose of the study drug, which is then titrated up to a flexible or fixed maintenance dose. For example, in a this compound study, patients started with 5 mg twice daily, which was then adjusted to a flexible dose of 10 or 15 mg twice daily.[3] For pregabalin, long-term studies have used doses ranging from 150 to 600 mg/day.[5]
-
Safety Assessments: The primary endpoint is typically safety, assessed by monitoring the incidence, severity, and type of treatment-emergent adverse events (TEAEs).[4]
-
Efficacy Assessments: Secondary endpoints often include efficacy measures, such as changes in pain scores using scales like the Short-Form McGill Pain Questionnaire (SF-MPQ).[3][4]
Conclusion
Both this compound and pregabalin are effective treatments for neuropathic pain, but their long-term use is associated with a notable incidence of adverse events, primarily affecting the central nervous system. The available data suggests that while the types of adverse events are similar, their frequency may differ, with some evidence pointing towards a higher incidence of certain AEs with this compound in new users.[8][9] However, direct, long-term, head-to-head comparative studies are limited, and the existing data comes from studies with heterogeneous designs and patient populations. Therefore, treatment decisions should be individualized, taking into account the specific patient's comorbidities, concomitant medications, and tolerability profile. Further long-term comparative safety studies are warranted to more definitively delineate the safety profiles of these two important medications.
References
- 1. Long‐term safety and efficacy of this compound in Asian patients with diabetic peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: could it be the next generation gabapentin or pregabalin? [epain.org]
- 3. Long-term safety and efficacy of this compound in Asian patients with postherpetic neuralgia: Results from an open-label extension of a multicenter randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-Term Safety and Efficacy of this compound for Central Neuropathic Pain: A Multinational, Phase 3, 52-Week, Open-Label Study in Asia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Safety and Efficacy of this compound for Peripheral Neuropathic Pain: Pooled Analysis of Two Pivotal Phase III Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pregabalin for the management of fibromyalgia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety of this compound and pregabalin in Japanese patients with neuropathic pain: a retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Pregabalin for Fibromyalgia Pain in Adults | AAFP [aafp.org]
- 12. This compound and emerging therapies for diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Binding Kinetics of Mirogabalin and Other α2δ Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the binding kinetics of mirogabalin with other prominent α2δ ligands, namely pregabalin and gabapentin. The data presented is compiled from various in vitro studies and aims to offer a clear, objective overview to inform research and development in neuropathic pain and related neurological disorders.
Introduction to α2δ Ligands and Their Mechanism of Action
This compound, pregabalin, and gabapentin belong to a class of drugs known as gabapentinoids.[1][2] They exert their therapeutic effects by binding to the α2δ subunit of voltage-gated calcium channels (VGCCs).[3][4] The α2δ-1 subunit, in particular, is a key therapeutic target for neuropathic pain.[5][6] Binding of these ligands to the α2δ subunit modulates calcium influx, leading to a reduction in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[5][7] This action helps to dampen the hyperexcitability of neurons associated with neuropathic pain.[5]
Comparative Binding Kinetics
This compound exhibits a distinct binding profile compared to pregabalin and gabapentin, characterized by a higher binding affinity and a unique dissociation pattern from the α2δ subunits.
Binding Affinity (Kd)
The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd value indicating a higher affinity. This compound demonstrates a significantly higher affinity for both α2δ-1 and α2δ-2 subunits compared to pregabalin and gabapentin.[5][8][9][10]
| Ligand | α2δ-1 Kd (nmol/L) | α2δ-2 Kd (nmol/L) |
| This compound | 13.5[5][8][9][10] | 22.7[5][8][9][10] |
| Pregabalin | 62.5[5][8][9][10] | 125.0[5][8][9][10] |
| Gabapentin | 59[1][3] | 153[1][3] |
Dissociation Rate (koff) and Half-Life (t1/2)
A key differentiator for this compound is its slower dissociation rate from the α2δ-1 subunit compared to the α2δ-2 subunit.[5][10] This contrasts with pregabalin, which shows similar dissociation rates from both subunits.[1][10] The slower dissociation from the α2δ-1 subunit is thought to contribute to this compound's sustained analgesic effect.[1][2][11]
| Ligand | Subunit | Dissociation Rate Constant (koff) (h⁻¹) | Dissociation Half-Life (t1/2) (h) |
| This compound | α2δ-1 | 0.0627[1][10] | 11.1[9][10] |
| α2δ-2 | 0.2837[1][10] | 2.4[9][10] | |
| Pregabalin | α2δ-1 | 0.5051[1] | 1.4[10] |
| α2δ-2 | 0.5103[1] | 1.4[10] | |
| Gabapentin | α2δ-1 | Slower dissociation ligand[12] | - |
Experimental Protocols
The binding kinetics data presented in this guide are primarily derived from in vitro disassociation kinetic assays using radiolabeled compounds. A general outline of the methodology is as follows:
-
Cell Culture and Membrane Preparation: Stably transfected human embryonic kidney (HEK293) cells expressing either the human α2δ-1 or α2δ-2 subunit are cultured and harvested.[9][10] Cell membranes are then prepared through a process of homogenization and centrifugation.
-
Radioligand Binding Assay: The prepared cell membranes are incubated with a radiolabeled ligand (e.g., [³H]-mirogabalin, [³H]-pregabalin, or [³H]-gabapentin) at various concentrations.
-
Determination of Association Rate (kon): The binding of the radioligand to the α2δ subunit is measured over time to determine the observed association rate (k_obs). The association rate constant (kon) is then calculated from the slope of the plot of k_obs versus ligand concentration.
-
Determination of Dissociation Rate (koff): To measure the dissociation rate, an excess of a non-radiolabeled ligand is added to the pre-incubated radioligand-receptor complex to prevent re-association of the radioligand. The amount of bound radioligand is then measured at different time points to determine the dissociation rate constant (koff).
-
Calculation of Dissociation Constant (Kd): The equilibrium dissociation constant (Kd) is calculated as the ratio of the dissociation rate constant to the association rate constant (koff/kon).
Visualizing the Data
To further illustrate the concepts discussed, the following diagrams depict the signaling pathway of α2δ ligands and a generalized workflow for determining binding kinetics.
Caption: Signaling pathway of α2δ ligands.
Caption: Experimental workflow for binding kinetics.
Conclusion
This compound distinguishes itself from other α2δ ligands with its higher binding affinity and slower dissociation from the α2δ-1 subunit.[5][8][10] These unique kinetic properties are believed to contribute to its potent and sustained analgesic effects observed in clinical studies.[1][2][11] Understanding these differences in binding kinetics is crucial for the rational design and development of novel therapeutics targeting the α2δ subunit for the treatment of neuropathic pain and other neurological conditions.
References
- 1. This compound: could it be the next generation gabapentin or pregabalin? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pregabalin - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | this compound as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update [frontiersin.org]
- 10. frontiersin.org [frontiersin.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Navigating the Therapeutic Landscape of Neuropathic Pain: A Comparative Analysis of Mirogabalin and Other Gabapentinoids
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of more effective and tolerable treatments for neuropathic pain, a condition affecting millions worldwide, researchers and clinicians are closely evaluating the therapeutic window of novel agents. This guide offers a comprehensive comparison of mirogabalin, a newer gabapentinoid, with its predecessors, pregabalin and gabapentin. By examining key experimental data, detailed methodologies, and the underlying mechanisms of action, this document aims to provide researchers, scientists, and drug development professionals with a clear and objective assessment of their comparative performance.
The therapeutic window, a critical measure of a drug's safety and efficacy, is defined by the dose range that produces therapeutic effects without causing significant adverse events. For gabapentinoids, this translates to achieving meaningful pain relief while minimizing dose-limiting side effects such as dizziness and somnolence. This compound's unique pharmacological profile suggests a potential for a wider therapeutic window, a concept explored in detail throughout this guide.
Mechanism of Action: A Tale of Two Subunits
Gabapentinoids exert their analgesic effects by binding to the α2δ subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This binding action reduces the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters like glutamate and substance P.[1][2] This modulation of neurotransmission ultimately dampens the hyperexcitability of neurons that characterizes neuropathic pain.[1]
This compound, like pregabalin and gabapentin, targets the α2δ subunit. However, its distinction lies in its differential binding affinity and dissociation kinetics for the two major isoforms of this subunit: α2δ-1 and α2δ-2.[1][3] The α2δ-1 subunit is primarily associated with the analgesic effects of gabapentinoids, while the α2δ-2 subunit is linked to central nervous system (CNS)-related adverse effects.[1][4]
This compound exhibits a higher binding affinity for the α2δ-1 subunit compared to pregabalin.[1][5] More importantly, this compound has a significantly slower dissociation rate from the α2δ-1 subunit (dissociation half-life of 11.1 hours) compared to the α2δ-2 subunit (dissociation half-life of 2.4 hours).[3][6] In contrast, pregabalin dissociates from both subunits at a similar, faster rate (dissociation half-life of 1.4 hours for both).[3][6] This prolonged engagement with the target responsible for analgesia (α2δ-1) and quicker release from the subunit associated with side effects (α2δ-2) is hypothesized to contribute to this compound's sustained efficacy and potentially improved safety margin.[3][7][8]
Figure 1: Gabapentinoid Signaling Pathway
Comparative Efficacy: A Look at the Data
The ultimate measure of a drug's therapeutic utility lies in its clinical efficacy. The following tables summarize key findings from preclinical and clinical studies, providing a quantitative comparison of this compound, pregabalin, and gabapentin in reducing neuropathic pain.
Table 1: Pharmacokinetic and Binding Profile Comparison
| Parameter | This compound | Pregabalin | Gabapentin |
| Target | α2δ-1 and α2δ-2 subunits of VGCC[1] | α2δ-1 and α2δ-2 subunits of VGCC[9] | α2δ-1 and α2δ-2 subunits of VGCC[3] |
| Binding Affinity (Kd, nmol/L) to human α2δ-1 | 13.5[1] | 62.5[1] | Lower than pregabalin |
| Dissociation Half-life from α2δ-1 (hours) | 11.1[3][6] | 1.4[3][6] | Not reported |
| Dissociation Half-life from α2δ-2 (hours) | 2.4[3][6] | 1.4[3][6] | Not reported |
| Time to Maximum Plasma Concentration (Tmax, hours) | < 1[4][10][11] | 1[4][10][11] | 3[4][10][11] |
| Plasma Protein Binding | < 25%[4][10] | <1%[12] | < 3%[3] |
| Elimination | Primarily renal excretion, unchanged[4][10] | Primarily renal excretion, unchanged[12] | Primarily renal excretion, unchanged[3] |
| Equianalgesic Daily Dose | 30 mg ≈ 600 mg pregabalin ≈ >1200 mg gabapentin[4][10][13] | - | - |
Table 2: Clinical Efficacy in Diabetic Peripheral Neuropathic Pain (DPNP)
| Study | Drug/Dose | Primary Endpoint | Result |
| Phase 2 Study (Vinik et al., 2014) | This compound (15, 20, 30 mg/day) | Change in Average Daily Pain Score (ADPS) from baseline at Week 5 | Statistically significant reduction vs. placebo for all doses. LS mean difference vs. placebo: -0.94 (15mg), -0.88 (20mg), -1.01 (30mg). |
| Pooled Analysis (Freeman et al., 2008)[14] | Pregabalin (150, 300, 600 mg/day) | Change in pain score from baseline | Statistically significant reduction vs. placebo. NNT for responders: 6 (300mg), 4 (600mg).[14] |
| Various Trials[15] | Pregabalin (150-600 mg/day) | Change in pain score from baseline | Statistically significant reductions in pain scores.[15] |
| Off-label use[16] | Gabapentin (900-3600 mg/day) | Pain reduction | Doses up to 3600 mg/day have been used for diabetic neuropathy.[16] |
Table 3: Clinical Efficacy in Postherpetic Neuralgia (PHN)
| Study | Drug/Dose | Primary Endpoint | Result |
| Pooled Analysis (Kato et al., 2021)[17] | This compound (10, 15 mg BID) | Change in ADPS from baseline at Week 14 | Statistically significant improvement vs. placebo. LS mean change vs. placebo: -0.31 (10mg BID), -0.63 (15mg BID).[17] |
| Various Trials[15] | Pregabalin (150-600 mg/day) | Change in pain score from baseline | Statistically significant reductions in pain scores.[15] |
| Neurontin Prescribing Information[16] | Gabapentin (up to 1800 mg/day) | Pain reduction | Doses >1800 mg/day showed no additional benefit.[16] |
Safety and Tolerability: Defining the Therapeutic Window
The incidence and severity of adverse events are critical determinants of a drug's therapeutic window. The most common side effects associated with gabapentinoids are CNS-related, primarily dizziness and somnolence.
Table 4: Incidence of Common Adverse Events (AEs) in Clinical Trials (%)
| Adverse Event | This compound (15mg QD / 10mg BID / 15mg BID)[17] | Pregabalin (150-600 mg/day)[14][15] | Gabapentin (1800-3600 mg/day) | Placebo |
| Dizziness | 5.7 / 9.1 / 13.1[17] | 20-40+ | 21.1 (at 1800mg/d) | 2.7[17] |
| Somnolence | 10.8 / 14.5 / 19.1[17] | 15-30+ | 16.1 (at 1800mg/d) | 3.8[17] |
| Peripheral Edema | Not specified as frequently | 7-16 | 8.3 (at 1800mg/d) | Not specified |
| Headache | 6.1 (all doses combined)[9] | ~7 | Not specified | Not specified |
Note: Incidence rates are approximate and can vary based on the specific study population and design.
The data suggests that while this compound is generally well-tolerated, the incidence of dizziness and somnolence is dose-dependent.[17] The slower dissociation from the α2δ-1 subunit may contribute to a more sustained analgesic effect, potentially allowing for effective pain control at doses that are better tolerated than equianalgesic doses of older gabapentinoids.[4][10]
Experimental Protocols: A Guide for Researchers
To facilitate further research and comparative studies, this section provides detailed methodologies for key preclinical experiments used to assess the efficacy and side effect profile of gabapentinoids.
References
- 1. scribd.com [scribd.com]
- 2. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 3. research-support.uq.edu.au [research-support.uq.edu.au]
- 4. Rotarod for Rats and Mice | Standard Test for Motor Coordination, Balance & Fatigue [bioseb.com]
- 5. Risk of adverse outcomes during gabapentinoid therapy and factors associated with increased risk in UK primary care using the clinical practice research datalink: a cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal detection of adverse events associated with gabapentinoid use for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biomed-easy.com [biomed-easy.com]
- 11. Video: Chronic Constriction Injury of the Rat's Infraorbital Nerve IoN-CCI to Study Trigeminal Neuropathic Pain [jove.com]
- 12. Gabapentin treatment improves motor coordination in a mice model of progressive ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. criver.com [criver.com]
- 15. youtube.com [youtube.com]
- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 17. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
Cross-study comparison of Mirogabalin's efficacy in different neuropathic pain etiologies
A detailed analysis of Mirogabalin's performance in Diabetic Peripheral Neuropathic Pain, Postherpetic Neuralgia, and Fibromyalgia for researchers and drug development professionals.
This compound, a novel, potent, and selective ligand for the α2δ-1 subunit of voltage-gated calcium channels, has been extensively evaluated for its efficacy and safety in various neuropathic pain conditions.[1][2] This guide provides a comprehensive cross-study comparison of this compound's efficacy in diabetic peripheral neuropathic pain (DPNP), postherpetic neuralgia (PHN), and fibromyalgia, drawing upon data from pivotal Phase 3 clinical trials.
Quantitative Efficacy and Safety Data
The following tables summarize the key quantitative outcomes from major clinical trials of this compound in different neuropathic pain etiologies, offering a side-by-side comparison of its performance.
Table 1: Efficacy in Diabetic Peripheral Neuropathic Pain (DPNP) - REDUCER Trial
The REDUCER trial was a Phase 3, multicenter, randomized, double-blind, placebo-controlled study conducted in Asia to evaluate the efficacy and safety of this compound in patients with DPNP.[3][4]
| Endpoint | This compound 15 mg/day | This compound 20 mg/day | This compound 30 mg/day | Placebo |
| Change from Baseline in Average Daily Pain Score (ADPS) at Week 14 | Statistically significant reduction vs. placebo[3] | Statistically significant reduction vs. placebo[5] | Statistically significant reduction vs. placebo[5] | - |
| ≥30% Responder Rate | Significantly higher vs. placebo[6] | - | - | - |
| ≥50% Responder Rate | Significantly higher vs. placebo[6] | - | - | - |
A meta-analysis of three randomized controlled trials involving 1732 patients with DPNP concluded that this compound treatment was superior to placebo and pregabalin in reducing the average daily pain score over time.[6]
Table 2: Efficacy in Postherpetic Neuralgia (PHN) - NEUCOURSE Trial
The NEUCOURSE study was a Phase 3, multicenter, randomized, double-blind, placebo-controlled trial in Asian patients with PHN.[2][7]
| Endpoint | This compound 15 mg/day | This compound 20 mg/day | This compound 30 mg/day | Placebo |
| Change from Baseline in ADPS at Week 14 (Least Squares Mean Difference vs. Placebo) | -0.41 (p<0.05)[2] | -0.47 (p<0.05)[2] | -0.77 (p<0.05)[2] | - |
| ≥30% Responder Rate | Higher vs. placebo[8] | - | - | - |
| ≥50% Responder Rate | Higher vs. placebo[8] | - | - | - |
The NEUCOURSE trial demonstrated that this compound was superior to placebo in all dosage groups for relieving PHN and was well tolerated.[2][9]
Table 3: Efficacy in Fibromyalgia - ALDAY Trial
The ALDAY program consisted of three Phase 3, randomized, double-blind, placebo- and active-controlled studies.[7][10]
| Endpoint | This compound 15 mg once daily | This compound 15 mg twice daily | Placebo | Pregabalin 150 mg twice daily |
| Change in Weekly Average of Worst Daily Pain Score at Week 13 | Not statistically significant vs. placebo[10][11] | Not statistically significant vs. placebo[10][11] | - | Statistically significant reduction vs. placebo in two of the three studies[10][11] |
While this compound showed a potential for reducing pain associated with fibromyalgia and was well tolerated, the primary endpoint of significant pain reduction compared with placebo was not achieved in any of the three randomized controlled studies.[10][11]
Table 4: Common Treatment-Emergent Adverse Events (TEAEs)
The most frequently reported TEAEs across studies were generally mild to moderate in severity.[2][12][13]
| Adverse Event | Frequency in this compound Groups |
| Somnolence | 10.8% - 19.1%[14] |
| Dizziness | 9.1% - 13.1%[14] |
| Nasopharyngitis | Common[2][13] |
| Weight Increase | Common[2][13] |
| Edema | Common[2][13] |
Experimental Protocols
The methodologies for the key clinical trials cited are detailed below to provide a clear understanding of the experimental context.
REDUCER (DPNP) and NEUCOURSE (PHN) Study Design
These Phase 3, multicenter, randomized, double-blind, placebo-controlled trials shared a similar core design.
-
Participants : Adult patients (≥20 years old) with a diagnosis of DPNP or PHN.[2][4]
-
Randomization : Patients were typically randomized in a 2:1:1:1 ratio to receive placebo or one of three different doses of this compound (e.g., 15 mg/day, 20 mg/day, and 30 mg/day).[2][5]
-
Treatment Period : The studies generally consisted of a baseline observation period, a titration period, a fixed-dose treatment period of 12-14 weeks, and a follow-up period.[4][5]
-
Primary Efficacy Endpoint : The primary outcome measure was the change from baseline in the weekly average daily pain score (ADPS) at the end of the treatment period.[2][3] Pain was typically rated on an 11-point numerical rating scale (0=no pain to 10=worst possible pain).[2]
-
Secondary Efficacy Endpoints : These often included responder rates (percentage of patients achieving ≥30% or ≥50% pain reduction), changes in sleep interference scores, and patient global impression of change (PGIC).[1][12]
-
Safety Assessments : Safety was monitored through the recording of treatment-emergent adverse events (TEAEs), vital signs, laboratory tests, and electrocardiograms.[2]
ALDAY (Fibromyalgia) Study Design
The ALDAY studies were Phase 3, multicenter, double-blind, placebo- and active-controlled, parallel-group trials.
-
Participants : Patients diagnosed with fibromyalgia.[10][11]
-
Randomization : Patients were randomized (1:1:1:1) to receive placebo, pregabalin (150 mg twice daily), this compound (15 mg once daily), or this compound (15 mg twice daily).[10][11]
-
Treatment Period : The treatment duration was 13 weeks.[10][11]
-
Primary Efficacy Endpoint : The primary endpoint was the change in the weekly average of the daily worst pain score at week 13.[10][11]
-
Key Secondary Endpoints : These included the Patient Global Impression of Change and the change in the Fibromyalgia Impact Questionnaire total score.[10][11]
Signaling Pathways and Experimental Workflow
This compound's Mechanism of Action
This compound exerts its analgesic effect by selectively binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the nervous system.[3][15] This binding reduces calcium influx into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[16] This modulation of neurotransmitter release ultimately dampens the hyperexcitability of pain pathways.[16] this compound exhibits a higher affinity and slower dissociation from the α2δ-1 subunit compared to the α2δ-2 subunit, which may contribute to its potent analgesic effects and favorable safety profile.[15][17]
References
- 1. Frontiers | this compound as a novel calcium channel α2δ ligand for the treatment of neuropathic pain: a review of clinical update [frontiersin.org]
- 2. This compound for the management of postherpetic neuralgia: a randomized, double-blind, placebo-controlled phase 3 study in Asian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daiichi Sankyo Announces Positive Top-line Results from Phase 3 Clinical Trial Evaluating this compound in Diabetic Peripheral Neuropathic Pain [prnewswire.com]
- 4. Daiichi Sankyo Announces Positive Top-line Results from Phase 3 Clinical Trial Evaluating this compound in Diabetic Peripheral Neuropathic Pain - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 5. This compound for the treatment of diabetic peripheral neuropathic pain: A randomized, double‐blind, placebo‐controlled phase III study in Asian patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of this compound treatment in patients with diabetic peripheral neuropathic pain: A systematic review and meta-analysis of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. This compound for Central Neuropathic Pain After Spinal Cord Injury: A Randomized, Double-Blind, Placebo-Controlled, Phase 3 Study in Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound for the management of postherpetic neuralgia: a randomized, double-blind, placebo-controlled phase 3 study in Asian patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of this compound for the treatment of fibromyalgia: results from three 13-week randomized, double-blind, placebo- and active-controlled, parallel-group studies and a 52-week open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Results of this compound Treatment for Diabetic Peripheral Neuropathic Pain in Asian Subjects: A Phase 2, Double-Blind, Randomized, Placebo-Controlled, Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term safety and efficacy of this compound in Asian patients with postherpetic neuralgia: Results from an open-label extension of a multicenter randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. What is the mechanism of action of this compound Besilate? [synapse.patsnap.com]
- 17. This compound—A Novel Selective Ligand for the α2δ Calcium Channel Subunit [mdpi.com]
Mirogabalin: A Cost-Effectiveness Comparison with Standard Neuropathic Pain Treatments
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of Mirogabalin against standard treatments for neuropathic pain, focusing on its cost-effectiveness, efficacy, and mechanism of action. The information is compiled from recent pharmacoeconomic studies, clinical trials, and mechanistic research to support evidence-based evaluation.
Executive Summary
This compound, a novel and selective α2δ ligand, demonstrates a favorable cost-effectiveness profile in the treatment of post-herpetic neuralgia (PHN) and diabetic peripheral neuropathic pain (DPNP) when compared to placebo and the standard-of-care treatment, pregabalin. Economic models from studies conducted in Taiwan and China indicate that this compound can be a cost-effective option, with incremental cost-effectiveness ratios (ICERs) falling below established willingness-to-pay thresholds.[1][2][3][4][5][6] Its distinct binding kinetics to the α2δ-1 subunit of voltage-gated calcium channels may contribute to its sustained analgesic effect and safety profile.[7][8][9]
Section 1: Comparative Efficacy and Cost-Effectiveness
Pharmacoeconomic analyses, primarily utilizing Markov modeling, have assessed the cost-effectiveness of this compound. These models typically simulate the progression of patients through different pain severity states (mild, moderate, severe) over a one-year time horizon.[3][4][5]
Data Presentation: Cost-Effectiveness of this compound vs. Pregabalin
The following tables summarize key findings from cost-effectiveness studies.
Table 1: Cost-Effectiveness in Post-Herpetic Neuralgia (PHN)
| Comparison | Incremental QALYs | Incremental Cost | ICER | Study Perspective |
| This compound 30 mg vs. Placebo | 0.041 | NT
| NT
| Taiwan |
| This compound 30 mg vs. Pregabalin 150 mg | 0.021 | NT
| NT
| Taiwan |
| This compound 30 mg vs. Pregabalin 300 mg | 0.012 | NT
| NT
| Taiwan |
| This compound 30 mg vs. Pregabalin 600 mg | 0.025 | -NT
| Dominant | Taiwan |
| This compound vs. Pregabalin | 0.025 | - | Dependent on this compound pricing | China |
Source: Adapted from studies conducted in Taiwan and China.[1][2][3][4][5] QALYs (Quality-Adjusted Life Years) represent the additional years of life weighted by their quality. ICER (Incremental Cost-Effectiveness Ratio) is the extra cost per extra QALY gained. "Dominant" indicates that this compound is both more effective and less costly.
Table 2: Cost-Effectiveness in Diabetic Peripheral Neuropathic Pain (DPNP)
| Comparison | Incremental QALYs | Incremental Cost | ICER | Study Perspective |
| This compound 30 mg vs. Placebo | 0.02 | NT
| NT
| Taiwan |
| This compound vs. Pregabalin 300 mg | - | - | CNY 49,057/QALY | China |
| This compound vs. Pregabalin | 0.017 | - | Dependent on this compound pricing | China |
Source: Adapted from studies conducted in Taiwan and China.[3][4][6][10] The Chinese study noted that this compound is cost-effective if its daily cost is within 1.64 to 2.47 times that of pregabalin, depending on the willingness-to-pay threshold.[3][4]
Section 2: Mechanism of Action and Signaling Pathway
This compound is a gabapentinoid that exerts its analgesic effect by binding to the α2δ subunit of voltage-gated calcium channels (VGCCs).[7][8][9] It shows a higher affinity and slower dissociation rate for the α2δ-1 subunit, which is highly expressed in the dorsal root ganglion and spinal cord, compared to the α2δ-2 subunit.[7][8][9] This selective binding is thought to contribute to its potent and sustained analgesic effects with a potentially lower incidence of central nervous system-related side effects compared to less selective gabapentinoids.[8][9]
The binding of this compound to the α2δ-1 subunit modulates calcium influx into presynaptic nerve terminals.[7] This, in turn, reduces the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP), thereby dampening hyperexcitability in pain pathways.[7]
Section 3: Experimental Protocols
The cost-effectiveness of this compound has been evaluated using established pharmacoeconomic modeling techniques. Below is a detailed methodology representative of the key experiments cited.
Experimental Protocol: Markov Model for Cost-Effectiveness Analysis
Objective: To assess the cost-effectiveness of this compound compared to standard treatments (e.g., pregabalin, placebo) for a specific neuropathic pain condition (e.g., PHN or DPNP) from a healthcare payer perspective.
Model Structure:
-
A state-transition Markov model is constructed, typically with three health states based on pain severity: "mild," "moderate," and "severe."[1][3][5][6] Pain severity is often defined by the Average Daily Pain Score (ADPS) on an 11-point numeric rating scale.[1][5][6]
-
Patients enter the model in either the "moderate" or "severe" pain state and can transition between states or remain in their current state at the end of each model cycle.[1][5][6]
-
The model runs over a defined time horizon, commonly one year, with cycle lengths of two weeks to capture changes in pain and treatment.[1][5][6]
Data Inputs:
-
Efficacy Data: Transition probabilities between health states are derived from Phase III randomized controlled trials (RCTs) or network meta-analyses (NMAs) that compare this compound with relevant comparators.[1][3][5][11] The primary endpoint is typically the change in ADPS from baseline.[12][13]
-
Costs: Direct medical costs are included, such as drug acquisition costs, physician visits, and costs associated with managing adverse events. Cost data is sourced from national health insurance databases and expert clinical opinion.[1][3][5]
-
Utilities: Health state utility values (to calculate QALYs) are obtained from published literature, mapping pain severity scores to quality of life measures.[1][3][5]
Analysis:
-
The model calculates the total costs and total QALYs for each treatment strategy over the time horizon.
-
The Incremental Cost-Effectiveness Ratio (ICER) is calculated as the difference in total costs divided by the difference in total QALYs between this compound and the comparator.
-
Sensitivity Analyses: One-way and probabilistic sensitivity analyses are conducted to assess the robustness of the model's results to uncertainty in the input parameters.[3][10]
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. hksmp.com [hksmp.com]
- 4. Cost-effectiveness analysis of this compound in treatment of diabetic peripheral neuropathic pain and post-herpetic neuralgia in China | Health Decision [hksmp.com]
- 5. Cost-effectiveness of this compound for the treatment of post-herpetic neuralgia in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cost-Effectiveness of this compound for the Treatment of Diabetic Peripheral Neuropathic Pain in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of action of this compound Besilate? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound—A Novel Selective Ligand for the α2δ Calcium Channel Subunit [mdpi.com]
- 10. ispor.org [ispor.org]
- 11. researchgate.net [researchgate.net]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of Mirogabalin in a Laboratory Setting
For researchers and scientists in the fast-paced world of drug development, the lifecycle of a compound extends beyond its synthesis and application in experiments. The final, and critically important, stage is its proper disposal. Adhering to correct disposal procedures for investigational drugs like Mirogabalin is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this compound.
Regulatory Landscape: A Multi-Agency Oversight
The disposal of pharmaceutical waste, including research compounds, is governed by a framework of regulations designed to protect public health and the environment. In the United States, several key agencies have oversight:
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA sets the standards for hazardous waste management from generation to disposal.[1][2] A significant recent development is the EPA's Subpart P rule, which provides specific management standards for hazardous waste pharmaceuticals at healthcare facilities and bans their disposal down the drain.[2][3]
-
Drug Enforcement Administration (DEA): The DEA regulates the disposal of controlled substances to prevent diversion.[1] While this compound is not currently listed as a federally controlled substance in the United States, it is crucial to verify its status at the state level and to be aware that regulations can change.
Core Principles of this compound Disposal
Based on safety data sheets (SDS), the primary principle for this compound disposal is to avoid environmental contamination and ensure complete destruction. Key recommendations include:
-
Professional Disposal: The most recommended method is to engage a licensed chemical destruction plant or a hazardous waste disposal company.[4][5]
-
Incineration: Controlled incineration with flue gas scrubbing is a specified method for the material and its combustible packaging.[4]
-
Avoid Sewer Systems: Under no circumstances should this compound be discharged into sewer systems or drains.[2][4][6] This practice is explicitly banned for hazardous waste pharmaceuticals under EPA regulations.[2][6]
-
Prevent Contamination: Do not contaminate water, foodstuffs, animal feed, or seeds with this compound during storage or disposal.[4]
Disposal Procedures for this compound and Contaminated Materials
The following table summarizes the recommended disposal procedures for this compound and associated contaminated materials.
| Material to be Disposed | Recommended Disposal Procedure | Key Precautions |
| Pure this compound / Expired Stock | Transfer to a suitable, closed, and properly labeled container for disposal. Arrange for collection by a licensed hazardous material disposal company for controlled incineration.[4][5] | Use spark-proof tools and explosion-proof equipment. Ensure all federal, state, and local regulations are followed.[4][5] |
| Contaminated Labware (e.g., glassware, plasticware) | If reusable, triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. If disposable, it should be incinerated. | Do not dispose of in regular laboratory trash unless fully decontaminated. |
| Contaminated Personal Protective Equipment (PPE) | Collect in a designated, labeled waste container. Dispose of as hazardous waste through a licensed contractor. | Do not launder contaminated clothing with other lab wear. |
| Spill Cleanup Materials | Adhered or collected material from a spill should be promptly disposed of in accordance with appropriate laws and regulations.[4][7] Collect in a suitable, closed container for disposal.[4][7] | Remove all sources of ignition. Use non-sparking tools.[4][7] |
| Empty this compound Packaging | Containers can be triply rinsed (or the equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill. Combustible packaging materials can be incinerated.[4] | Ensure the container is truly empty and free of residue before recycling or landfill disposal. |
Note: No specific quantitative data for this compound disposal or experimental protocols for its environmental fate were available in the public domain at the time of this writing. Researchers should consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all relevant regulations.
Decision Pathway for this compound Disposal
The following diagram illustrates the logical workflow for determining the appropriate disposal route for this compound waste in a research setting.
Caption: Decision workflow for the proper disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting their personnel and the environment, while upholding the highest standards of scientific and corporate responsibility.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
